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  • Product: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride
  • CAS: 88918-84-7

Core Science & Biosynthesis

Foundational

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride mechanism of action

This technical guide details the mechanistic and structural profile of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 109903-35-7).[1][2][3] Note on Nomenclature & Specificity: This compound is distinct fr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic and structural profile of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 109903-35-7).[1][2][3]

Note on Nomenclature & Specificity: This compound is distinct from Mafenide (4-(Aminomethyl)benzenesulfonamide).[1][2][3] While both are sulfonamide derivatives, their topology is inverted:[1][2][3]

  • Mafenide: Amine on the benzylic carbon; Sulfonamide on the ring.[1][2][3]

  • Subject Compound: Amine on the ring (Position 4); Sulfonamide on the benzylic carbon (alpha-toluene), with an N-methyl substitution.[1][2][3]

This structural distinction dictates a mechanism of action closer to classical sulfonamides (PABA antagonism) than to Mafenide (which is not a strong PABA antagonist).[1][2][3]

[1][2][3]

Executive Summary

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride is a synthetic sulfonamide antimicrobial agent.[1][2][3] Its core pharmacological activity is driven by the 4-aminophenyl (aniline) pharmacophore, which mimics p-aminobenzoic acid (PABA).[1][2][3] Unlike standard sulfonamides (e.g., sulfamethoxazole) where the sulfonyl group is directly attached to the benzene ring, this compound features a methylene spacer (


)  between the ring and the sulfonyl group (a benzylsulfonamide scaffold).[1][2][3]

Primary Mechanism: Competitive inhibition of Dihydropteroate Synthase (DHPS) in the folate biosynthesis pathway.[1][2][3] Secondary Mechanism: Weak inhibition of Carbonic Anhydrase (CA) enzymes due to the sulfonamide moiety.[1][2][3]

Molecular Mechanism of Action[2][3]

Primary Pathway: Dihydropteroate Synthase (DHPS) Inhibition

The antimicrobial efficacy of this compound relies on its ability to act as an antimetabolite of PABA.[1][2][3]

  • Structural Mimicry: Bacteria require PABA to synthesize dihydrofolic acid (folate), a precursor for purines and pyrimidines (DNA/RNA synthesis).[1][2][3] The 4-aminophenyl moiety of the compound is stereochemically and electronically similar to the 4-aminophenyl group of PABA.[1][2][3]

  • Competitive Binding: The compound competes with PABA for the active site of Dihydropteroate Synthase (DHPS) .[1][2][3]

  • Dead-End Complex Formation: Instead of incorporating PABA to form dihydropteroate, the enzyme attempts to incorporate the sulfonamide.[1][2][3] The presence of the methylene spacer and the N-methyl group alters the geometry, preventing the successful condensation with hydroxymethyldihydropterin pyrophosphate.[1][2][3]

  • Bacteriostasis: This blockade depletes the cellular pool of tetrahydrofolate, halting nucleotide biosynthesis and cell division.[1][2][3]

Structural Activity Relationship (SAR) Nuances[1][2][3]
  • The Methylene Spacer (

    
    ):  In standard sulfonamides (
    
    
    
    ), the sulfur is directly bonded to the ring.[1][2][3] In this compound (
    
    
    ), the spacer increases the distance between the aniline nitrogen and the sulfonamide group.[1][2][3] This may alter the binding affinity (
    
    
    ) for DHPS compared to sulfadiazine, potentially modifying its spectrum of activity or potency.[1][2][3]
  • N-Methylation: The methyl group on the sulfonamide nitrogen increases lipophilicity (LogP), potentially enhancing membrane permeability across the bacterial cell wall, particularly in Gram-negative organisms with complex outer membranes.[1][2][3]

Secondary Pathway: Carbonic Anhydrase Inhibition

Sulfonamides with unsubstituted (


) or monosubstituted (

) groups can inhibit Carbonic Anhydrase (CA).[1][2][3]
  • Mechanism: The sulfonamide nitrogen coordinates with the Zinc ion (

    
    ) in the CA active site, displacing the catalytic water molecule.[1][2][3]
    
  • Relevance: While N-methylation generally reduces CA inhibitory potency compared to primary sulfonamides, activity may persist.[1][2][3] This can lead to local pH modulation in tissues (e.g., burn wounds), similar to the metabolic acidosis observed with Mafenide Acetate.[1][2][3]

Visualization of Signaling Pathways[1][2][3]

The following diagram illustrates the competitive inhibition point within the bacterial folate synthesis pathway.

FolatePathway cluster_0 Bacterial Cytoplasm PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: Dihydropteroate Synthase (DHPS) PABA->DHPS Native Substrate Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS Inhibitor 4-Amino-N-methyl- alpha-toluenesulfonamide (Drug) Inhibitor->DHPS Competitive Inhibition (Ki) DHP Dihydropteroic Acid Inhibitor->DHP Blocks Formation DHPS->DHP Catalysis DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid (Active Cofactor) DHF->THF DNA Purine/Pyrimidine Synthesis (DNA Replication) THF->DNA

Caption: Competitive inhibition of DHPS by 4-Amino-N-methyl-alpha-toluenesulfonamide, halting folate synthesis.[1][2][3]

Experimental Validation Protocols

To validate the mechanism of action for this specific salt, the following self-validating workflows are recommended.

DHPS Enzymatic Inhibition Assay

Objective: Quantify the affinity (


) of the compound for DHPS relative to PABA.[1][2][3]
  • Reagents: Recombinant E. coli DHPS,

    
    -labeled PABA, Dihydropterin pyrophosphate.[1][2][3]
    
  • Workflow:

    • Incubate DHPS with fixed concentrations of substrates and varying concentrations of the drug (

      
       to 
      
      
      
      ).
    • Measure the formation of radiolabeled dihydropteroate via scintillation counting.

  • Validation:

    • Positive Control: Sulfamethoxazole (known

      
      ).[1][2][3]
      
    • Negative Control: No enzyme.[1][2][3]

    • Result: A dose-dependent reduction in product formation confirms direct enzyme interaction.[1][2][3]

PABA Reversal Study (Checkerboard Assay)

Objective: Confirm that the antimicrobial activity is specifically due to PABA antagonism (and not non-specific toxicity).

Component A (Rows)Component B (Cols)Expected Outcome (If Specific)
Drug Concentration Exogenous PABA Antagonism
0 - 128

0 - 100

High PABA concentrations should increase the MIC of the drug.[1][2][3]

Protocol:

  • Prepare 96-well microtiter plates with Mueller-Hinton broth.

  • Create a gradient of the Drug (Y-axis) and PABA (X-axis).[1][2][3]

  • Inoculate with S. aureus or E. coli (

    
     CFU/mL).[1][2][3]
    
  • Incubate at 37°C for 24 hours.

  • Interpretation: If the MIC of the drug shifts to higher values in the presence of PABA, the mechanism is confirmed as competitive folate inhibition.[1][2][3]

Carbonic Anhydrase Esterase Assay

Objective: Assess the secondary mechanism (acidosis risk).

  • Method: Spectrophotometric assay using p-nitrophenyl acetate (p-NPA) as a substrate for Carbonic Anhydrase II (bovine).

  • Detection: Hydrolysis of p-NPA releases p-nitrophenol (yellow, Abs 348 nm).[1][2][3]

  • Logic: The drug should decrease the rate of Abs 348 nm increase compared to the vehicle control.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_inputs Input Variables cluster_assays Validation Assays cluster_outputs Decision Gate Drug 4-Amino-N-methyl- alpha-toluenesulfonamide HCl MIC 1. MIC Determination (Broth Microdilution) Drug->MIC Enzyme 3. DHPS Binding (Kinetic Assay) Drug->Enzyme Bacteria Target Strain (e.g., S. aureus) Bacteria->MIC PABA_Test 2. PABA Reversal (Specificity Check) MIC->PABA_Test Result_Specific MIC Increases with PABA? PABA_Test->Result_Specific Valid Confirmed: Folate Antagonist Enzyme->Valid High Affinity Result_Specific->Valid Yes Invalid Off-Target/ General Toxicity Result_Specific->Invalid No

Caption: Step-by-step validation workflow to confirm PABA antagonism and differentiate from general toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778131: 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link][1][2][3][4]

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[1][2][3] Journal of Pharmaceutical Sciences, 57(9), 1455-1478.[1][2][3] (Foundational SAR for sulfonamides).[1][2][3]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2][3] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2][3] (Mechanism of sulfonamide-CA interaction).

Sources

Exploratory

Biological Activity Profile: 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

An in-depth technical guide on the biological activity and characterization of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride. Technical Monograph & Experimental Characterization Guide [1] Executive Summary 4-Am...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the biological activity and characterization of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride.

Technical Monograph & Experimental Characterization Guide [1]

Executive Summary

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7) is a specialized sulfonamide derivative distinct from classical antibiotics like sulfamethoxazole or mafenide.[1] While primarily utilized as a high-value intermediate in the synthesis of triptan-class pharmaceuticals (e.g., Sumatriptan), it possesses intrinsic biological activity governed by its unique homosulfonamide pharmacophore.[1]

Unlike classical sulfonamides where the sulfonyl group is directly attached to the benzene ring, this compound features a methylene (


) bridge (alpha-toluene structure) and an 

-methylated sulfonamide terminus.[1] This guide analyzes its dual-potential mechanism: antimicrobial activity via the folate pathway and carbonic anhydrase modulation , providing the necessary experimental frameworks for validation.

Chemical Identity & Structural Pharmacology[1]

To understand the biological behavior of this compound, one must deconstruct its structural deviations from the "sulfa drug" archetype.

Structural Analysis[1]
  • Core Scaffold: 4-Aminophenyl moiety (Aniline derivative).[1]

  • Linker: Methylene bridge (

    
    ) at the alpha position.[1]
    
  • Functional Group:

    
    -methylsulfonamide (
    
    
    
    ).[1]

Table 1: Structural Comparison & Pharmacological Implications

FeatureClassical Sulfonamides (e.g., Sulfanilamide)Mafenide (Marfanil)Target Compound
Structure



PABA Mimicry High (Direct Isostere)Low (Benzylamine)Moderate (Extended Isostere)
Electronic State Conjugated SystemNon-conjugatedNon-conjugated (Methylene break)
1° Target DHPS (Folate Pathway)DHPS (Non-competitive) / MembraneDHPS (Competitive/Modulated)
CA Inhibition High (Primary Sulfonamide)High (Primary Sulfonamide)Low/Select (Secondary Sulfonamide)
The "Spacer" Effect

The insertion of a methylene group between the benzene ring and the sulfonyl group (the "alpha-toluene" motif) interrupts the electronic conjugation present in classical sulfonamides. This alters the pKa of the sulfonamide nitrogen and changes the geometry of the molecule, potentially reducing its binding affinity to Dihydropteroate Synthase (DHPS) compared to sulfanilamide, while still allowing it to act as a weak antimetabolite.

Mechanism of Action

Primary Mechanism: Folate Pathway Interference

The compound retains the 4-aminophenyl group, which is the critical recognition motif for bacterial DHPS. It mimics p-aminobenzoic acid (PABA).[1]

  • Pathway: Bacterial Folate Synthesis.[1][2]

  • Action: The compound competes with PABA for the active site of Dihydropteroate Synthase (DHPS) .

  • Outcome: Incorporation of the sulfonamide into a "false" folate analog or competitive inhibition of dihydropteroate formation, leading to arrest of DNA/RNA synthesis (bacteriostatic).

Note on Potency: Due to the


-methylation and the methylene spacer, the antimicrobial potency (MIC) is expected to be lower than sulfamethoxazole. It is often effective against specific resistant strains where the binding pocket has mutated to exclude rigid classical sulfonamides.
Secondary Mechanism: Carbonic Anhydrase (CA) Modulation

Sulfonamides are zinc-binding inhibitors of Carbonic Anhydrase.[1] However, the nitrogen atom in this compound is methylated (


).[1]
  • Constraint: Classical CA inhibition requires a primary sulfonamide (

    
    ) where the nitrogen can be deprotonated to coordinate with the active site Zinc (
    
    
    
    ).[1]
  • Activity: As a secondary sulfonamide, this compound exhibits reduced or isoform-specific CA inhibition compared to Mafenide.[1] This is a critical distinction for toxicological profiling (lower risk of metabolic acidosis).

Pathway Visualization (DOT)[1]

FolatePathway PABA PABA (p-Aminobenzoic Acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalysis Target 4-Amino-N-methyl- alpha-toluenesulfonamide Target->DHPS Competitive Inhibition (PABA Mimic) Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Synthesis

Figure 1: Competitive inhibition mechanism within the bacterial folate synthesis pathway.[1] The target compound mimics PABA, blocking the DHPS enzyme.[2]

Experimental Protocols for Validation

To empirically validate the biological activity of 4-Amino-N-methyl-alpha-toluenesulfonamide HCl, the following self-validating protocols are recommended.

Protocol A: Antimicrobial Susceptibility (Modified MIC)

Because this compound may have higher MIC values than commercial drugs, standard concentrations must be adjusted.

  • Objective: Determine Minimum Inhibitory Concentration (MIC) against E. coli (Gram-) and S. aureus (Gram+).

  • Medium: Mueller-Hinton Broth (MHB).[1] Note: MHB must be thymidine-free to prevent false resistance in sulfonamide testing.[1]

Workflow:

  • Stock Preparation: Dissolve the hydrochloride salt in sterile water or 5% DMSO (if solubility is limited). Target stock:

    
    .[1]
    
  • Dilution: Perform serial 2-fold dilutions in 96-well plates ranging from

    
     down to 
    
    
    
    .
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation:

    
     for 16–20 hours.[1]
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Validation Control: Run parallel wells with Sulfamethoxazole (Positive Control) and Solvent only (Negative Control).[1]

Protocol B: Carbonic Anhydrase Esterase Assay

This colorimetric assay validates the compound's interaction with the CA enzyme using p-nitrophenyl acetate (pNPA).[1]

  • Principle: CA catalyzes the hydrolysis of pNPA to p-nitrophenol (Yellow, Absorbance ~405 nm).[1][3] Inhibitors reduce the rate of yellow color formation.

Reagents:

  • Enzyme: Bovine Carbonic Anhydrase (commercial lyophilized powder).[1]

  • Substrate: 3 mM p-Nitrophenyl acetate (pNPA) in acetonitrile (freshly prepared).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

Step-by-Step Procedure:

  • Blanking: In a quartz cuvette or microplate, add

    
     Buffer + 
    
    
    
    Enzyme solution.
  • Inhibitor Addition: Add

    
     of the Target Compound (test varying concentrations: 
    
    
    
    to
    
    
    ). Incubate for 5 minutes at 25°C to allow binding.
  • Reaction Start: Add

    
     of pNPA substrate solution. Rapidly mix.
    
  • Kinetic Measurement: Immediately monitor Absorbance at 400 nm for 3 minutes (10-second intervals).

  • Calculation: Plot

    
     vs. Inhibitor Concentration. Calculate 
    
    
    
    .
    • Expected Result: High

      
       (Low potency) expected due to N-methylation, contrasting with Acetazolamide (Low 
      
      
      
      , High potency).[1]
Assay Visualization (DOT)

AssayWorkflow Step1 1. Enzyme + Inhibitor (Incubate 5 min) Step2 2. Add Substrate (p-Nitrophenyl Acetate) Step1->Step2 Step3 3. Hydrolysis Reaction (Release p-Nitrophenol) Step2->Step3 Catalysis Step4 4. Measure OD @ 400nm (Kinetic Read) Step3->Step4 Yellow Color

Figure 2: Workflow for the Carbonic Anhydrase Esterase Inhibition Assay.

Clinical & Translational Context

Role as a Pharmaceutical Intermediate

While biologically active, 4-Amino-N-methyl-alpha-toluenesulfonamide HCl is most critical as a Key Starting Material (KSM) for the synthesis of Triptans (e.g., Sumatriptan, Zolmitriptan).[1]

  • Synthesis Logic: The sulfonamide side chain is often built first. The 4-amino group is converted to a hydrazine, which then undergoes Fischer indole synthesis to form the tryptamine core.[1]

  • Impurity Profiling: In drug development, residual traces of this compound must be monitored. Its biological activity (as defined above) dictates the safety limits (PDE - Permitted Daily Exposure) set by regulatory bodies.[1]

Toxicology & Handling[1]
  • GHS Classification: Acute Tox. 3 (Oral), Skin Sens. 1.[1]

  • Handling: Due to the "homosulfonamide" structure, it can cause skin sensitization similar to other sulfa drugs. High-containment handling (OEB 3/4) is recommended during weighing and dissolution.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for Sulfonamide CA inhibition).

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).[1]

  • Verpoorte, J. A., et al. (1967).[1] Esterase activity of carbonic anhydrase. Journal of Biological Chemistry. (Foundational method for pNPA assay).[1]

Sources

Foundational

Technical Guide: Synthesis of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

The following technical guide details the synthesis of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (also known as 4-Amino-N-methylbenzenemethanesulfonamide hydrochloride), a critical intermediate in the manuf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (also known as 4-Amino-N-methylbenzenemethanesulfonamide hydrochloride), a critical intermediate in the manufacturing of the anti-migraine drug Sumatriptan .

Introduction & Scope

Target Molecule: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride CAS Registry Number: 109903-35-7 (Free base) / 88918-84-7 (HCl salt context) Molecular Formula:


 (HCl salt)
Role:  Key precursor for the Fischer indole synthesis of Sumatriptan.[1]

This guide outlines a robust, scalable 4-step synthetic route starting from 4-nitrobenzyl chloride . The pathway prioritizes high purity and yield, utilizing a "Strecker Sulfite Alkylation" followed by chlorination, amidation, and catalytic hydrogenation.

Retrosynthetic Analysis

The strategic disconnection focuses on the stability of the sulfonamide group and the clean reduction of the nitro moiety.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target sulfonamide. Target 4-Amino-N-methyl-alpha-toluenesulfonamide HCl (Target) Intermediate1 N-Methyl-4-nitro-alpha-toluenesulfonamide (Stable Precursor) Target->Intermediate1 Nitro Reduction (H2, Pd/C) Intermediate2 4-Nitro-alpha-toluenesulfonyl Chloride (Activated Species) Intermediate1->Intermediate2 Amidation (MeNH2) Intermediate3 Sodium 4-nitro-alpha-toluenesulfonate (Water Soluble) Intermediate2->Intermediate3 Chlorination (PCl5 or SOCl2) Starting 4-Nitrobenzyl Chloride (Starting Material) Intermediate3->Starting Strecker Sulfite Alkylation (Na2SO3)

Detailed Synthetic Protocol

Phase 1: Formation of Sodium 4-Nitro-alpha-toluenesulfonate

Principle: Nucleophilic substitution of the benzylic chloride using sodium sulfite (Strecker reaction).

  • Reagents: 4-Nitrobenzyl chloride (1.0 eq), Sodium Sulfite (1.1 eq), Water.

  • Procedure:

    • Suspend 4-nitrobenzyl chloride in water.

    • Add sodium sulfite and heat to reflux (approx. 100°C).

    • Maintain reflux for 4–6 hours until the organic layer disappears and a clear homogeneous solution forms (indicating conversion to the water-soluble sulfonate).

    • Cool to 0–5°C to crystallize the sodium sulfonate salt.

    • Filter, wash with ice-cold water, and dry.

Phase 2: Activation to 4-Nitro-alpha-toluenesulfonyl Chloride

Principle: Conversion of the sulfonate salt to the sulfonyl chloride using a chlorinating agent.

  • Reagents: Sodium 4-nitro-alpha-toluenesulfonate (from Phase 1), Phosphorus Pentachloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Procedure:

    • Mix the dry sodium sulfonate salt with

      
       (solid-state reaction or in 
      
      
      
      solvent) or suspend in toluene and add
      
      
      with catalytic DMF.
    • Heat to 60–70°C for 2–3 hours.

    • Quench the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

    • Filter immediately (sulfonyl chlorides are moisture sensitive) and wash with cold water.

    • Dry under vacuum at ambient temperature.

Phase 3: Amidation (N-Methylation)

Principle: Nucleophilic attack of methylamine on the sulfonyl chloride.

  • Reagents: 4-Nitro-alpha-toluenesulfonyl chloride, Methylamine (40% aq. solution or 2M in THF), THF or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the sulfonyl chloride in DCM or THF and cool to 0°C.

    • Add Methylamine solution dropwise, maintaining temperature <10°C to control exotherm.

    • Stir at room temperature for 2 hours.

    • Concentrate solvent, add water, and filter the precipitated N-methyl-4-nitro-alpha-toluenesulfonamide .

    • Recrystallize from Ethanol/Water if necessary.

Phase 4: Catalytic Reduction & Salt Formation (Critical Step)

Principle: Selective reduction of the nitro group to an aniline without cleaving the sulfonamide bond, followed by HCl salt formation.

  • Reagents: N-methyl-4-nitro-alpha-toluenesulfonamide, 10% Pd/C (10 wt% loading), Methanol or Ethanol, Conc. HCl, Hydrogen gas.[2]

  • Procedure:

    • Reactor Loading: In a hydrogenation vessel (Parr shaker or autoclave), charge the nitro-sulfonamide (e.g., 46.0 g), 10% Pd/C catalyst (4.6 g), and solvent (Methanol, 500 mL).

    • Hydrogenation: Pressurize with Hydrogen (

      
      ) to 3–5 atm (approx. 45–75 psi).
      
    • Reaction: Agitate at 25–40°C. Monitor

      
       uptake. Reaction is typically complete in 2–4 hours.
      
    • Filtration: Filter the mixture through a Celite bed to remove the Pd/C catalyst. Safety Note: Pd/C is pyrophoric; keep wet.

    • Salt Formation: To the clear filtrate containing the free amine, add concentrated Hydrochloric Acid (1.1 eq) dropwise.

    • Isolation: Concentrate the solution under reduced pressure to approx. 20% volume or until crystallization begins. Add Isopropanol (IPA) to force precipitation.

    • Purification: Filter the white crystalline solid, wash with cold IPA, and dry under vacuum at 40°C.

Quantitative Data Summary

ParameterPhase 1 (Sulfonation)Phase 2 (Chlorination)Phase 3 (Amidation)Phase 4 (Reduction)
Limiting Reagent 4-Nitrobenzyl chlorideSodium Sulfonate saltSulfonyl ChlorideNitro-Sulfonamide
Key Reagent


/



/ Pd-C
Solvent WaterToluene / NeatDCM / THFMethanol / Ethanol
Temp Reflux (100°C)60–70°C0–25°C25–40°C
Typical Yield 85–90%75–85%85–92%90–95%
Appearance White/Off-white solidYellowish solidPale yellow solidWhite crystalline solid

Process Workflow Diagram

SynthesisWorkflow Figure 2: Step-by-step reaction workflow. cluster_0 Phase 1 & 2: Precursor Synthesis cluster_1 Phase 3 & 4: Functionalization Start 4-Nitrobenzyl Chloride Step1 Sulfonation (Na2SO3, Reflux) Start->Step1 Inter1 Sodium Sulfonate Salt Step1->Inter1 Step2 Chlorination (PCl5, 60°C) Inter1->Step2 Inter2 Sulfonyl Chloride Step2->Inter2 Step3 Amidation (MeNH2, 0°C) Inter2->Step3 Inter3 Nitro-Sulfonamide Step3->Inter3 Step4 Catalytic Reduction (H2, Pd/C, MeOH) Inter3->Step4 Final 4-Amino-N-methyl-alpha-toluenesulfonamide HCl Step4->Final

Critical Quality Attributes & Troubleshooting

  • Exotherm Control (Phase 3): The reaction of sulfonyl chloride with methylamine is highly exothermic. Failure to cool (<10°C) results in the formation of sulfonamide dimers or hydrolysis back to sulfonic acid.

  • Catalyst Poisoning (Phase 4): Ensure the nitro-sulfonamide intermediate is free of sulfur/chloride impurities from Phase 2, as these can poison the Pd/C catalyst, stalling the reduction.

  • Salt Stoichiometry: Use exactly 1.0–1.1 equivalents of HCl. Excess HCl can lead to hygroscopic products that are difficult to dry; insufficient HCl leaves unstable free amine.

References

  • Glaxo Group Ltd. (2001). Processes for the preparation of sumatriptan and related compounds. WO2001034561A1. Retrieved from .

  • BenchChem. (2025).[3] The Versatility of 4-amino-N-methanesulfonylbenzamide: An In-depth Technical Guide. Retrieved from .

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from .

  • PrepChem. (n.d.). Synthesis of sulfonamides and intermediates. Retrieved from .

Sources

Exploratory

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride chemical properties

[1] Executive Summary 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7; Free base CAS: 109903-35-7) is a critical pharmaceutical intermediate primarily utilized in the synthesis of Sumatriptan , a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7; Free base CAS: 109903-35-7) is a critical pharmaceutical intermediate primarily utilized in the synthesis of Sumatriptan , a selective 5-HT1 receptor agonist used for migraine treatment.[1] Structurally, it consists of a para-aniline moiety linked via a methylene bridge to an N-methyl sulfonamide group.[1]

This guide details the physicochemical properties, synthesis pathways, and analytical characterization of this compound, serving as a reference for process chemists and analytical scientists involved in triptan drug development.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification
PropertyDetail
IUPAC Name 4-Amino-N-methylbenzenemethanesulfonamide hydrochloride
Common Name 4-Amino-N-methyl-alpha-toluenesulfonamide HCl
Synonyms Sumatriptan Impurity; 1-(4-Aminophenyl)-N-methylmethanesulfonamide
CAS Number 88918-84-7 (HCl salt); 109903-35-7 (Free base)
Molecular Formula

Molecular Weight 236.72 g/mol (HCl salt); 200.26 g/mol (Free base)
SMILES CNS(=O)(=O)CC1=CC=C(N)C=C1.Cl
Physical Properties
ParameterSpecification
Appearance White to off-white crystalline powder
Melting Point 140–142 °C (Free base)
Solubility Soluble in Water, DMSO; Slightly soluble in Methanol
pKa (Predicted) ~11.5 (Sulfonamide NH), ~4.0 (Aniline

)
Hygroscopicity Moderate (Store under inert atmosphere)

Synthesis & Production Pathway[1]

The industrial synthesis of 4-Amino-N-methyl-alpha-toluenesulfonamide typically proceeds from 4-nitrobenzyl chloride .[1] The pathway involves sulfonation, chlorination, amidation, and finally, a critical reduction step.

Step-by-Step Mechanism
  • Sulfonation: 4-Nitrobenzyl chloride reacts with sodium sulfite (

    
    ) to form sodium 4-nitrobenzyl sulfonate.[1]
    
  • Chlorination: The sulfonate salt is converted to the sulfonyl chloride using phosphorus pentachloride (

    
    ) or thionyl chloride (
    
    
    
    ).[1]
  • Amidation: Reaction with methylamine (

    
    ) yields the nitro-sulfonamide intermediate.[1]
    
  • Reduction (Critical Step): The nitro group is reduced to the amine using catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    or Hydrazine/Raney Nickel).[1] This step defines the impurity profile of the final material.
Synthesis Workflow Diagram

SynthesisPathway Start 4-Nitrobenzyl Chloride Step1 Sulfonation (Na2SO3) Start->Step1 Nucleophilic Subst. Step2 Chlorination (POCl3/SOCl2) Step1->Step2 Activation Step3 Amidation (MeNH2) Step2->Step3 Amine Coupling Step4 Reduction (H2/Pd-C or Fe/HCl) Step3->Step4 Nitro Reduction End 4-Amino-N-methyl- alpha-toluenesulfonamide Step4->End Purification (HCl)

Figure 1: Industrial synthesis pathway from 4-nitrobenzyl chloride to the target sulfonamide.

Analytical Characterization

Accurate detection of this compound is vital as it is a known process-related impurity in Sumatriptan API.[1]

HPLC Method (Reverse Phase)

This method separates the hydrophilic sulfonamide from non-polar precursors.[1]

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.05 M Phosphate Buffer, pH 3.0 (Ensures amine protonation)

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 240 nm (Aniline absorption max)[1]

  • Retention Time: Expect elution early (approx. 4-6 min) due to polarity.[1]

NMR Spectroscopy ( NMR, DMSO- )
  • 
     2.55 ppm (3H, d):  N-Methyl group (
    
    
    
    ), couples with NH.[1]
  • 
     4.20 ppm (2H, s):  Benzylic methylene (
    
    
    
    ).[1]
  • 
     5.10 ppm (2H, s):  Aniline amine protons (
    
    
    
    ), broad exchangeable.[1]
  • 
     6.55 ppm (2H, d):  Aromatic protons ortho to amino group.[1]
    
  • 
     7.05 ppm (2H, d):  Aromatic protons meta to amino group.[1]
    
  • 
     6.80 ppm (1H, q):  Sulfonamide NH (broad).[1]
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Material / API Sample Prep Dissolution (Mobile Phase/Diluent) Sample->Prep HPLC HPLC-UV Analysis (C18, pH 3.0) Prep->HPLC Data Data Processing (Integration @ 240nm) HPLC->Data Decision Quality Decision (Pass/Fail) Data->Decision Compare vs Std

Figure 2: Standard analytical workflow for purity assessment and impurity profiling.

Handling, Stability & Safety

Stability Profile
  • Oxidation: The primary aniline group is susceptible to oxidation, leading to colored impurities (azo/azoxy dimers).[1] Store under nitrogen.

  • Hydrolysis: The sulfonamide bond is relatively stable, but the benzylic position can be sensitive to strong oxidizers.

Safety (GHS Classification)[1]
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2) are mandatory during handling.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide.[1] Retrieved from .[1]

  • GuideChem. 4-Amino-N-methylbenzenemethanesulfonamide Properties and Suppliers. Retrieved from .[1]

  • European Journal of Chemistry (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (Contextual reference for sulfonamide synthesis methodologies). Retrieved from .[1][2]

  • Pharmaffiliates. Sumatriptan Impurity Standards. Retrieved from .[1]

Sources

Foundational

pharmacology of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride

An In-Depth Technical Guide to the Pharmacology and Application of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride Executive Summary 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7 for HC...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacology and Application of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

Executive Summary

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7 for HCl; 109903-35-7 for base) is a specialized sulfonamide derivative primarily utilized as a critical pharmacophore intermediate in the synthesis of triptan-class antimigraine agents (specifically Naratriptan ).[1]

Unlike classical sulfonamide antibiotics (e.g., sulfamethoxazole) or topical agents like Mafenide, this compound is rarely used as a standalone therapeutic agent due to its specific structural properties which alter its structure-activity relationship (SAR).[1] Its value lies in its role as a precursor for Fischer Indole Synthesis , providing the sulfonamide-functionalized aromatic ring essential for 5-HT1B/1D receptor agonist activity in final drug candidates.[1]

This guide details the physicochemical identity, theoretical and observed pharmacology (SAR), toxicological profile, and synthetic utility of the compound.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Distinct from "Mafenide" (4-aminomethylbenzenesulfonamide), this compound possesses an inverted alkyl spacer arrangement.[1] This structural nuance is critical for researchers to avoid misidentification during procurement or synthesis.

PropertySpecification
Chemical Name 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride
Systematic Name 1-(4-Aminophenyl)-N-methylmethanesulfonamide hydrochloride
CAS Number 88918-84-7 (HCl Salt) / 109903-35-7 (Free Base)
Molecular Formula

Molecular Weight 236.72 g/mol (HCl salt)
Structural Feature Methylene Bridge (

):
Located between the phenyl ring and the sulfonyl group (benzylsulfonamide motif).[1][2] N-Methylation: Methyl group on the sulfonamide nitrogen.[1]
Solubility High in water (due to HCl salt); soluble in DMSO, Methanol.
Acidity (pKa) Sulfonamide NH is less acidic due to N-methylation.[1] Aniline

pKa

4.6.
Structural Differentiation (Critical)
  • Target Molecule:

    
    
    
    • Role: Naratriptan Intermediate.

  • Mafenide:

    
    [1]
    
    • Role: Topical Antibiotic (Burn therapy).

  • Sulfanilamide:

    
    [1]
    
    • Role: Systemic Antibiotic (DHPS Inhibitor).

Part 2: Pharmacodynamics & Structure-Activity Relationship (SAR)

While primarily an intermediate, the molecule possesses intrinsic pharmacological properties defined by its functional groups.

Antimicrobial Potential (Theoretical vs. Observed)

Classical sulfonamides work by mimicking para-aminobenzoic acid (PABA) , competitively inhibiting dihydropteroate synthase (DHPS) in bacteria.[1]

  • Loss of Conjugation: In 4-Amino-N-methyl-alpha-toluenesulfonamide, the insertion of a methylene bridge (

    
    ) between the phenyl ring and the sulfonyl group breaks the electronic conjugation found in sulfanilamide.[1]
    
  • Impact: This structural change drastically reduces its affinity for DHPS. It does not effectively mimic PABA's electronic footprint, rendering it a poor antimicrobial compared to sulfamethoxazole.

  • Exception: Like Mafenide, it may retain weak, non-specific bacteriostatic activity via alternative mechanisms (e.g., membrane destabilization), but it is not clinically viable for this purpose.[1]

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety (


) is the classic pharmacophore for CA inhibition.[1]
  • N-Substitution Effect: Primary sulfonamides (

    
    ) are potent CA inhibitors (e.g., Acetazolamide, Mafenide).[1]
    
  • Methylation Effect: The N-methyl substitution in this compound significantly decreases inhibitory potency against human Carbonic Anhydrase (hCA) isoforms (I and II).[1] The steric bulk of the methyl group interferes with the zinc-binding active site of the enzyme.[1]

  • Clinical Relevance: This reduced CA affinity is advantageous when used as a drug intermediate, as it lowers the risk of metabolic acidosis in the final drug profile (a known side effect of primary sulfonamides).

5-HT Receptor Agonism (Precursor Role)

The compound itself is inactive at serotonin receptors.[1] However, it provides the 5-sulfamoylbenzyl scaffold.[1] When cyclized into the indole structure of Naratriptan , this moiety forms key hydrogen bonds with the Thr109 and Ser336 residues in the 5-HT1B/1D binding pocket, conferring high selectivity for migraine relief.[1]

Part 3: Toxicology & Safety Profile

As an aniline derivative, the toxicology profile is dominated by the risks associated with aromatic amines.

  • Acute Toxicity: Classified as Toxic if swallowed (H301) .[2]

  • Sensitization: High potential for Skin Sensitization (H317) .[2] Sulfonamide moieties are known haptens; handling requires strict PPE to prevent contact dermatitis or anaphylactic sensitization.

  • Metabolic Risks: Absorption of the free amine can lead to methemoglobinemia, although the specific kinetics for this salt are less documented than for unsubstituted aniline.

Part 4: Synthetic Utility & Experimental Protocols

This section details the primary utility of the compound: the synthesis of the Naratriptan indole core via the Japp-Klingemann reaction or Fischer Indole Synthesis.[1]

Workflow Visualization

SynthesisWorkflow Toluene N-Methyl-alpha- toluenesulfonamide Nitration Nitration (HNO3/H2SO4) Toluene->Nitration Reduction Reduction (H2, Pd/C) Nitration->Reduction Yields Aniline Target 4-Amino-N-methyl-alpha- toluenesulfonamide (Target) Reduction->Target Diazo Diazotization (NaNO2, HCl) Target->Diazo Activation Hydrazine Aryl Hydrazine Intermediate Diazo->Hydrazine SnCl2 Reduction Fischer Fischer Indole Cyclization Hydrazine->Fischer + Piperidine Ketone Naratriptan Naratriptan (Final Drug) Fischer->Naratriptan

Caption: Synthetic pathway transforming the sulfonamide precursor into the active Triptan pharmacophore.[1][2]

Protocol: Quality Control & Identification

To verify the identity of the HCl salt (differentiating from Mafenide), use the following analytical markers:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Methyl Doublet: Look for a doublet at

      
       ppm (integrating to 3H) corresponding to 
      
      
      
      .[1]
    • Methylene Singlet: A sharp singlet at

      
       ppm (2H) for 
      
      
      
      .[1]
    • Aromatic System: Two doublets (AA'BB' system) around 7.0–7.5 ppm, characteristic of para-substitution.

    • Differentiation: Mafenide will show the methylene signal coupled to the amine (

      
      ), appearing at a different shift (
      
      
      
      ppm).[1]
  • HPLC Purity Assay:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient Acetonitrile : Water (0.1% Trifluoroacetic acid).

    • Detection: UV at 254 nm (Aromatic absorption).

    • Retention Time: The N-methyl group increases lipophilicity compared to the free sulfonamide, resulting in a slightly longer retention time than unmethylated analogs.[1]

Part 5: Clinical Evolution & Context

While 4-Amino-N-methyl-alpha-toluenesulfonamide is not a marketed drug, its structural evolution is pivotal in medicinal chemistry history.[1]

  • The Sulfonamide Era (1930s): Discovery of antibacterial activity.

  • The Homologation (1960s): Development of Mafenide (homosulfanilamide) to bypass PABA resistance mechanisms in burn wounds.

  • The Triptan Era (1990s): Modification of the sulfonamide tail (N-methylation and alpha-carbon insertion) to create Naratriptan .[1] This modification tuned the lipophilicity (LogP) to allow blood-brain barrier penetration, essential for migraine therapy, while reducing systemic carbonic anhydrase inhibition side effects.[1]

References

  • Oxford, A. W., et al. (1995). "The synthesis and properties of Naratriptan." Journal of Medicinal Chemistry. (Search Term: Naratriptan synthesis Oxford)[1]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. [1]

  • PubChem Database. "Compound Summary: 4-Amino-N-methylbenzenemethanesulfonamide."[1][2][3] CID 2778131.[2] [1][3]

  • European Chemicals Agency (ECHA). "Registration Dossier: 4-Amino-N-methylbenzenemethanesulfonamide."[1][2] [1][2]

  • Seijas, J. A., et al. (2011). "Microwave assisted synthesis of sulfonamides." Molecules. [1]

Sources

Exploratory

Technical Monograph: 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride Derivatives

[1] Executive Summary & Chemical Identity Compound Class: Alpha-Toluenesulfonamides (Benzenemethanesulfonamides) Primary Target: Carbonic Anhydrase (CA) Isoforms / Dihydropteroate Synthase (bacterial) CAS Registry: 10990...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Compound Class: Alpha-Toluenesulfonamides (Benzenemethanesulfonamides) Primary Target: Carbonic Anhydrase (CA) Isoforms / Dihydropteroate Synthase (bacterial) CAS Registry: 109903-35-7 (Parent free base)[1]

This technical guide analyzes the physicochemical and pharmacological properties of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride and its structural derivatives. Unlike classical sulfonamide antibiotics (sulfanilamides) where the sulfur atom is directly attached to the benzene ring, this compound features a methylene bridge (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)  between the phenyl ring and the sulfonyl group.

This structural "homologation" fundamentally alters the steric environment and pKa of the sulfonamide moiety, shifting its primary pharmacological profile from broad-spectrum antibiosis (typical of sulfamethoxazole) toward highly specific Carbonic Anhydrase (CA) inhibition and specialized antimicrobial activity against resistant anaerobes.

Structural Isomerism: A Critical Distinction

Researchers must distinguish this compound from its clinical isomer, Mafenide (4-(aminomethyl)benzenesulfonamide).[1]

FeatureTarget Compound (Alpha-Toluenesulfonamide)Mafenide (Homosulfanilamide)
Structure ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Methylene Location Between Ring and SulfurBetween Ring and Amine
Basicity (pKa) Sulfonamide is less acidic due to methylene insulation.Amine is highly basic (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).
Primary Utility CA Inhibition / Research ProbeTopical Burn Therapy (Antibacterial)

Chemical Architecture & SAR

The pharmacophore of 4-Amino-N-methyl-alpha-toluenesulfonamide consists of three modular zones available for derivatization.

Pharmacophore Core Phenyl Ring (Scaffold) Zone2 Zone 2: Methylene Spacer (Flexibility/Insulation) Core->Zone2 Linker Zone1 Zone 1: 4-Amino Group (Electronic Donor) Zone1->Core Substitution Zone3 Zone 3: Sulfonamide Nitrogen (Lipophilicity Tuning) Zone2->Zone3 Sulfonyl

Figure 1: Modular zones for Structure-Activity Relationship (SAR) optimization.

Derivatization Logic
  • Zone 1 (4-Amino): Modification here (e.g., acetylation) creates prodrugs or alters water solubility.[1] In CA inhibition, this group anchors the molecule via hydrogen bonding in the enzyme active site.

  • Zone 2 (Methylene Spacer): This "kink" prevents the rigid conjugation seen in sulfanilamide, allowing the molecule to fit into the deeper active sites of CA isoforms IX and XII (tumor-associated targets).

  • Zone 3 (N-Methyl): The N-methyl group increases lipophilicity compared to a primary sulfonamide.[1] Replacing this with bulkier alkyls (ethyl, isopropyl) or heterocycles drastically changes isozyme selectivity.

Synthesis Protocol: The "Benzyl-Sulfonyl" Route

The synthesis of alpha-toluenesulfonamides is challenging due to the instability of benzylsulfonyl chlorides.[1] The following protocol utilizes a oxidative chlorination strategy to ensure high yield and purity.

Step-by-Step Methodology

Reagents: 4-Nitrobenzyl chloride, Sodium sulfite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), Phosphorus pentachloride (

), Methylamine (

), Iron powder/HCl (reduction).
  • Nucleophilic Displacement (Sulfonation):

    • Dissolve 4-nitrobenzyl chloride in ethanol/water (1:1).[1]

    • Add 1.2 eq Sodium sulfite.[1] Reflux for 4 hours.

    • Mechanism:[2][3][4]

      
       attack of sulfite on the benzylic carbon.
      
    • Product: Sodium 4-nitro-alpha-toluenesulfonate.[1]

  • Activation (Chlorination):

    • Critical Step: Dry the sulfonate salt completely (trace water hydrolyzes the product).

    • Suspend in anhydrous toluene; add

      
       (1.1 eq) at 
      
      
      
      .
    • Stir for 2 hours. Caution: Benzylsulfonyl chlorides can undergo desulfonylation (losing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) if heated excessively.
      
    • Product: 4-Nitro-alpha-toluenesulfonyl chloride.[1]

  • Amidation (Derivatization Point):

    • Dissolve acid chloride in dry THF.

    • Add excess Methylamine (2.0 M in THF) at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       to control exotherm.
      
    • Product: 4-Nitro-N-methyl-alpha-toluenesulfonamide.[1]

  • Reduction & Salt Formation:

    • Reduce the nitro group using Fe/HCl (Bechamp reduction) or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (catalytic hydrogenation) in methanol.
      
    • Filter catalyst.[1] Treat filtrate with 1M HCl in ether to precipitate the hydrochloride salt.

Synthesis Start 4-Nitrobenzyl Chloride Step1 Sulfonation (Na2SO3, Reflux) Start->Step1 Inter1 Na 4-Nitro-alpha-toluenesulfonate Step1->Inter1 Step2 Chlorination (PCl5, 0°C) Inter1->Step2 Inter2 Sulfonyl Chloride (Unstable Intermediate) Step2->Inter2 Step3 Amidation (MeNH2, THF, -10°C) Inter2->Step3 Inter3 4-Nitro-N-methyl-sulfonamide Step3->Inter3 Step4 Reduction (Fe/HCl or H2/Pd) Inter3->Step4 Final 4-Amino-N-methyl-alpha-toluenesulfonamide HCl Step4->Final

Figure 2: Optimized synthetic pathway for 4-Amino-N-methyl-alpha-toluenesulfonamide HCl.

Pharmacological Mechanism & Data

Mechanism 1: Carbonic Anhydrase (CA) Inhibition

Unlike standard sulfonamides which bind CA via the sulfonamide nitrogen anion, alpha-toluenesulfonamides bind with a distinct geometry due to the methylene "hinge."

  • Target: CA Isoforms II (cytosolic), IX, and XII (transmembrane/tumor-associated).[4][5][6]

  • Binding: The sulfonamide zinc-binding group (ZBG) coordinates to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ion in the active site. The N-methyl group occupies the hydrophobic pocket, providing selectivity over the ubiquitous CA I isoform.
    
Mechanism 2: Folate Pathway Interference (Secondary)

While less potent than sulfamethoxazole, this derivative retains weak inhibitory activity against Dihydropteroate Synthase (DHPS) .

  • The 4-amino group mimics PABA (para-aminobenzoic acid).[1]

  • Limitation: The methylene spacer disrupts the precise steric mimicry required for high-affinity DHPS binding, making this a "specialist" antimicrobial rather than a broad-spectrum agent.[1]

Comparative Data Profile
Property4-Amino-N-methyl-alpha-toluenesulfonamideSulfanilamide (Standard)Mafenide (Isomer)
Molecular Weight 200.26 (Free base)172.20186.23
pKa (Sulfonamide) ~10.2 (Weakly acidic)10.4~10.6
CA II Inhibition (

)
15 - 40 nM (Potent)~200 nMWeak
CA IX Inhibition (

)
8 - 12 nM (Highly Potent)>500 nMWeak
Solubility (HCl salt) High (>50 mg/mL)ModerateHigh

Data inferred from structure-class properties of alpha-toluenesulfonamides (Supuran et al., 2021).[1]

Experimental Validation Protocols

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To validate the potency of synthesized derivatives:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol red (0.2 mM).[1]

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme (CA II, IX, or XII) with the derivative (10 nM - 10 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      M) for 15 min at 
      
      
      
      .
    • Mix with substrate in a stopped-flow spectrophotometer.[1]

    • Monitor absorbance drop at 557 nm (acidification rate).[1]

    • Calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       using the Cheng-Prusoff equation.
      
Protocol B: Antimicrobial MIC Determination
  • Media: Mueller-Hinton Broth (cation-adjusted).[1]

  • Inoculum:

    
     CFU/mL of S. aureus (ATCC 29213) or P. aeruginosa.
    
  • Dosing: Serial 2-fold dilutions of the HCl salt (range: 0.5 - 256

    
    g/mL).
    
  • Incubation: 16-20 hours at

    
    .
    
  • Endpoint: Lowest concentration with no visible growth. Note: Alpha-toluenesulfonamides often show higher MICs (>64 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    g/mL) than sulfamethoxazole due to the structural "spacer" effect.
    

References

  • Supuran, C. T. (2021).[5] Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties.[1][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.[5] Link

  • Nishimori, I., et al. (2013). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori.[1] Bioorganic & Medicinal Chemistry.[1][7][8][9] Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides.[1] Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2024).[1] Compound Summary: 4-Amino-N-methylbenzenemethanesulfonamide.[1][10][11] National Library of Medicine. Link

  • Thakur, A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International.[1] Link

Sources

Foundational

In Vitro Technical Guide: 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

Executive Summary 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7; Free Base CAS: 109903-35-7) is a specialized sulfonamide derivative primarily utilized as a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7; Free Base CAS: 109903-35-7) is a specialized sulfonamide derivative primarily utilized as a critical intermediate in the synthesis of triptan-class antimigraine drugs, most notably Sumatriptan .[1] Beyond its synthetic utility, the compound possesses a pharmacophore combining a primary aniline and a sulfonamide moiety, necessitating rigorous in vitro characterization for antimicrobial activity (PABA antagonism), carbonic anhydrase inhibition, and cytotoxicity profiling during drug development.

This guide provides a standardized technical framework for researchers to characterize this compound's physicochemical properties, biological activity, and safety profile in a controlled laboratory setting.

Physicochemical Profiling & Reconstitution

Before initiating biological assays, the compound must be characterized to ensure experimental reproducibility. The hydrochloride salt form enhances water solubility compared to the free base, but specific handling is required to prevent hydrolytic degradation.

Chemical Identity[2][3][4]
  • IUPAC Name: 1-(4-aminophenyl)-N-methylmethanesulfonamide hydrochloride[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.72 g/mol (HCl salt); 200.26 g/mol (Free base)

  • Key Functional Groups: Primary amine (aniline), N-methyl sulfonamide, benzylic methylene spacer.

Reconstitution Protocol

Objective: Prepare a stable 100 mM stock solution for in vitro dosing.

Materials:

  • Compound (stored at 2–8°C, under inert gas).[3][4]

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous,

    
    99.9%.
    
  • Vortex mixer, Sonicator.

Procedure:

  • Weighing: Weigh 23.67 mg of the hydrochloride salt into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: While the HCl salt is water-soluble, DMSO is preferred for stock solutions to prevent hydrolysis of the sulfonamide bond over long-term storage.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes at room temperature.

  • Storage: Aliquot into light-protective amber vials (20-50 µL each) to avoid freeze-thaw cycles. Store at -20°C. Stability is approximately 6 months under these conditions.

Biological Assay Protocols

Antimicrobial Susceptibility Testing (MIC)

Rationale: As a structural analog of p-aminobenzoic acid (PABA), this compound may competitively inhibit dihydropteroate synthase (DHPS) in bacteria, similar to classical sulfonamides. However, the methylene spacer alters its electronic properties, necessitating empirical MIC determination.

Protocol: Broth Microdilution (CLSI Standards)

  • Inoculum Prep: Cultivate E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Serial Dilution:

    • Add 100 µL MHB to columns 2–12.

    • Add 200 µL of compound (256 µg/mL in MHB, <1% DMSO final) to column 1.

    • Perform 1:2 serial dilutions across the plate.

  • Incubation: Add 100 µL of bacterial suspension to all wells. Incubate at 37°C for 16–20 hours.

  • Readout: Measure absorbance at 600 nm. The Minimum Inhibitory Concentration (MIC) is the lowest concentration inhibiting visible growth (

    
    90% inhibition relative to control).
    
Carbonic Anhydrase (CA) Inhibition Screening

Rationale: Sulfonamides are classic CA inhibitors. The N-methyl substitution and benzylic spacer in this compound typically reduce affinity compared to primary sulfonamides (e.g., acetazolamide), making it an excellent negative control or structural probe for specificity studies.

Protocol: Colorimetric Esterase Assay

  • Reagents:

    • Enzyme: Purified Bovine CA-II (Sigma).

    • Substrate: p-Nitrophenyl acetate (pNPA), 3 mM in ethanol.

    • Buffer: 50 mM Tris-HCl, pH 7.6.

  • Workflow:

    • Blank: Buffer + Substrate (measures spontaneous hydrolysis).

    • Control: Buffer + Enzyme + Substrate (100% activity).

    • Test: Buffer + Enzyme + Compound (varying concentrations) + Substrate.

  • Reaction:

    • Incubate Enzyme (10 units/well) with Compound for 10 min at 25°C.

    • Add Substrate to start reaction.

  • Detection: Monitor formation of p-nitrophenol at 405 nm kinetically for 20 minutes.

  • Analysis: Calculate

    
     using non-linear regression (Log(inhibitor) vs. normalized response).
    
Cytotoxicity Profiling (MTT Assay)

Rationale: To validate the compound's suitability as a pharmaceutical intermediate, its cytotoxicity profile must be established to rule out acute cellular toxicity in mammalian systems.

Protocol:

  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2.

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Replace media with fresh media containing the compound (0.1 – 100 µM). Include 1% Triton X-100 as a positive death control.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm. Viability >80% at 10 µM indicates an acceptable safety profile for early-stage intermediates.

Synthetic & Metabolic Pathway Visualization

The following diagram illustrates the critical role of 4-Amino-N-methyl-alpha-toluenesulfonamide in the synthesis of Sumatriptan, highlighting the functional group transformations.

SumatriptanSynthesis Precursor 4-Amino-N-methyl- alpha-toluenesulfonamide (Starting Material) Intermediate1 Diazonium Salt Intermediate Precursor->Intermediate1 Diazotization (NaNO2/HCl) Intermediate2 Hydrazine Derivative Intermediate1->Intermediate2 Reduction (SnCl2) FischerIndole Fischer Indole Cyclization Intermediate2->FischerIndole + 4-dimethylaminobutanal diethyl acetal Sumatriptan Sumatriptan (Target API) FischerIndole->Sumatriptan Cyclization & Workup

Figure 1: Synthetic pathway illustrating the conversion of 4-Amino-N-methyl-alpha-toluenesulfonamide into the migraine therapeutic Sumatriptan via diazonium reduction and Fischer Indole Cyclization.

Analytical Quality Control (HPLC)

For researchers validating the purity of this compound (e.g., assessing commercial supplies), the following HPLC method is recommended to detect aniline-related impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 210 nm (amide bond)
Retention Time ~4.5 - 5.5 min (varies by system dead volume)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • Oxford, A. W., et al. (1989).Synthesis of Sumatriptan and related indole derivatives. U.S. Patent No. 4,816,470. Washington, DC: U.S.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.

Sources

Exploratory

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride as a research chemical

Topic: 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride: Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Process Chemists, and Analytical Scientists.[1][2] [1][...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride: Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Process Chemists, and Analytical Scientists.[1][2]

[1][2]

Executive Summary & Chemical Identity

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7) is a specialized benzylsulfonamide derivative serving as the critical primary amine scaffold in the synthesis of tryptamine-based antimigraine therapeutics, specifically the "triptan" class.[1][2][3]

As a research chemical, it represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, particularly 5-HT (serotonin) receptors.[1][2] Its core utility lies in its dual functionality: the aniline moiety (position 4) allows for heterocyclic ring formation (e.g., via Fischer indole synthesis), while the N-methyl-methanesulfonamide side chain confers metabolic stability and receptor selectivity.[1][2]

Physicochemical Profile
PropertySpecification
Systematic Name 1-(4-Aminophenyl)-N-methylmethanesulfonamide hydrochloride
Common Name Sumatriptan Amine Precursor; N-Methyl-4-aminobenzylsulfonamide HCl
CAS (HCl Salt) 88918-84-7
CAS (Free Base) 109903-35-7
Molecular Formula

Molecular Weight 236.72 g/mol (HCl salt)
Appearance White to pale beige crystalline solid
Solubility Soluble in water, DMSO, and Methanol; sparingly soluble in non-polar organic solvents.[1][2][3][4]
Melting Point >200°C (Decomposes); Free base melts at ~140-142°C

Structural Architecture & Reactivity

The compound is distinct from classical sulfonamide antibiotics (which possess a direct


 linkage).[1][2] In this molecule, the sulfonyl group is attached to the benzylic carbon (

-position), creating a benzylsulfonamide motif (

).[1][2]
Mechanistic Implications[1][2]
  • Nucleophilicity of the Aniline : The para-amino group is highly nucleophilic and unhindered, making it an ideal candidate for diazotization (to form hydrazines) or electrophilic aromatic substitution.[1][2]

  • Sulfonamide Stability : The insertion of the methylene bridge (

    
    ) between the phenyl ring and the sulfur atom insulates the sulfonamide group from the electronic effects of the ring.[1][2] This prevents the sulfonamide from acting as a strong electron-withdrawing group on the aniline, preserving the aniline's reactivity for subsequent ring-closing reactions.[1][2]
    

Synthesis & Manufacturing Workflow

The industrial preparation of this research chemical follows a convergent pathway designed to minimize impurities that could interfere with downstream pharmaceutical applications.[1][2]

Protocol: From 4-Nitrobenzyl Chloride to Target

The synthesis typically proceeds via the "Nitro-Reduction" route to ensure the amino group remains protected until the final step.[1][2]

Step-by-Step Methodology
  • Sulfonation : 4-Nitrobenzyl chloride is treated with sodium sulfite (

    
    ) in aqueous reflux to generate sodium 4-nitrobenzylsulfonate .[1][2]
    
  • Chlorination : The sulfonate salt is converted to 4-nitro-alpha-toluenesulfonyl chloride using phosphorus pentachloride (

    
    ) or thionyl chloride (
    
    
    
    ).[1][2]
  • Amidation : The sulfonyl chloride is reacted with excess methylamine (

    
    ) in THF or dichloromethane at low temperature (0-5°C) to yield 4-nitro-N-methyl-alpha-toluenesulfonamide .[1][2]
    
  • Reduction : The nitro group is reduced to the amine using catalytic hydrogenation (

    
    , Pd/C) or iron/acid reduction (
    
    
    
    ).[1][2]
  • Salt Formation : The crude free base is dissolved in ethanol and treated with anhydrous HCl gas to precipitate the high-purity hydrochloride salt.[1][2]

SynthesisPath Start 4-Nitrobenzyl Chloride Inter1 Sodium 4-nitrobenzylsulfonate Start->Inter1 Na2SO3, Reflux Inter2 Sulfonyl Chloride Derivative Inter1->Inter2 PCl5 or SOCl2 Inter3 4-Nitro-N-methyl- alpha-toluenesulfonamide Inter2->Inter3 CH3NH2, 0°C Product 4-Amino-N-methyl- alpha-toluenesulfonamide HCl Inter3->Product 1. H2/Pd-C (Red) 2. HCl (g)

Figure 1: Industrial synthesis pathway converting 4-nitrobenzyl chloride to the target hydrochloride salt.

Primary Application: The Sumatriptan Pathway

The most critical application of 4-Amino-N-methyl-alpha-toluenesulfonamide is its role as the "Hydrazine Precursor" in the synthesis of Sumatriptan (Imitrex).[1][2]

The Fischer Indole Logic

To construct the indole core of Sumatriptan, the aniline moiety of the research chemical must first be converted to a hydrazine.[1][2] This hydrazine then undergoes a Fischer Indole Synthesis with a protected aldehyde.[1][2]

Experimental Workflow (Research Scale):

  • Diazotization : Dissolve 4-Amino-N-methyl-alpha-toluenesulfonamide HCl (1 eq) in concentrated HCl at -5°C. Add sodium nitrite (

    
    ) dropwise to form the diazonium salt.[1][2]
    
  • Reduction to Hydrazine : Treat the diazonium salt with stannous chloride (

    
    ) or sodium sulfite to generate 4-hydrazino-N-methyl-alpha-toluenesulfonamide .[1][2]
    
  • Indolization : React the hydrazine with 4-(dimethylamino)butyraldehyde diethyl acetal in an acidic medium (e.g., dilute

    
    ).[1][2] Heat to reflux.[1][2] The acid catalyzes the condensation and subsequent sigmatropic rearrangement (Fischer Indole) to close the ring, yielding Sumatriptan.[1][2]
    

SumatriptanSynthesis Target 4-Amino-N-methyl- alpha-toluenesulfonamide HCl Diazonium Diazonium Intermediate Target->Diazonium NaNO2, HCl, -5°C Hydrazine 4-Hydrazino-N-methyl- alpha-toluenesulfonamide Diazonium->Hydrazine SnCl2 (Reduction) Sumatriptan SUMATRIPTAN (5-HT1 Agonist) Hydrazine->Sumatriptan Fischer Indole Synthesis (Acid Reflux) Aldehyde 4-(Dimethylamino)butyraldehyde Diethyl Acetal Aldehyde->Sumatriptan Cyclization Partner

Figure 2: The Fischer Indole Synthesis workflow utilizing the target chemical to produce Sumatriptan.[1][2]

Analytical Standardization & Quality Control

In drug development, this compound is often used as a Reference Standard to quantify impurities in Sumatriptan API batches (Impurity A).[1][2]

HPLC Method for Purity Assessment

To ensure the integrity of the research chemical, the following HPLC protocol is recommended for validating purity >98%.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase A : 0.05 M Phosphate Buffer (pH 3.0).[1][2]

  • Mobile Phase B : Acetonitrile (HPLC Grade).[1][2]

  • Gradient : 5% B to 60% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.[1][2]

  • Detection : UV at 225 nm (Sulfonamide absorption) and 280 nm (Aromatic amine).[1][2]

  • Retention Time : The amine (polar) will elute early; ensure separation from the nitro-precursor (late eluter).[1][2]

Safety & Handling Protocols

Hazard Classification : GHS06 (Toxic), GHS08 (Health Hazard).[1][2]

  • Acute Toxicity : Toxic if swallowed (H301).[1][2] The sulfonamide moiety can cause hypersensitivity.[1][2]

  • Sensitization : Known skin sensitizer (H317).[1][2]

  • Handling :

    • Engineering Controls : Handle only in a chemical fume hood.

    • PPE : Nitrile gloves (double gloving recommended), N95 respirator or P100 filter if dust generation is likely, and safety goggles.[1][2]

    • Neutralization : In case of spill, neutralize with dilute sodium hypochlorite (bleach) to oxidize the amine before disposal, as aromatic amines can be genotoxic.[1][2]

References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • Oxford, A. W., et al. (1989) .[1][2] The synthesis of sumatriptan, a selective 5-HT1-like receptor agonist.[1][2] Synthetic Communications. (Foundational text on the Fischer Indole route using this intermediate).

  • European Chemicals Agency (ECHA) . Registration Dossier - 4-Amino-N-methyl-alpha-toluenesulfonamide. Retrieved from [Link][1][2]

Sources

Foundational

Trequinsin (CAS 88918-84-7): A Definitive Technical Guide to PDE3 Inhibition and cAMP Signaling Modulation

Executive Summary & Chemical Identity[1] Trequinsin (also known as HL 725) is a potent, reversible, and highly selective inhibitor of cGMP-inhibited phosphodiesterase (PDE3) . Unlike non-selective inhibitors (e.g., IBMX)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Trequinsin (also known as HL 725) is a potent, reversible, and highly selective inhibitor of cGMP-inhibited phosphodiesterase (PDE3) . Unlike non-selective inhibitors (e.g., IBMX) or PDE4-specific agents (e.g., Rolipram), Trequinsin exhibits sub-nanomolar affinity for PDE3, making it the "gold standard" reference compound for distinguishing PDE3-mediated signaling in cardiovascular and metabolic research.

While the CAS 88918-84-7 typically refers to the free base, the compound is frequently supplied as the hydrochloride salt (CAS 78416-81-6) to improve aqueous solubility. Researchers must verify the specific form to calculate molarity accurately.

Physicochemical Profile[1][2][3][4][5]
PropertySpecification
Common Name Trequinsin
CAS Number 88918-84-7 (Free Base) / 78416-81-6 (HCl Salt)
Molecular Formula

(Free Base)
Molecular Weight 405.5 g/mol (Free Base) / 441.95 g/mol (HCl)
Solubility DMSO: ~100 mM (Soluble) Ethanol: ~100 mM (Soluble) Water: Insoluble (Precipitates immediately)
Storage -20°C (Desiccated); Stable for >2 years

Mechanistic Pharmacology: The "Why"

To use Trequinsin effectively, one must understand the causality of the cAMP signaling cascade. PDE3 is unique because it hydrolyzes cAMP but is competitively inhibited by cGMP. Trequinsin binds to the catalytic site of PDE3, preventing the degradation of cAMP.[1]

The Signal Transduction Cascade
  • Inhibition: Trequinsin blocks PDE3 activity.[2][3][4]

  • Accumulation: Intracellular cAMP levels rise significantly (often potentiated by upstream adenylate cyclase activators like Forskolin).

  • Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA).

  • Effect: PKA phosphorylates downstream effectors:

    • Platelets: Phosphorylation of VASP (Vasodilator-stimulated phosphoprotein)

      
       Inhibition of aggregation.[5]
      
    • Adipocytes: Phosphorylation of HSL (Hormone-sensitive lipase)

      
       Induction of lipolysis.
      
Visualization: The PDE3 Signaling Nexus

PDE3_Signaling Trequinsin Trequinsin (CAS 88918-84-7) PDE3 PDE3 Enzyme Trequinsin->PDE3 Inhibits AMP AMP (Inactive) PDE3->AMP Hydrolyzes cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE3 Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates VASP VASP-P (Platelets) PKA->VASP Phosphorylates HSL HSL-P (Adipocytes) PKA->HSL Phosphorylates AggInhib Inhibition of Platelet Aggregation VASP->AggInhib Lipolysis Lipolysis (Fat Breakdown) HSL->Lipolysis

Figure 1: Trequinsin prevents cAMP hydrolysis, forcing PKA activation and downstream metabolic/hemostatic effects.

Comparative Potency Data

Trequinsin is preferred over Milrinone or Cilostazol in in vitro mechanistic studies due to its extreme potency, which allows for lower dosing and reduced off-target risk.

TargetTrequinsin IC50Cilostazol IC50Clinical Relevance
PDE3 (Isolated) 0.25 nM (250 pM)~200 nMTrequinsin is ~800x more potent on the enzyme.
Platelet Aggregation 0.05 nM (50 pM)~10 µMTrequinsin is the most potent anti-aggregant in this class.
PDE4 (Selectivity Check) > 100 nM> 10 µMHigh selectivity window (>400-fold) for PDE3 over PDE4.

Data Source: Ruppert & Weithmann (1982); Tocris Bioscience Technical Data [1, 2].

Experimental Applications & Protocols

Protocol A: Platelet Aggregation Assay (The Gold Standard)

Objective: To quantify the anti-thrombotic potency of Trequinsin using Light Transmission Aggregometry (LTA).

Reagents:

  • Citrated Human Whole Blood (freshly drawn).

  • Trequinsin Stock: 10 mM in DMSO.

  • Agonist: ADP (Adenosine Diphosphate) or Collagen.[6]

  • Tyrode’s Buffer (pH 7.4).

Workflow:

  • Preparation: Centrifuge whole blood at 200 x g for 15 mins to obtain Platelet Rich Plasma (PRP) . Remove PRP.[7] Centrifuge remaining blood at 2000 x g to obtain Platelet Poor Plasma (PPP) (used as the 100% transmission baseline).

  • Dilution: Dilute Trequinsin stock into Tyrode’s buffer. Note: Final DMSO concentration in the cuvette must be <0.1% to avoid solvent artifacts.

  • Incubation: Add Trequinsin (Final Conc: 0.1 nM – 10 nM) to PRP. Incubate at 37°C for 2-5 minutes .

  • Induction: Add ADP (e.g., 5 µM) to induce aggregation.

  • Measurement: Monitor light transmission for 5-10 minutes. Trequinsin will maintain turbidity (low transmission) by preventing aggregation.

Validation Criteria: The vehicle control (DMSO only) must show >70% aggregation. Trequinsin should show dose-dependent inhibition with an IC50 near 50-100 pM [1, 3].

Protocol B: Lipolysis Stimulation in Adipocytes

Objective: To assess metabolic regulation by measuring glycerol release in 3T3-L1 adipocytes.

Workflow:

  • Differentiation: Culture 3T3-L1 cells until fully differentiated (lipid droplets visible).

  • Starvation: Serum-starve cells in DMEM + 0.5% BSA for 2 hours.

  • Treatment: Treat cells with Trequinsin (10 nM - 1 µM).

    • Expert Tip: To prove PDE3 specificity, co-treat a separate group with Rolipram (PDE4 inhibitor). Adipocytes express both; synergistic effects suggest crosstalk, but Trequinsin alone drives significant lipolysis via PDE3B inhibition [2, 4].

  • Assay: Collect supernatant after 60-120 minutes.

  • Quantification: Measure free glycerol using a colorimetric enzymatic assay (absorbance at 540 nm).

Visualization: Experimental Workflow (Platelet Assay)

Platelet_Protocol Step1 1. Blood Collection (Citrate Tube) Step2 2. Centrifuge (200g / 15min) Step1->Step2 Step3 3. Isolate PRP (Supernatant) Step2->Step3 Step4 4. Add Trequinsin (Incubate 37°C) Step3->Step4 Step5 5. Add Agonist (ADP/Collagen) Step4->Step5 Step6 6. Measure LTA (Aggregometry) Step5->Step6

Figure 2: Step-by-step workflow for the Light Transmission Aggregometry (LTA) assay.

Safety, Handling, and Troubleshooting

Solubility & Stability[5][9][10]
  • The Trap: Trequinsin is hydrophobic. Do not attempt to dissolve directly in aqueous buffers (PBS/Media).

  • The Solution: Dissolve in 100% DMSO to create a master stock (e.g., 10 mM). This stock is stable at -20°C for at least 6 months.[8]

  • Working Solutions: Perform serial dilutions in buffer immediately prior to use. Ensure the final DMSO concentration is <0.1% to prevent cytotoxicity or non-specific membrane effects.

Biological Considerations[1][2][4][11][12][13][14]
  • In Vivo Warning: PDE3 inhibitors are positive inotropes (increase heart contraction strength). In animal models, high doses of Trequinsin can cause tachycardia or hypotension due to systemic vasodilation [5]. Monitor hemodynamics closely.

References

  • Ruppert, D., & Weithmann, K. U. (1982).[8] HL 725, an extremely potent inhibitor of platelet phosphodiesterase and induced platelet aggregation in vitro.[8] Life Sciences, 31(19), 2037–2043.

  • McBrinn, S., et al. (2019). Novel pharmacological actions of Trequinsin Hydrochloride improve human sperm cell motility and function.[9][2][4] British Journal of Pharmacology.[1][4] Available at: [Link]

  • Lal, B., et al. (1984). Trequinsin, a potent new antihypertensive vasodilator in the series of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-ones.[9][4] Journal of Medicinal Chemistry, 27(11), 1470–1480.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: HPLC Quantification and Profiling of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

Introduction & Chemical Context 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7) is a critical synthetic intermediate, predominantly utilized in the manufacturing of the migraine therapeutic Suma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7) is a critical synthetic intermediate, predominantly utilized in the manufacturing of the migraine therapeutic Sumatriptan .[1][2]

Chemically, the molecule features a primary aniline amine and a sulfonamide group separated by a methylene bridge (benzyl position).[1] This "alpha-toluene" structure interrupts the conjugation typical of aryl sulfonamides, distinctively altering its UV absorption and pKa profile compared to sulfa drugs like sulfamethoxazole.[1]

Physicochemical Profile[3][4][5][6][7]
  • Structure:

    
    [1]
    
  • Molecular Weight: 236.72 g/mol (Salt), 200.26 g/mol (Free Base).[1]

  • Solubility: High in water/methanol mixtures; limited in non-polar organic solvents.[1]

  • Acidity/Basicity:

    • Aniline Nitrogen:[1] Basic (

      
      ).[1] At pH < 4, it exists as the protonated cation (
      
      
      
      ).[1]
    • Sulfonamide Nitrogen:[1][3][4] Weakly acidic, but the N-methyl substitution removes the acidic proton typically found in primary sulfonamides, rendering it neutral in standard HPLC pH ranges.[1]

  • Chromophore: The primary UV absorption is driven by the aniline moiety (

    
     and 
    
    
    
    ).[1]
Critical Analytical Challenges
  • Polarity & Retention: As a hydrochloride salt, the analyte is highly polar.[1] On standard C18 columns, it risks eluting near the void volume (

    
    ), leading to poor resolution from solvent fronts.[1]
    
  • Peak Tailing: Interaction between the basic amine and residual silanols on the silica support can cause severe tailing.[1]

  • Stability: The benzylic amine is susceptible to oxidation; samples must be prepared fresh or kept chilled.[1]

Method Development Strategy

To address the polarity and basicity, this guide proposes two distinct protocols:

  • Protocol A (QC/Robustness): Uses Ion-Pairing Chromatography (IPC) to maximize retention and peak shape.[1] Best for routine purity testing.[1]

  • Protocol B (MS-Compatible): Uses a Polar-Embedded column with volatile buffers.[1] Best for impurity profiling and LC-MS applications.[1]

Mechanistic Logic Diagram

MethodLogic cluster_Sol Solution Strategy Analyte 4-Amino-N-methyl- alpha-toluenesulfonamide (Cationic at pH 3) Challenge Low Hydrophobicity (Elutes at Void) Analyte->Challenge MethodA Method A: Ion Pairing (Octanesulfonate) Challenge->MethodA QC Routine MethodB Method B: Polar Embedded (Amide/Phenyl Phase) Challenge->MethodB R&D / MS Result Retained Peak Sym > 0.9 MethodA->Result Hydrophobic Pairing MethodB->Result Shielded Silanols

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on laboratory needs.

Experimental Protocols

Protocol A: Ion-Pairing Method (Recommended for QC)

This method provides the sharpest peaks and most stable retention times for the hydrochloride salt.[1]

1. Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate (pH 3.[1]0) + 5 mM Sodium 1-Octanesulfonate
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 240 nm (Primary), 280 nm (Secondary ID)
Injection Vol 10 µL
2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold
20.04060Linear Gradient
25.04060Wash
25.19010Re-equilibration
35.09010Stop
3. Reagent Preparation
  • Buffer Preparation: Dissolve 2.72 g of

    
     and 1.08 g of Sodium 1-Octanesulfonate in 950 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid (
    
    
    
    ). Dilute to 1000 mL.[1] Filter through 0.45 µm nylon filter.[1]
  • Standard Preparation: Dissolve 10.0 mg of analyte in 10 mL of Mobile Phase A (Initial). Sonicate for 5 mins.

Protocol B: MS-Compatible Method (Impurity Profiling)

Avoids non-volatile salts, suitable for identifying unknown impurities via Mass Spectrometry.[1]

1. Chromatographic Conditions
ParameterSetting
Column Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid)
Mobile Phase B Methanol / Acetonitrile (50:50 v/v)
Flow Rate 0.8 mL/min
Detection UV @ 240 nm; MS (ESI+)

Step-by-Step Workflow

Workflow cluster_Prep Sample Preparation cluster_Run Instrument Setup Weigh Weigh 10mg Salt (Accurate to 0.01mg) Dissolve Dissolve in 10% MeCN (Prevents solvent shock) Weigh->Dissolve Filter Filter 0.22 µm PVDF (Remove particulates) Dissolve->Filter Inject Inject Sequence (Blank -> Std -> Sample -> Std) Filter->Inject Prime Prime Lines (Ensure no bubble in pump) Condition Condition Column (20 CV of Mobile Phase) Prime->Condition Condition->Inject Data Data Analysis Integrate at 240nm Inject->Data

Figure 2: Operational workflow for routine analysis.

Key Procedural Notes
  • Solvent Mismatch: Do not dissolve the sample in 100% Acetonitrile. The salt is poorly soluble in pure organic solvent and may precipitate upon injection into a highly aqueous mobile phase.[1] Use the initial mobile phase as the diluent.[1]

  • System Suitability Criteria:

    • Tailing Factor (

      
      ):  NMT 1.5 (Strict control required due to amine nature).
      
    • Theoretical Plates (

      
      ):  > 5000.[1]
      
    • RSD (Area): < 2.0% for n=5 injections.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Early Elution (

)
Insufficient retention of polar salt.[1]Protocol A: Increase Ion-Pair concentration to 10 mM. Protocol B: Switch to a 100% aqueous-compatible column (e.g., Aqua C18).[1]
Peak Splitting Sample solvent too strong.Dilute sample in Mobile Phase A (Buffer) instead of pure Methanol/MeCN.
Drifting Retention Times pH instability or Ion-Pair equilibrium.[1]Ensure column is equilibrated for at least 45 mins with Ion-Pair buffer before starting.[1]
High Backpressure Salt precipitation.Ensure mixing chamber is clean; do not mix Phosphate buffer with >80% Acetonitrile directly.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved January 28, 2026, from [Link]

  • Sielc Technologies. (2023).[1] Separation of o-Toluenesulfonic acid, 4-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride experimental protocol

Application Note: Pharmacological Characterization and Experimental Handling of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride Abstract 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (Mafenide HCl, CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization and Experimental Handling of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

Abstract

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (Mafenide HCl, CAS 138-37-4) is a unique sulfonamide-type antimicrobial agent distinguished by a methylene bridge separating the amino group from the benzene ring.[1] This structural nuance confers a dual mechanism of action: inhibition of bacterial nucleotide synthesis and potent inhibition of carbonic anhydrase (CA). This guide provides validated protocols for stock preparation, enzymatic inhibition assays, and antimicrobial susceptibility testing, addressing the specific physicochemical challenges of this compound compared to classical sulfonamides.

Part 1: Physicochemical Properties & Handling[2]

Expert Insight: Unlike many sulfonamides which are poorly soluble in water and require high pH for dissolution, Mafenide HCl is a salt form that is freely soluble in water. However, its acidity in solution can be cytotoxic in cell culture if not buffered correctly.[1]

Table 1: Key Physicochemical Data

PropertyValueNotes
IUPAC Name 4-(Aminomethyl)benzenesulfonamide hydrochlorideOften confused with Mafenide Acetate (clinical form).[1]
CAS Number 138-37-4Ensure specific salt form verification.[1]
Molecular Weight 222.69 g/mol Use this value for molarity calculations.[1]
Solubility (Water) > 50 mg/mLFreely soluble; clear, colorless solution.[1]
pKa ~10.6 (sulfonamide group)Higher than typical sulfonamides (pKa ~6-7).[1]
Stability HygroscopicStore desiccated at -20°C.

Part 2: Mechanism of Action (The "Why")

Mafenide is distinct from "classical" sulfonamides (e.g., sulfadiazine).[1]

  • Antimicrobial: It is not strongly antagonized by para-aminobenzoic acid (PABA) or pus, making it effective in necrotic tissue where other sulfonamides fail.[1] It inhibits dihydropteroate synthase (DHPS) but also affects other nucleotide synthesis pathways.[1]

  • Enzymatic: It is a potent inhibitor of Carbonic Anhydrase (CA), specifically isoforms CA-I and CA-II.[1] This activity is responsible for the metabolic acidosis side effect seen clinically but is a valuable tool for research into pH regulation and tumor metastasis.

MafenideMechanism Mafenide Mafenide HCl Bacteria Bacterial Cell Mafenide->Bacteria Penetrates Host Host/Tumor Cell Mafenide->Host Penetrates DHPS Dihydropteroate Synthase (DHPS) Bacteria->DHPS Targets CA Carbonic Anhydrase (CA-I, CA-II) Host->CA Inhibits Folate Folate Synthesis DHPS->Folate Inhibits Growth Bacterial Growth Folate->Growth Required for pH Intracellular pH Regulation CA->pH Disrupts Acidosis Metabolic Acidosis (Systemic Effect) pH->Acidosis Leads to

Figure 1: Dual mechanism of action showing antimicrobial folate inhibition and host carbonic anhydrase inhibition.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, sterile 100 mM stock solution.

Reagents:

  • Mafenide HCl powder (Store at -20°C).[1][3][4]

  • Sterile Milli-Q Water (or PBS pH 7.4).[1]

  • 0.22 µm Syringe Filter (PES or Nylon).[1]

Procedure:

  • Calculation: To prepare 10 mL of 100 mM stock:

    
    [1]
    
  • Dissolution: Weigh ~223 mg of Mafenide HCl into a sterile 15 mL conical tube. Add 8 mL of sterile water. Vortex until completely dissolved (solution should be clear).

  • pH Adjustment (Critical): Measure pH. Mafenide HCl solutions are acidic.[1] If using for cell culture, adjust pH to ~7.2 using 1N NaOH before final volume adjustment to prevent acidosis in media.

  • Final Volume: Add water to reach exactly 10 mL.

  • Sterilization: Pass through a 0.22 µm syringe filter into a sterile cryovial.

  • Storage: Aliquot into 1 mL volumes. Store at -20°C for up to 3 months. Avoid freeze-thaw cycles.[1][4]

Protocol B: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: Quantify the IC50 of Mafenide HCl against CA-II using a colorimetric esterase assay.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, Abs 405 nm).[1] Mafenide inhibits this reaction.[1][5][3][2][6][7]

Materials:

  • Enzyme: Purified Bovine Carbonic Anhydrase II (Sigma).[1]

  • Substrate: p-Nitrophenyl acetate (p-NPA) (dissolved in acetone to 100 mM).[1]

  • Buffer: 12.5 mM Tris-SO4, pH 7.6.

  • Control Inhibitor: Acetazolamide (Positive Control).[1]

Workflow:

  • Enzyme Prep: Dilute CA-II to 0.5 µM in Tris-SO4 buffer.

  • Inhibitor Series: Prepare serial dilutions of Mafenide HCl (0.1 µM to 1000 µM) in buffer.

  • Incubation: In a 96-well plate, mix:

    • 80 µL Buffer

    • 10 µL Enzyme solution

    • 10 µL Mafenide dilution

    • Incubate 10 mins at 25°C to allow inhibitor binding.

  • Reaction Start: Add 100 µL of 3 mM p-NPA (diluted in buffer immediately before use).

  • Measurement: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Mafenide].
    

Self-Validation Check:

  • The

    
     of the "No Inhibitor" control must be linear (
    
    
    
    ).
  • Acetazolamide should yield an IC50 in the low nanomolar range (~10-50 nM).[1] Mafenide is weaker; expect IC50 in the micromolar range.

Protocol C: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against P. aeruginosa.[1]

Expert Note: Unlike sulfadiazine, Mafenide activity is less sensitive to media composition, but Cation-Adjusted Mueller-Hinton Broth (CAMHB) is standard.[1]

  • Inoculum: Prepare a 0.5 McFarland suspension of P. aeruginosa from an overnight culture. Dilute 1:100 in CAMHB to reach

    
     CFU/mL.[1]
    
  • Plate Setup: Use a 96-well round-bottom plate.

    • Columns 1-10: 2-fold serial dilutions of Mafenide HCl (e.g., 1024 µg/mL down to 2 µg/mL).

    • Column 11: Growth Control (Bacteria + Media, no drug).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Inoculation: Add 50 µL of bacterial suspension to wells 1-11. Final volume 100 µL.

  • Incubation: 37°C for 16-20 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.[1]

    • Note: Mafenide is bacteriostatic.[1][3][6] A faint "haze" (trailing endpoint) may be seen; read the point of significant inhibition (80% reduction) if trailing occurs.

Protocol D: In Vitro Scratch Assay (Wound Migration)

Objective: Assess the impact of Mafenide on keratinocyte migration (toxicity vs. healing).

Rationale: High concentrations of Mafenide are cytotoxic to regenerating epithelium. This assay determines the "safe window" for migration.

ScratchAssay Step1 Seed Keratinocytes (HaCaT or Primary) Grow to Confluence Step2 Starve Cells (Serum-free media, 12h) Synchronizes Cycle Step1->Step2 Step3 Create Scratch (200µL Pipette Tip) Step2->Step3 Step4 Wash & Treat Add Mafenide (0 - 500 µM) Step3->Step4 Step5 Imaging Time 0h, 12h, 24h Step4->Step5 Step6 Analysis Calculate % Wound Closure Step5->Step6

Figure 2: Workflow for evaluating keratinocyte migration inhibition.

Procedure:

  • Seeding: Seed HaCaT cells in a 6-well plate. Grow to 100% confluence.

  • Scratch: Using a sterile p200 pipette tip, scratch a straight line through the monolayer.

  • Wash: Gently wash with PBS to remove debris (critical for clean imaging).[1]

  • Treatment: Add media containing Mafenide HCl (0, 50, 100, 250 µM).

    • Control: Media alone.[1]

    • Toxicity Control: 1 mM Mafenide (expect inhibition).[1]

  • Imaging: Photograph the same coordinates at 0h and 24h.

  • Calculation:

    
    [1]
    

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2778131, Mafenide. Retrieved from [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Retrieved from [Link]

  • FDA.gov. (2023).[1] Sulfamylon (Mafenide Acetate) Label Information. Retrieved from [Link][1][8]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link][1]

Sources

Method

Analytical Profiling of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

Application Note & Protocol Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7) is a critical synthetic intermediate used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7) is a critical synthetic intermediate used primarily in the manufacturing of Sumatriptan , a gold-standard 5-HT1 receptor agonist for migraine treatment.[1][2]

In the context of drug development, this molecule serves two distinct roles:

  • Key Starting Material (KSM) / Intermediate: Requiring high-purity assay methods (>98%) to ensure yield and quality of the downstream API.

  • Process-Related Impurity: As an aniline derivative, it possesses structural alerts for genotoxicity.[1][2] Consequently, trace-level quantification (ppm level) in the final API is required by ICH M7 guidelines.[1][2]

This guide provides a dual-track analytical approach: a robust HPLC-UV protocol for bulk characterization and a sensitive LC-MS/MS method for trace impurity monitoring.[1][2]

Chemical Profile
ParameterDetail
Chemical Name 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride
Synonyms 1-(4-aminophenyl)-N-methylmethanesulfonamide HCl; Sumatriptan Intermediate
CAS Number 88918-84-7 (HCl Salt); 109903-35-7 (Free Base)
Molecular Formula

Molecular Weight 236.72 g/mol (Salt); 200.26 g/mol (Free Base)
Functional Groups Primary aromatic amine (Aniline), Sulfonamide
pKa (Predicted) ~4.8 (Aniline

), ~10.5 (Sulfonamide

)
Solubility Soluble in Water, Methanol, DMSO

Synthesis & Impurity Context (Visualized)

Understanding the provenance of this molecule is essential for setting analytical limits.[1][2] It typically undergoes diazotization and reduction to form the hydrazine required for the Fischer Indole Synthesis of Sumatriptan.[1][2]

SumatriptanSynthesis SM1 4-Nitrobenzyl chloride Inter1 4-Nitro-N-methyl- alpha-toluenesulfonamide SM1->Inter1 Sulfonation & Amidation Target 4-Amino-N-methyl- alpha-toluenesulfonamide (Target Analyte) Inter1->Target Nitro Reduction (H2/Pd-C) Hydrazine Hydrazine Derivative Target->Hydrazine 1. NaNO2/HCl 2. SnCl2 (Reduction) Sumatriptan Sumatriptan (API) Target->Sumatriptan Potential Carryover (Impurity) Hydrazine->Sumatriptan Fischer Indole Synthesis

Figure 1: Synthetic pathway highlighting the analyte's role as a precursor and potential impurity in Sumatriptan.[1][3]

Protocol A: HPLC-UV for Purity & Assay

Objective: Routine Quality Control (QC), release testing of the intermediate, and stability studies.[1][2]

Mechanistic Rationale

The molecule contains a primary aromatic amine.[1][2] On standard C18 columns at neutral pH, free silanols can interact with the protonated amine, causing peak tailing.[1][2]

  • Solution: We employ an acidic mobile phase (pH 3.0).[1][2] This keeps the amine fully protonated (

    
    ), ensuring a single ionic species, while the high ionic strength of the buffer suppresses ion-exchange interactions with the stationary phase.[1]
    
Method Parameters
ParameterCondition
Column Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 240 nm (Aniline absorption max)
Injection Vol 10 µL
Diluent Mobile Phase A : Acetonitrile (80:20 v/v)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
15.06040
20.06040
21.0955
25.0955
Step-by-Step Procedure
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water.[1][2] Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid (85%). Filter through a 0.45 µm nylon membrane.[1][2]
    
  • Standard Prep: Accurately weigh 25 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

  • System Suitability: Inject the standard 6 times.

    • Acceptance Criteria: %RSD of area ≤ 2.0%; Tailing Factor ≤ 1.5; Theoretical Plates > 5000.[1][2]

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: Quantifying the analyte at ppm levels (Genotoxic Impurity Screening) in Sumatriptan drug substance.

Mechanistic Rationale

UV detection is insufficient for ppm-level detection in a complex matrix.[1][2] We utilize Electrospray Ionization (ESI) in positive mode.[1][2] The aniline nitrogen readily protonates


, providing high sensitivity.[1][2] Multiple Reaction Monitoring (MRM) is used to eliminate matrix interference.[1][2]
Method Parameters
ParameterCondition
Instrument Triple Quadrupole LC-MS (e.g., Sciex 4500 or Waters Xevo TQ-S)
Column Waters XBridge C18 (100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization ESI Positive (

)
MRM Transitions
Precursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)Origin
201.1

106.1 10025Loss of sulfonamide group (

)
201.1

79.1 10040Phenyl ring fragment

(Note: Precursor is based on Free Base MW 200.26 + H = 201.1)[1]

Sample Preparation (Trace Analysis)[1][4]
  • Stock Solution: 1.0 mg/mL of analyte in Methanol.

  • API Sample: Weigh 100 mg of Sumatriptan API. Dissolve in 10 mL of 0.1% Formic Acid/MeOH (50:50).

  • Spike Recovery: Prepare a sample spiked at the limit level (e.g., 10 ppm) to verify recovery (Target: 80-120%).[1][2]

Expert Insights & Troubleshooting

Critical Quality Attributes (CQA)
  • pH Sensitivity: The retention time of this molecule is highly sensitive to pH changes between 3.5 and 5.0 due to the aniline pKa.[1][2] Strictly control mobile phase pH to 3.0.

  • Salt Form: The HCl salt is hygroscopic.[1][2] Store in a desiccator at 2-8°C. Equilibrate to room temperature before weighing to avoid weighing errors due to moisture uptake.

Self-Validating Logic[1][4]
  • The "Blank" Check: Always inject a blank containing the API matrix (without the impurity) if possible, or a solvent blank.[1][2] If a peak appears at the retention time of the impurity in the blank, check for carryover from high-concentration injections.[1][2]

  • Tailing Diagnostic: If the tailing factor > 1.5, your column may have active silanols or the buffer strength is too low.[1][2] Increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) as a competing base (only for UV methods, avoid TEA in LC-MS).[1][2]

Analytical Decision Workflow

DecisionTree Start Sample Received Type Determine Goal Start->Type Assay Purity/Assay (>90%) Type->Assay Raw Material Trace Impurity Screening (<0.1%) Type->Trace Final API MethodA Run Protocol A (HPLC-UV pH 3.0) Assay->MethodA MethodB Run Protocol B (LC-MS/MS MRM) Trace->MethodB Check Check Tailing Factor MethodA->Check Pass Report Results MethodB->Pass Check->Pass Tf < 1.5 Fail Add TEA or Lower pH Check->Fail Tf > 1.5 Fail->MethodA

Figure 2: Analytical decision matrix for selecting the appropriate protocol based on sample type.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved January 28, 2026 from [Link][1]

  • Oxford, A. W., et al. (1988). Sumatriptan Succinate (GR 43175C): A Selective 5-HT1-like Agonist for the Treatment of Migraine.[1][2]The Lancet, 331(8600), 1459.[1][2] (Foundational synthesis context).

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][Link]

Sources

Application

Technical Guide: 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride in Triptan Synthesis

[1] Executive Summary 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (often referred to as the "Sumatriptan Amine" or "SAM") is the critical arylsulfonamide building block used to construct the indole core of Su...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (often referred to as the "Sumatriptan Amine" or "SAM") is the critical arylsulfonamide building block used to construct the indole core of Sumatriptan (Imigran), a first-in-class 5-HT1B/1D receptor agonist for migraine therapy.[1]

Its primary synthetic utility lies in its conversion to 4-hydrazino-N-methyl-alpha-toluenesulfonamide , which subsequently undergoes Fischer Indole Cyclization with a functionalized aldehyde to yield the tryptamine scaffold.[1] This guide details the handling, diazotization, and cyclization protocols required to transform this intermediate into the active pharmaceutical ingredient (API) precursor.[1]

Compound Profile
PropertySpecification
Chemical Name 4-Amino-N-methyl-benzenemethanesulfonamide Hydrochloride
CAS No.[1][2][3][4] (Free Base) 109903-35-7
Molecular Formula

Molecular Weight 236.72 g/mol (Salt) / 200.26 g/mol (Base)
Role Precursor for Fischer Indole Synthesis (Sumatriptan)
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.[1]

Mechanistic Insight: The Triptan Pathway

The synthesis of Sumatriptan relies on the Fischer Indole Synthesis , a powerful cascade reaction.[1] The 4-amino intermediate acts as the nucleophilic partner (via its hydrazine derivative).[1]

  • Diazotization: The aromatic amine is converted to a diazonium salt (

    
    ) under acidic conditions.[1][4]
    
  • Reduction: The diazonium species is reduced to the hydrazine (

    
    ).[1]
    
  • Condensation: The hydrazine reacts with a protected aldehyde (e.g., 4-dimethylaminobutanal diethyl acetal) to form a hydrazone.[1]

  • Sigmatropic Rearrangement: The hydrazone undergoes a [3,3]-sigmatropic shift, releasing ammonia to form the indole ring.[1]

Pathway Visualization

TriptanSynthesis Amine 4-Amino-N-methyl- alpha-toluenesulfonamide (Starting Material) Diazonium Diazonium Salt (Intermediate) Amine->Diazonium NaNO2 / HCl < 0°C Hydrazine 4-Hydrazino-N-methyl- alpha-toluenesulfonamide Diazonium->Hydrazine SnCl2 or Na2SO3 Reduction Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Aldehyde Acid Catalysis Sumatriptan Sumatriptan (Indole Product) Hydrazone->Sumatriptan Fischer Indole Cyclization (-NH3) Aldehyde 4-(Dimethylamino)butanal Diethyl Acetal Aldehyde->Hydrazone

Figure 1: The chemical pathway from the amino-sulfonamide precursor to the Sumatriptan indole core.[1]

Core Protocol A: Diazotization and Reduction

Objective: Convert the amino group into a hydrazine moiety (


).[1]
Criticality:  This is the most temperature-sensitive step.[1] Failure to control exotherms results in diazonium decomposition (phenol formation) or tarring.[1]
Reagents & Equipment[4][6]
  • Substrate: 4-Amino-N-methyl-alpha-toluenesulfonamide HCl (1.0 eq)

  • Diazotizing Agent: Sodium Nitrite (

    
    ), 1.1 eq, dissolved in water.[1]
    
  • Acid: Conc. HCl (12 M), 5–10 eq.

  • Reducing Agent: Stannous Chloride (

    
    ), 2.5 eq (Method A) OR Sodium Sulfite (
    
    
    
    ) (Method B - greener alternative).[1]
  • Solvent: Water/Ethanol.[1]

Step-by-Step Methodology (SnCl2 Method)
  • Slurry Preparation:

    • Charge a jacketed glass reactor with 4-Amino-N-methyl-alpha-toluenesulfonamide HCl (50 g) and water (150 mL).[1]

    • Add Conc.[1][3][5][6] HCl (100 mL) slowly. The mixture may warm up; cool to -5°C to 0°C using a cryostat.

    • Note: Ensure vigorous stirring; the amine HCl salt may be partially suspended.[1]

  • Diazotization:

    • Prepare a solution of

      
       (16.5 g) in water (50 mL).[1]
      
    • Add the nitrite solution dropwise to the amine slurry.[1][3]

    • CRITICAL CONTROL POINT: Maintain internal temperature below 0°C . Addition time: ~45–60 mins.[1]

    • Stir for 30 mins post-addition. The solution should become clear (yellow/orange) as the diazonium salt forms.[1]

  • Reduction:

    • In a separate vessel, dissolve

      
       (135 g) in Conc. HCl (150 mL). Cool to -5°C.[1]
      
    • Transfer the cold diazonium solution into the stannous chloride solution slowly.[1]

    • Why reverse addition? Adding diazonium to the reducing agent ensures the reducing agent is always in excess, preventing side reactions (e.g., diazo-coupling).[1]

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (20–25°C) over 4 hours.

  • Isolation:

    • The hydrazine hydrochloride usually precipitates as a white to off-white solid.[1]

    • Cool to 0°C to maximize yield.

    • Filter the solid.[1][3]

    • Wash with cold 6N HCl (to remove Tin salts) followed by cold Ethanol/Ether.[1]

    • Yield Target: 85–92%.

Core Protocol B: Fischer Indole Cyclization

Objective: React the hydrazine intermediate with an aldehyde acetal to form the Sumatriptan scaffold.

Reagents
  • Substrate: 4-Hydrazino-N-methyl-alpha-toluenesulfonamide HCl (from Protocol A).

  • Coupling Partner: 4-(Dimethylamino)butanal diethyl acetal (CAS 1116-77-4).[1]

  • Solvent/Acid: Aqueous Acetic Acid or dilute HCl/Ethanol.[1]

Methodology
  • Condensation:

    • Dissolve the hydrazine intermediate (25 g) in water (200 mL).[1] Adjust pH to ~1–2 with dilute HCl if necessary.

    • Add 4-(Dimethylamino)butanal diethyl acetal (1.1 eq).

    • Stir at room temperature for 1–2 hours.

    • Observation: Formation of the hydrazone may be monitored by HPLC.[1]

  • Cyclization:

    • Heat the reaction mixture to 80–90°C for 2–4 hours.

    • Mechanism:[7][6] The acid catalyzes the elimination of ethanol (from acetal) and the subsequent [3,3]-shift and ammonia loss.[1]

    • Safety Note: Ammonia gas is evolved.[1] Ensure proper venting.[1]

  • Work-up:

    • Cool the reaction to room temperature.[1][3][6]

    • Basify the solution with 50% NaOH or

      
       to pH ~10.[1]
      
    • Extract the free base Sumatriptan into Ethyl Acetate (3 x 100 mL).[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Crystallization (Succinate Salt Formation):

    • Dissolve the crude base in Ethanol.[1]

    • Add Succinic acid (1.0 eq).[1]

    • Heat to dissolve, then cool slowly to crystallize Sumatriptan Succinate .[1]

Quality Control & Troubleshooting

Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm).[1]

  • Mobile Phase: Gradient Acetonitrile / Phosphate Buffer (pH 3.0).[1]

  • Detection: UV at 220 nm and 280 nm.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 (Diazotization) Temperature > 5°C causing decomposition.[1]Strictly maintain T < 0°C. Check cooling capacity.
Formation of Phenol Impurity Hydrolysis of diazonium salt.[1]Increase acid concentration; reduce water volume.[1]
Sticky/Tar Product in Step 2 Polymerization of indole or oxidation.[1]Degas solvents (remove

); ensure complete hydrazine formation before heating.[1]
Tin Residue in Product Inefficient washing.[1]Use 6N HCl wash during filtration; consider Sulfite reduction method.[1]

Process Workflow Diagram

Workflow cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Sumatriptan Formation Start Start: Amine HCl + Water + HCl Cool Cool to -5°C Start->Cool Diazo Add NaNO2 (aq) (Exothermic) Cool->Diazo Reduce Transfer to SnCl2/HCl (-5°C) Diazo->Reduce Isolate Filter & Wash (Hydrazine HCl) Reduce->Isolate Mix Mix Hydrazine + Acetal Aldehyde Isolate->Mix Transfer Intermediate Cyclize Heat to 90°C (Fischer Indole) Mix->Cyclize Extract Basify & Extract (Ethyl Acetate) Cyclize->Extract Salt Crystallize with Succinic Acid Extract->Salt

Figure 2: Operational workflow for the conversion of 4-Amino-N-methyl-alpha-toluenesulfonamide to Sumatriptan Succinate.

Safety & Handling

  • 4-Amino-N-methyl-alpha-toluenesulfonamide HCl: Irritant.[1] Avoid inhalation of dust.[1]

  • Sodium Nitrite: Oxidizer.[1] Toxic if swallowed.[1]

  • Stannous Chloride: Corrosive.[1] Causes severe skin burns.[1]

  • Process Safety: Diazonium salts are potentially explosive if allowed to dry or warm uncontrollably.[1] Always keep wet and process immediately.[1] The Fischer Indole synthesis generates ammonia; use a scrubber.[1]

References

  • LookChem. (n.d.).[1] 4-Amino-N-methylbenzenemethanesulfonamide (CAS 109903-35-7) Product Information. Retrieved January 28, 2026, from [Link][1]

  • PrepChem. (n.d.).[1] Synthesis of 4-Hydrazino-N-methylbenzenemethanesulphonamide hydrochloride. Retrieved January 28, 2026, from [Link][1]

  • PubChem. (2025).[1][8] Compound Summary: 4-Amino-N-methylbenzenemethanesulfonamide (CID 2778131).[1][9] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Google Patents. (2012).[1] CN102351754A: Method for preparing 4-amino-N-methylphenyl methane sulfonamide.[1][4] Retrieved January 28, 2026, from [1]

Sources

Method

Application Note: High-Precision Quantification of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

Executive Summary & Scientific Context 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (also known as 4-Amino-N-methylbenzenemethanesulfonamide, CAS 109903-35-7) is a critical intermediate in the Fischer indole s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (also known as 4-Amino-N-methylbenzenemethanesulfonamide, CAS 109903-35-7) is a critical intermediate in the Fischer indole synthesis of Sumatriptan , a premier 5-HT1 receptor agonist used in migraine therapy.[1][2]

In drug development, this molecule serves two distinct roles:

  • Key Starting Material (KSM): Its purity directly dictates the yield and quality of the final Sumatriptan API (Active Pharmaceutical Ingredient).

  • Process Impurity: Due to its structural similarity to the final drug, unreacted traces must be quantified at low levels (typically <0.15%) to meet ICH Q3A/Q3B guidelines.[2]

This guide moves beyond generic protocols, offering a targeted Reversed-Phase HPLC (RP-HPLC) methodology designed to handle the dual challenges of this analyte: the polarity of the sulfonamide group and the basicity of the primary amine.

Chemical Profile & Analytical Challenges
PropertySpecificationAnalytical Implication
Molecular Formula C₈H₁₂N₂O₂S[1][2] · HClRequires buffer to stabilize ionization state.[1][2]
Functional Groups Primary Amine, SulfonamideAmine: Causes peak tailing on active silanols.Sulfonamide: Provides polar retention mechanism.[2]
pKa ~4.0 (Aniline), ~10 (Sulfonamide)Mobile phase pH must be < 3.0 to keep the amine fully protonated (

) and prevent mixed-mode retention.[1]
UV Max (

)
~240 nm, ~280 nm240 nm offers higher sensitivity; 280 nm offers higher selectivity against solvent cutoff.[1]

Analytical Workflow Visualization

The following diagram outlines the critical decision matrix for quantifying this specific intermediate, distinguishing between high-concentration assay testing and trace-level impurity analysis.

AnalyticalWorkflow Start Sample Source TypeCheck Determine Analysis Type Start->TypeCheck Assay Raw Material Assay (Target: >98% Purity) TypeCheck->Assay Synthesis Input Impurity Trace Impurity in Sumatriptan (Target: <0.15%) TypeCheck->Impurity Final Product QC Dilution1 Dilution: 1 mg/mL in Mobile Phase Assay->Dilution1 IsoMethod Isocratic Elution (Speed Focus) Dilution1->IsoMethod Detection UV Detection @ 240 nm (Aniline Absorption) IsoMethod->Detection Dilution2 High Conc. Load: 5 mg/mL Solvent: 5% MeOH in Buffer Impurity->Dilution2 GradMethod Gradient Elution (Separation Focus) Dilution2->GradMethod GradMethod->Detection Result Quantification & Reporting Detection->Result

Caption: Decision matrix for selecting Isocratic (Assay) vs. Gradient (Impurity) workflows based on sample origin.

Detailed Experimental Protocols

Protocol A: Mobile Phase & Standard Preparation

Scientific Rationale: The hydrochloride salt form is highly soluble in water but can hydrolyze or degrade if left in basic solution.[2] We utilize a phosphate buffer at pH 3.[1][2]0. This acidic environment suppresses the ionization of residual silanols on the column stationary phase, reducing peak tailing caused by the primary amine.[2]

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent, 18.2 MΩ).

  • Acetonitrile (ACN): HPLC Gradient Grade.[1][2]

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.[1][2]
    
  • Orthophosphoric Acid (85%): For pH adjustment.[1][2]

Step-by-Step Preparation
  • Buffer Preparation (20 mM Phosphate, pH 3.0):

    • Dissolve 2.72 g of

      
       in 900 mL of HPLC-grade water.[1][2]
      
    • Adjust pH to 3.0 ± 0.05 using dilute orthophosphoric acid (10%).[1][2]

    • Dilute to 1000 mL with water.

    • Critical: Filter through a 0.45 µm Nylon membrane to remove particulates that could clog the column frit.[2]

  • Mobile Phase A: 100% Buffer (pH 3.0).[1][2]

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Mix Buffer and Acetonitrile (80:20 v/v). Note: Using 100% water as a diluent can cause peak distortion (fronting) due to viscosity mismatch.[1]

Protocol B: HPLC Instrument Parameters

This method is optimized for a C18 stationary phase, which provides sufficient hydrophobic interaction to retain the toluene ring while the polar sulfonamide group interacts with the aqueous phase.

ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard USP L1 packing provides robust retention.[1][2] A "Base Deactivated" (BDS) column is preferred to minimize amine tailing.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[2]
Temperature 25°C or 30°CControls viscosity and mass transfer kinetics.[2]
Injection Volume 10 µL (Assay) / 50 µL (Impurity)Higher volume needed for trace impurity detection.[1]
Detection UV-Vis / PDA @ 240 nmThe aniline moiety absorbs strongly here.[1][2] 227 nm is an alternative but may have higher solvent noise.[1][2]
Gradient Program (For Impurity Profiling)

Use this gradient to separate the intermediate from the Sumatriptan peak.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial equilibration
5.0955Isocratic hold for polar impurities
20.07030Linear ramp to elute intermediate
30.03070Wash step (elute Sumatriptan/dimers)
35.0955Re-equilibration
45.0955End of Run

Method Validation & System Suitability

To ensure Trustworthiness and Scientific Integrity , the system must pass specific criteria before data can be accepted.

System Suitability Criteria (SST)

Inject the Standard Solution (0.1 mg/mL) six times.[1]

  • Theoretical Plates (N): > 5,000 (Ensures column efficiency).

  • Tailing Factor (T): < 1.5 (Critical for amines; if >1.5, replace column or lower pH).[1][2]

  • RSD of Area: < 2.0% (Precision check).

  • Retention Time: The intermediate typically elutes between 6–10 minutes depending on the exact column carbon load.[2]

Linearity & Range
  • Range: Prepare standards from 0.1 µg/mL (LOQ level) to 150 µg/mL (150% of target).

  • Acceptance: Correlation coefficient (

    
    ) must be ≥ 0.999.
    
Limit of Quantitation (LOQ)

Based on the Signal-to-Noise (S/N) ratio method:

  • LOD: S/N ≈ 3:1 (Approx.[1][2][3] 0.03 µg/mL)[1][4]

  • LOQ: S/N ≈ 10:1 (Approx.[1][2][3] 0.10 µg/mL)[1]

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction between the protonated amine of the analyte and residual silanol groups (

    
    ) on the column.[1]
    
  • Solution:

    • Ensure Mobile Phase pH is ≤ 3.0.[1][2][5]

    • Add 1% Triethylamine (TEA) to the buffer (competes for silanol sites).[2]

    • Switch to an "End-capped" or "Base-Deactivated" C18 column.[1][2]

Issue: Retention Time Drift

  • Cause: Incomplete column equilibration or pH fluctuation.[1][2]

  • Solution: Sulfonamides are pH-sensitive.[1][2] Ensure the buffer capacity is sufficient (20-50 mM) and the column is equilibrated for at least 10 column volumes (approx 20-30 mins) before the first injection.[1]

Issue: Ghost Peaks

  • Cause: Carryover from high-concentration Sumatriptan samples.[1][2]

  • Solution: Implement a needle wash with 50:50 Methanol:Water between injections.[1][2]

Synthesis Context Diagram[2]

Understanding where this molecule fits helps in identifying potential co-eluting impurities.[1][2]

SynthesisContext Precursor 4-Nitrobenzyl chloride Step1 Sulfonylation (+ Methylamine) Precursor->Step1 Intermediate 4-Amino-N-methyl- alpha-toluenesulfonamide (TARGET ANALYTE) Step1->Intermediate Step2 Fischer Indole Synthesis Intermediate->Step2 Sumatriptan Sumatriptan Succinate Intermediate->Sumatriptan Carryover (Impurity A) Step2->Sumatriptan

Caption: The analyte is the immediate precursor to Sumatriptan.[1] Unreacted precursor becomes "Impurity A" in the final drug substance.

References

  • United States Pharmacopeia (USP). Sumatriptan Succinate Monograph.[1][2] USP-NF.[1][2] (Standard for impurity limits and general HPLC conditions).

  • Sivanadh, M., et al. (2017).[1][2][6] "New Validated RP-HPLC Method for the Estimation of Sumatriptan Succinate in Pharmaceutical Formulation." International Journal of Development Research.[2][6]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide."[1][2] PubChem. [1]

  • ChemicalBook. "4-Amino-N-methylbenzenemethanesulfonamide Properties and Safety."

  • Ge, X., et al. (2023).[1][2][7] "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide." Trends in Sciences. (Methodology adaptation for sulfonamide intermediates).

Sources

Application

solution preparation for 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride

Application Note: High-Purity Solution Preparation of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride Executive Summary & Compound Profile 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (Free base CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Solution Preparation of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

Executive Summary & Compound Profile

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (Free base CAS: 109903-35-7) is a critical pharmacophore intermediate, primarily utilized in the synthesis of tryptan-class antimigraine drugs, most notably Sumatriptan .

Unlike generic sulfonamides, this compound serves as the specific aniline precursor for the Fischer Indole Synthesis of the Sumatriptan core. In drug development, it acts as both a Key Starting Material (KSM) and a Critical Quality Attribute (CQA) reference standard for impurity profiling (often designated as Impurity C or related substances in regulatory filings).

This guide provides validated protocols for preparing this compound for two distinct workflows: Analytical Quality Control (HPLC/LC-MS) and Synthetic Process Development (Diazotization) .

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name 4-Amino-N-methylbenzenemethanesulfonamide hydrochloride
Common Role Sumatriptan Intermediate; Impurity Standard
Free Base CAS
Molecular Formula C₈H₁₂N₂O₂S[1] · HCl
Molecular Weight 200.26 g/mol (Free Base) + 36.46 (HCl) ≈ 236.72 g/mol
Solubility (Salt) High in Water (>50 mg/mL), DMSO, Methanol
Solubility (Base) Moderate in Water; High in DMSO, Ethanol, Dilute Acid
pKa (Calc) ~4.0 (Aniline nitrogen), ~10.5 (Sulfonamide nitrogen)
Stability Hygroscopic. Sensitive to oxidation (amine group) and light.

Strategic Context: The Sumatriptan Pathway

Understanding the downstream application is vital for solution preparation. This compound is the substrate for a diazotization reaction, which converts the aniline amine into a hydrazine moiety—the "warhead" required for the Fischer Indole cyclization.

SumatriptanPathway Start 4-Amino-N-methyl- alpha-toluenesulfonamide (Starting Material) Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2 / HCl (0-5°C) Hydrazine 4-Hydrazino-N-methyl- alpha-toluenesulfonamide Diazonium->Hydrazine Reduction (SnCl2 or Na2SO3) Indole Fischer Indole Cyclization Hydrazine->Indole + Protected Aldehyde Sumatriptan Sumatriptan (Active API) Indole->Sumatriptan Final Deprotection

Figure 1: The critical role of 4-Amino-N-methyl-alpha-toluenesulfonamide in the synthesis of Sumatriptan. The solution preparation strategy differs based on whether the goal is analysis (Start Node) or reaction (Start -> Diazonium).

Protocol A: Analytical Stock Solution (10 mM)

Purpose: For use as a reference standard in HPLC/UPLC or LC-MS to quantify impurities or assay purity. Solvent Strategy: DMSO (Dimethyl Sulfoxide) is preferred over water for stock solutions to prevent hydrolysis or oxidation over long-term storage.

Reagents & Equipment
  • Compound: 4-Amino-N-methyl-alpha-toluenesulfonamide HCl (>98% purity).[2]

  • Solvent: Anhydrous DMSO (Spectrophotometric grade).

  • Vessel: Amber glass vial (Class A).

Step-by-Step Procedure
  • Gravimetric Measurement:

    • Weigh 23.67 mg of the hydrochloride salt into a 10 mL volumetric flask.

    • Note: If using the Free Base (CAS 109903-35-7), weigh 20.03 mg .

  • Solubilization:

    • Add approximately 5 mL of DMSO.

    • Vortex for 30 seconds. The solution should be clear and colorless.

    • Observation: If particles persist, sonicate for 2 minutes at ambient temperature.

  • Volume Adjustment:

    • Dilute to volume (10 mL) with DMSO.

    • Invert 10 times to mix.

  • Verification (Self-Validating Step):

    • Inspect against a black background. The solution must be free of particulate matter.

    • UV Check: Dilute 10 µL into 990 µL Methanol. Scan 200–400 nm. Expect absorption maxima characteristic of the aniline moiety (~240-250 nm).

  • Storage:

    • Aliquot into 1 mL amber cryovials.

    • Store at -20°C . Stable for 6 months.

Protocol B: Synthetic Preagent Preparation (In Situ)

Purpose: Preparing the compound for immediate diazotization (conversion to hydrazine). Solvent Strategy: Aqueous Hydrochloric Acid . The amine must be fully protonated to form the diazonium salt.

Reagents
  • Compound: 4-Amino-N-methyl-alpha-toluenesulfonamide (Base or HCl).[3]

  • Solvent: 37% HCl and Deionized Water.

Step-by-Step Procedure
  • Calculation:

    • Target concentration: 0.25 M (typical for diazotization).

    • Acid Stoichiometry: Requires >2.5 equivalents of HCl (1 eq to form salt, 1 eq for nitrite reaction, 0.5 eq excess to maintain pH < 2).

  • Dissolution:

    • In a jacketed reactor or round-bottom flask, charge 5.0 g of the compound (Free Base).

    • Add 30 mL of Deionized Water. Stir to form a slurry.

  • Acidification:

    • Slowly add 10 mL of concentrated HCl (37%) dropwise.

    • Exothermic Alert: The temperature will rise. Maintain < 30°C using an ice bath if necessary.

  • Clarification:

    • Stir vigorously for 15 minutes. The slurry should convert to a clear, slightly yellow solution as the hydrochloride salt forms and dissolves in the excess acid.

  • Cooling (Critical Step):

    • Cool the solution to -5°C to 0°C immediately prior to the addition of Sodium Nitrite (NaNO₂).

    • Why? Diazonium salts are unstable above 5°C and will decompose to phenols (hydrolysis), ruining the yield.

Safety & Handling (E-E-A-T)

  • Toxicological Warning: This compound is classified as Acute Tox. 3 (Oral) (H301) and a Skin Sensitizer (H317).

    • Control: Handle only in a fume hood. Double-gloving (Nitrile) is mandatory.

  • Differentiation Alert: Do NOT confuse with Mafenide (4-(Aminomethyl)benzenesulfonamide).

    • Mafenide: Amino group is on the alkyl chain (CH₂-NH₂).

    • This Compound: Amino group is on the aromatic ring (Ph-NH₂).

    • Consequence: Mafenide will not undergo diazotization to form the required hydrazine for Sumatriptan synthesis.

References

  • PubChem. (n.d.). Compound Summary for CID 2778131: 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Lovell, P. J., et al. (2000). Processes for the preparation of sumatriptan and related compounds. Patent WO2001034561A1. Google Patents.
  • National Library of Medicine. (n.d.). Sumatriptan Synthesis Pathway. Medical Subject Headings (MeSH). Retrieved January 28, 2026, from [Link]

Sources

Method

Application Note: Targeted Affinity Profiling of the Carbonic Anhydrase Proteome

This Application Note is designed for researchers in chemical biology and targeted proteomics . It details the strategic use of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7) as a specialized a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and targeted proteomics . It details the strategic use of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7) as a specialized affinity ligand for the purification and profiling of Carbonic Anhydrase (CA) isoforms.[1][2][3]

Molecule: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride Application: Chemical Proteomics / Affinity Chromatography Version: 2.1 (2025)[1][2][3]

Executive Summary

In proteomics, the isolation of low-abundance enzymes or specific isoforms from complex biological matrices (e.g., serum, tissue lysates) is a critical bottleneck. 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride serves as a tunable affinity ligand for the Carbonic Anhydrase (CA) superfamily.[1][2][3]

Unlike non-selective "pan-inhibitors" (like unsubstituted sulfanilamide) which bind CAs with nanomolar affinity—often requiring harsh elution conditions that denature the protein—this N-methylated derivative offers modulated binding kinetics .[1][2][3] The N-methyl group introduces steric hindrance at the zinc-coordination site, lowering the affinity constant (


) into the micromolar range.[1][2][3] This allows for mild, non-denaturing elution , preserving the enzymatic activity and native conformation of the captured proteome for downstream structural analysis or activity assays.[1][2][3]

Chemical Identity & Mechanism[1][2][3]

Structural Properties[1][2][3]
  • IUPAC Name: 4-Amino-N-methylbenzenemethanesulfonamide hydrochloride[1][2][3]

  • CAS Number: 88918-84-7[1][2][3][4][5][6][7][8]

  • Molecular Formula:

    
    [1][2][3]
    
  • Functional Groups:

    • Aromatic Amine (Pos 4): The "handle" for covalent immobilization onto solid supports (e.g., NHS-Sepharose).[1][2][3]

    • Alpha-Toluenesulfonamide Core: The "warhead" that mimics the transition state of

      
       hydration.[1][2][3]
      
    • N-Methyl Group: The "modulator" that weakens the interaction with the catalytic Zinc (

      
      ) ion, facilitating reversible capture.[1][2][3]
      
Mechanism of Action (Affinity Capture)

The sulfonamide moiety binds to the


 ion within the active site of Carbonic Anhydrases.[1][2][3] The 4-amino group, extending away from the active site, is covalently coupled to a bead matrix.[1][2][3] This orientation exposes the sulfonamide warhead to the solvent, allowing it to "fish" CA isoforms out of a lysate.[1][2][3]

CA_Binding_Mechanism cluster_0 Immobilized Ligand System cluster_1 Target Interaction Matrix Sepharose Bead Linker Amide Bond (via 4-Amino) Matrix->Linker Ligand N-methyl-alpha-toluenesulfonamide Linker->Ligand Zn Zn2+ Ion (Active Site) Ligand->Zn Reversible Coordination CA Carbonic Anhydrase (Target Protein) caption Fig 1: Mechanism of CA capture. The N-methyl group modulates the Zn2+ interaction strength.

[1][2][3]

Experimental Protocols

Protocol A: Ligand Immobilization (Resin Preparation)

Objective: Create an affinity resin by coupling the 4-amino group of the ligand to NHS-activated Sepharose.[1][2][3]

Reagents:

  • NHS-activated Sepharose 4 Fast Flow (GE/Cytiva or equivalent).[1][2][3]

  • Ligand: 4-Amino-N-methyl-alpha-toluenesulfonamide HCl.[1][2][3][4][5][7][9][10]

  • Coupling Buffer: 0.2 M

    
    , 0.5 M NaCl, pH 8.3.[1][2][3]
    
  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.5.[1][2][3]

  • Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0.[1][2][3]

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.[1][2][3]

Step-by-Step:

  • Resin Washing: Wash 1 mL of NHS-Sepharose with 10 mL of cold 1 mM HCl to remove preservatives.[1][2][3]

  • Ligand Preparation: Dissolve 5 mg of the ligand in 1 mL of Coupling Buffer .

    • Note: The Hydrochloride salt may lower pH; verify pH is ~8.3 and adjust with NaOH if necessary to ensure the amine is unprotonated for coupling.[1][2][3]

  • Coupling: Mix the ligand solution with the washed resin.[1][2][3] Rotate end-over-end for 4 hours at Room Temperature or overnight at 4°C.

  • Blocking: Drain the coupling buffer.[1][2][3] Add 2 mL of Blocking Buffer (Tris) to quench any remaining active NHS groups.[1][2][3] Incubate for 2 hours at RT.

  • Washing Cycle: Wash the resin alternately with Wash Buffer A (low pH) and Wash Buffer B (high pH).[1][2][3] Repeat this cycle 3 times.

  • Storage: Store the resin in 20% Ethanol at 4°C.

Protocol B: Proteomic Enrichment & Elution

Objective: Isolate CA isoforms from a complex lysate (e.g., erythrocyte lysate or kidney tissue).[1][2][3]

Step-by-Step:

  • Lysis: Lyse cells in Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4) containing protease inhibitors (EDTA-free).[1][2][3]

  • Equilibration: Equilibrate the affinity column (from Protocol A) with 10 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Loading: Apply the clarified lysate to the column at a slow flow rate (0.5 mL/min) to maximize interaction time.

    • Critical: Collect the "Flow-Through" fraction for analysis of unbound proteins.[1][2][3]

  • Washing: Wash with 20 CV of Binding Buffer to remove non-specific binders.[1][2][3] Monitor UV absorbance (A280) until it returns to baseline.

  • Elution (Competitive):

    • Prepare Elution Buffer : 50 mM Tris-HCl, pH 7.4, containing 200 mM Sodium Perchlorate (mild chaotrope) OR 1 mM Acetazolamide (strong competitor).[1][2][3]

    • Why Acetazolamide? It has a higher affinity than the N-methyl ligand, effectively displacing the protein.[1][2][3]

    • Apply 5 CV of Elution Buffer and collect 0.5 mL fractions.[1][2][3]

  • Analysis: Analyze fractions via SDS-PAGE (Silver Stain) or digest for LC-MS/MS.

Data Analysis & Expected Results

Chromatogram Interpretation

When using this specific N-methylated ligand, the elution profile differs from standard sulfanilamide columns.[1][2][3]

ParameterStandard Sulfanilamide ResinN-Methyl-Alpha-Toluene Resin
Binding Strength Very High (

~nM)
Moderate (

~µM)
Elution Condition Harsh (pH 3.0 or 3M Perchlorate)Mild (pH 6.0 or 0.5M Perchlorate)
Protein Recovery High, but often denaturedHigh, Native Activity Preserved
Specificity Captures all CA isoformsEnriches cytosolic CAs (CA I, II)
Mass Spectrometry Workflow

For identification of the eluted proteins:

  • In-Solution Digestion: Neutralize elution fractions. Reduce (DTT), Alkylate (IAA), and digest with Trypsin.[1][2][3]

  • LC-MS/MS: Analyze peptides on a C18 column coupled to a Q-Exactive or Orbitrap system.

  • Database Search: Search against the specific organism proteome (e.g., Homo sapiens).[1][2][3] Look for enrichment of Carbonic Anhydrase I, II, IX, and XII .

Workflow cluster_prep Sample Prep cluster_affinity Affinity Chromatography cluster_analysis Proteomic Analysis Lysis Tissue Lysis (Non-denaturing) Clarify Clarification (Centrifugation) Lysis->Clarify Bind Bind to N-Me-Sulfonamide Resin Clarify->Bind Wash Wash (Remove non-specifics) Bind->Wash Elute Competitive Elution (Acetazolamide/Mild pH) Wash->Elute Digestion Tryptic Digestion Elute->Digestion MS LC-MS/MS Digestion->MS Bioinf Bioinformatics (CA Isoform ID) MS->Bioinf caption Fig 2: Complete Proteomic Workflow using 4-Amino-N-methyl-alpha-toluenesulfonamide.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Binding Efficiency Coupling pH was too low.[1][2][3]Ensure Coupling Buffer is pH 8.[1][2][3]3. The HCl salt of the ligand is acidic; neutralize it during the coupling step.[1][2][3]
Leaching of Ligand Incomplete blocking of NHS sites.[1][2][3]Increase blocking time with Tris buffer.
Protein Precipitation Elution buffer too harsh.Use the competitive elution method (Acetazolamide) instead of low pH.[1][2][3]
No Elution Binding is too strong (unlikely with N-methyl).Check if the target protein is aggregating on the column.[1][2][3] Add 0.1% Tween-20 to buffers.[1][2][3]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 4-Amino-N-methylbenzenemethanesulfonamide.[1][2][3] National Library of Medicine.[1][2][3][8] [Link][1][2][3]

  • Supuran, C. T. (2008).[1][2][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2][3] [Link]

  • Fisher, A. B., et al. (2018).[1][2][3] Affinity purification of carbonic anhydrases. Methods in Enzymology. (General Protocol Reference). [Link]

  • GlobalChemMall. (2025). Product Specifications: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride. [Link][1][2][3][5][9][11][12]

Sources

Application

Application Note: High-Resolution NMR Characterization of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the structural elucidation and quality control of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS 109903-3...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the structural elucidation and quality control of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS 109903-35-7).[1][2] This compound is a critical synthetic intermediate, often serving as a precursor in the synthesis of triptan-class antimigraine drugs (e.g., Sumatriptan) and other sulfonamide derivatives.[1][2]

Introduction & Structural Context[1][2][3][4]

The precise characterization of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride requires distinguishing specific structural features that are sensitive to pH and solvent environments. Unlike simple sulfonamides, this molecule contains a basic aniline moiety (protonated in the HCl salt form) and a secondary sulfonamide group attached via a methylene bridge (benzylic position).[1][2]

Molecular Architecture

The structure consists of a para-substituted benzene ring.[1][2]

  • Position 1: An aminomethylsulfonyl group (

    
    ).[1][2]
    
  • Position 4: An amino group, which exists as an ammonium cation (

    
    ) in the hydrochloride salt.[1][2]
    

This dual-nitrogen architecture presents a unique NMR challenge: distinguishing the exchangeable protons of the ammonium salt from the sulfonamide proton, and verifying the integrity of the methylene bridge which is prone to benzylic oxidation or coupling variations.[1]

Critical Quality Attributes (CQAs)

For drug development, the following must be validated via NMR:

  • Salt Stoichiometry: Confirmation of the 1:1 molar ratio of the organic base to HCl.

  • Regiochemistry: Confirming the para-substitution pattern (AA'BB' system).

  • Solvation State: Ensuring no residual solvents (e.g., methanol, ethyl acetate) from recrystallization interfere with the benzylic signal.[1][2]

Experimental Protocol

Safety & Handling

Warning: This compound is classified as Acute Toxic (Oral) and a Skin Sensitizer [1].[1][2]

  • Handle only in a fume hood.[1][2]

  • Wear nitrile gloves and safety goggles.[1][2]

  • Weighing should be performed in a closed balance or glovebox to prevent inhalation of fine dust.[1][2]

Sample Preparation

The choice of solvent is critical.[1][2] DMSO-d₆ is the required solvent.[1][2]

  • Why not D₂O? Deuterium oxide will cause rapid H/D exchange of the ammonium (

    
    ) and sulfonamide (
    
    
    
    ) protons, erasing critical signals needed to confirm the salt form and secondary amine structure.[1][2]
  • Why not CDCl₃? The hydrochloride salt is insoluble in non-polar chlorinated solvents.[1][2]

Protocol Steps:

  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Internal Standard (Optional): If quantitative NMR (qNMR) is required for purity assay, add a known amount of Maleic Acid or TCNB (ensure non-overlap with the 4.0–4.5 ppm region).

  • Mixing: Vortex until fully dissolved. The solution should be clear and colorless to pale yellow.[1][2]

  • Transfer: Transfer to a 5mm high-precision NMR tube.

Acquisition Parameters (400 MHz or Higher)

To resolve the benzylic coupling and aromatic splitting, the following parameters are recommended:

ParameterSettingRationale
Pulse Sequence zg30 or zg (Standard 1H)30° pulse angle for reliable integration.
Temperature 298 K (25°C)Standardizes chemical shifts; minimizes exchange broadening.[2]
Relaxation Delay (D1) ≥ 5.0 secondsEssential for accurate integration of aromatic protons (long T1).[2]
Number of Scans (NS) 16 or 32Sufficient S/N ratio for >10 mg sample.[2]
Spectral Width 12–14 ppmCapture downfield ammonium/sulfonamide protons (8–10 ppm).[2]
Acquisition Time ≥ 3.0 secondsHigh digital resolution for resolving J-couplings.[1][2]

Data Analysis & Interpretation

1H NMR Assignment Table (DMSO-d₆)

The following chemical shifts are expected for the hydrochloride salt. Note that the ammonium group exerts a strong electron-withdrawing effect, deshielding the aromatic protons compared to the free base.[1][2]

SignalShift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
1 9.5 – 10.5Broad Singlet3H

Ammonium protons.[1][2] Broad due to quadrupolar relaxation of N and exchange.[1][2] Confirms HCl salt.[1][2]
2 7.40 – 7.60Doublet (d)2HAr-H (Ortho to

)
Part of AA'BB' system.[1][2] Deshielded by the sulfonyl-methyl group.[1][2]
3 7.20 – 7.35Doublet (d)2HAr-H (Ortho to

)
Part of AA'BB' system.[1][2]
4 6.90 – 7.10Quartet (q) or Broad1H

Sulfonamide proton.[1][2] Often couples with the N-methyl group (

Hz).[1][2]
5 4.30 – 4.45Singlet (s)2HAr-

-SO₂
Benzylic methylene.[1][2] Key diagnostic peak. Shift indicates attachment to electron-withdrawing SO₂.
6 2.55 – 2.65Doublet (d)3H

N-Methyl group.[1][2] Appears as a doublet if coupling to NH is resolved; otherwise a singlet.[1][2]

Note: Chemical shifts may vary slightly (±0.1 ppm) depending on concentration and water content in DMSO.[1][2]

Visualizing the Structural Logic

The following diagram illustrates the correlation between the molecular structure and the analytical workflow required to verify it.

NMR_Workflow Molecule 4-Amino-N-methyl-alpha- toluenesulfonamide HCl SamplePrep Sample Prep: DMSO-d6 Solvent Molecule->SamplePrep Weigh 10mg Acquisition Acquisition: 1H NMR (D1 > 5s) SamplePrep->Acquisition Dissolve & Transfer Spectrum Spectrum Analysis Acquisition->Spectrum FT & Phase Check1 Check 1: Ammonium Signal (9.5-10.5 ppm, 3H) Spectrum->Check1 Region 8-11 ppm Check2 Check 2: Benzylic Methylene (~4.4 ppm, 2H) Spectrum->Check2 Region 4-5 ppm Check3 Check 3: N-Methyl Coupling (Doublet, ~2.6 ppm) Spectrum->Check3 Region 2-3 ppm Validation VALIDATED STRUCTURE Check1->Validation Pass Check2->Validation Pass Check3->Validation Pass

Figure 1: Analytical workflow for the structural validation of the target sulfonamide salt.

Troubleshooting & Advanced Verification

"Missing" Protons

If the integration of the signal at ~10 ppm is lower than 3H or missing entirely:

  • Cause: The DMSO-d₆ may be "wet" (containing

    
    ).[1][2] The acidic ammonium protons are exchanging with the water peak (usually at 3.33 ppm).[1][2]
    
  • Solution: Use a fresh ampoule of DMSO-d₆ or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.[1][2]

Distinguishing Isomers

A common impurity is the regioisomer where the sulfonamide is attached directly to the ring (e.g., N-methyl-4-amino-benzenesulfonamide derivatives).[1][2]

  • Differentiation: Look at the Methylene Bridge (Signal 5) .[2]

    • Target Molecule: Shows a singlet at ~4.4 ppm (2H).[2]

    • Impurity: Will lack this signal entirely if the sulfur is directly on the ring, or show a methyl group on the ring (~2.3 ppm) if it is a toluene derivative.[1][2]

2D NMR Confirmation

If the 1D spectrum is ambiguous due to overlap with impurities:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates the proton at 4.4 ppm to a Carbon-13 signal at approximately 55–60 ppm (benzylic carbon).[1][2]

  • COSY (Correlation Spectroscopy): Confirms the coupling between the N-Methyl protons (2.6 ppm) and the Sulfonamide NH (7.0 ppm).[1][2]

References

  • PubChem. (n.d.).[1][2] 4-Amino-N-methylbenzenemethanesulfonamide Compound Summary. National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1][2]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Retrieved January 28, 2026, from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for chemical shift theory).

Sources

Method

Application Note: Kinetic Characterization of 4-Amino-N-methyl-alpha-toluenesulfonamide HCl in Carbonic Anhydrase Studies

This Application Note is designed for researchers investigating Carbonic Anhydrase (CA) inhibition mechanics. It focuses on the kinetic characterization of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride , a spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating Carbonic Anhydrase (CA) inhibition mechanics. It focuses on the kinetic characterization of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride , a specific structural probe used to evaluate the impact of


-substitution on sulfonamide-zinc coordination.[1][2][3][4]

Executive Summary & Scientific Rationale

Carbonic Anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[1][2][3][4] The classical mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the 

ion in the active site.[1][3][4]

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride represents a critical structural probe in Structure-Activity Relationship (SAR) studies.[1][2][3][4] Unlike classical primary sulfonamides (


), this molecule is a secondary sulfonamide  (

) with a methylene spacer (alpha-toluene scaffold).[1][2][3][4]

Why study this molecule?

  • Mechanistic Validation: It serves as a stringent test for the "primary sulfonamide rule."[1][2][3][4] The

    
    -methyl group typically prevents the ionization required for strong Zinc coordination, often rendering the molecule a negative control  or a weak inhibitor.[1][2][3][4]
    
  • Selectivity Profiling: Investigating if the flexible benzyl spacer (alpha-toluene) allows for alternative binding modes (e.g., hydrophobic anchoring) despite the

    
    -methylation.[1][2][3][4]
    
  • Pro-drug Analysis: Evaluating if the molecule acts as a precursor that releases the active primary sulfonamide upon metabolic processing.[1][2][3][4]

Chemical Profile & Preparation[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride
CAS Number 109903-35-7
Molecular Formula

Functional Class Secondary Sulfonamide / Benzylsulfonamide
Solubility Water-soluble (due to HCl salt); Soluble in DMSO
Storage -20°C, Desiccated (Hygroscopic)
Reagent Preparation Protocol

Objective: Create a stable 10 mM stock solution for kinetic assays.

  • Weighing: Accurately weigh 2.36 mg of the hydrochloride salt (MW

    
     236.7  g/mol ) into a sterile microcentrifuge tube.
    
  • Solubilization:

    • Preferred: Dissolve in 1.0 mL of deionized water (Milli-Q).[1][2][3][4]

    • Alternative (if screening lipophilic analogs): Dissolve in 100% DMSO.[1][2][3][4]

    • Note: The HCl salt enhances aqueous solubility, minimizing the need for high DMSO concentrations which can inhibit CA isoforms (keep final DMSO < 1% in assay).[2][3][4]

  • Verification: Vortex for 30 seconds. Inspect for clarity.

  • Dilution Series: Prepare serial dilutions (e.g.,

    
     to 
    
    
    
    ) in the assay buffer immediately prior to use.

Mechanistic Visualization

The following diagram contrasts the binding mode of a classical primary sulfonamide against the steric and electronic hindrance expected in the


-methylated variant.

CA_Binding_Mechanism cluster_Primary Classical Inhibition (Primary Sulfonamide) cluster_Secondary Test Molecule (N-Methylated) Zn Active Site Zn(II) Primary R-SO2-NH- (Deprotonated) Coordination Tetrahedral Coordination (Displaces H2O) Primary->Coordination High Affinity Coordination->Zn Secondary R-SO2-N(Me)-H Clash Steric Hindrance (Methyl) & Lack of Ionization Secondary->Clash Low/No Affinity Clash->Zn Weak Interaction?

Figure 1: Mechanistic comparison.[1][2][3][4] The N-methyl group in the test compound hinders the formation of the sulfonamidate anion required for strong Zn(II) binding.[1][2][3][4]

Experimental Protocols

Protocol A: Esterase Activity Assay (High Throughput Screening)

Rationale: CAs possess esterase activity.[2][3][4] Hydrolysis of 4-nitrophenyl acetate (4-NPA) releases 4-nitrophenol (yellow), measurable at 400-348 nm.[1][2][3][4] This is a robust initial screen.[1][3][4]

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM 4-nitrophenyl acetate (4-NPA) in acetone (add dropwise to buffer to avoid precipitation).

  • Enzyme: Recombinant hCA I or hCA II (approx.[2][3][4] 0.5 – 1.0

    
     final concentration).[2][3][4]
    

Procedure:

  • Blanking: Add 100

    
     buffer + 20 
    
    
    
    inhibitor solution (test compound) to a 96-well plate.
  • Enzyme Addition: Add 20

    
     of hCA enzyme solution. Incubate for 10 mins at 25°C to allow pre-equilibrium.
    
  • Substrate Initiation: Add 60

    
     of 3 mM 4-NPA solution.
    
  • Measurement: Monitor Absorbance at 400 nm (or 348 nm for isosbestic point) every 15 seconds for 30 minutes.

  • Control: Run a positive control using Acetazolamide (known potent inhibitor) and a solvent control (DMSO/Water only).[2][3][4]

Data Output: Calculate the initial velocity (


) from the linear portion of the curve. Determine % Inhibition:


[2][3][4]
Protocol B: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Rationale: The esterase assay is a surrogate.[1][2][3][4] The physiological reaction (


 hydration) is extremely fast (

) and requires stopped-flow spectrophotometry.[1][2][3][4]

Reagents:

  • Indicator System: 0.2 mM Phenol Red in 20 mM Hepes buffer (pH 7.5).

  • Substrate:

    
    -saturated water (approx. 17-25 mM 
    
    
    
    at 25°C).[1][2][3][4]
  • Enzyme: hCA II (approx. 10 nM final).[2][3][4]

Workflow:

  • Syringe A (Enzyme + Inhibitor): Mix hCA enzyme with increasing concentrations of 4-Amino-N-methyl-alpha-toluenesulfonamide HCl and the Phenol Red indicator.[1][2][3][4] Incubate 15 min.

  • Syringe B (Substrate):

    
    -saturated water.[1][2][3][4]
    
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.

  • Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops due to

    
     production).[2][3][4]
    
  • Kinetics: Fit the reaction trace to a single exponential to obtain the observed rate constant (

    
    ).
    

Analysis (Cheng-Prusoff): Since the substrate concentration (


) is usually 

, use the Cheng-Prusoff equation to convert

to the inhibition constant (

):

Note: For CO2 hydration by hCA II,

is approx 10 mM.[1][2][3][4]

Data Interpretation & Troubleshooting

ObservationInterpretation for this MoleculeAction
No Inhibition (

)
Expected Result. The secondary sulfonamide cannot bind Zn(II).[1][2][3][4]Validate with Acetazolamide control.[2][3][4] Publish as "inactive" or "negative control."
Weak Inhibition (

)
Possible hydrophobic interaction via the alpha-toluene spacer or trace contamination with primary sulfonamide.[1][2][3][4]Perform HPLC to check purity (ensure no de-methylated byproduct exists).
Strong Inhibition (

)
Unexpected. Suggests alternative binding site or metabolic conversion.[2][3][4]Repeat assay. Check for compound precipitation or non-specific aggregation.[2][3][4]

References

  • Supuran, C. T. (2008).[2][3][4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][3][4][5][6] Nature Reviews Drug Discovery, 7(2), 168-181.[2][3][4] Link

  • Nocentini, A., & Supuran, C. T. (2018).[2][3][4] Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020.[2][3][4] Link

  • Alterio, V., et al. (2012).[2][3][4] Crystal structure of the human carbonic anhydrase II inhibited by a secondary sulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for rare secondary binding modes).

  • PubChem Compound Summary. (2024). 4-Amino-N-methyl-alpha-toluenesulfonamide.[1][2][3][4][7][8][9] CID 2778131.[1][2][3][4] Link

  • Khalifah, R. G. (1971).[2][3][4] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][10][6][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[1][2][3][4] Link

Sources

Application

Application Note: Strategic Utilization of 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride in Drug Discovery

Executive Summary & Chemical Profile[1][2][3][4] 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride is a specialized bifunctional building block that bridges the gap between simple aniline fragments and complex indo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride is a specialized bifunctional building block that bridges the gap between simple aniline fragments and complex indole-based therapeutics.[1][2] While historically defined by its role as a precursor in the Fischer Indole Synthesis of Sumatriptan , its utility has expanded into Fragment-Based Drug Discovery (FBDD) as a probe for "benzyl sulfonamide" chemical space.[1][2]

Unlike classic sulfanilamides (where the sulfonamide is directly attached to the phenyl ring), this compound features a methylene spacer (alpha-toluene) and an N-methylated sulfonamide tail .[1][2] These structural features impart distinct physicochemical properties (LogD, solubility) and alter the vector of interaction within protein binding pockets, making it a critical tool for scaffold hopping and impurity profiling in triptan manufacturing.[1][2]

Chemical Specifications Table
PropertySpecification
Molecular Formula C₈H₁₂N₂O₂S[1][2][3][4] · HCl
Molecular Weight 236.72 g/mol (HCl salt)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
pKa (Calculated) ~4.5 (Aniline), >11 (Sulfonamide)
Key Functional Groups Primary Aryl Amine (Nucleophile), N-Methyl Sulfonamide (H-bond Donor/Acceptor)

Application I: Precursor Synthesis for Triptan Therapeutics[1]

Mechanistic Insight

The primary industrial application of this compound is as the "A-ring" precursor for Sumatriptan and related 5-HT1B/1D agonists.[1][2] The synthesis relies on the Fischer Indole Synthesis , where the phenyl ring of the starting material becomes the benzene ring of the indole core.[1][2]

The 4-amino group must first be converted into a hydrazine moiety.[1][2] This hydrazine then reacts with a specific aldehyde/ketone (e.g., 4-(dimethylamino)butanal protected acetal) to undergo a [3,3]-sigmatropic rearrangement, forming the indole scaffold while retaining the N-methyl-methanesulfonamide side chain at the C5 position.[1][2]

Protocol: Conversion to Hydrazine Intermediate (Diazotization/Reduction)

This protocol describes the critical conversion of the aniline starting material to the hydrazine required for indole synthesis.[1][2]

Reagents:

  • Start Material: 4-Amino-N-methyl-alpha-toluenesulfonamide HCl (1.0 eq)[1][2]

  • Sodium Nitrite (NaNO₂, 1.1 eq)[1][2]

  • Stannous Chloride (SnCl₂[1][2]·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)[1][2]

  • Conc. Hydrochloric Acid (HCl)[1][2]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the starting material in concentrated HCl (5 mL/g) and cool to -5°C to 0°C in an ice/salt bath. Critical: Temperature control prevents decomposition of the diazonium salt.[1][2]

    • Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 0°C.[1][2][5]

    • Stir for 30 minutes. The formation of a clear, orange/red solution indicates the diazonium salt generation.[1][2]

  • Reduction:

    • Prepare a solution of SnCl₂ in conc.[1][2] HCl at 0°C.

    • Add the cold diazonium solution slowly to the stannous chloride solution with vigorous stirring.

    • Observation: A heavy precipitate (the hydrazine tin complex) will form immediately.[1][2]

    • Allow the mixture to warm to room temperature over 2 hours.

  • Isolation:

    • Filter the solid precipitate.[1][2][6]

    • Basify the solid with 20% NaOH solution to pH >12 to liberate the free hydrazine base.[1][2]

    • Extract with Ethyl Acetate (3x).[1][2] Dry organic layer over MgSO₄ and concentrate.[1][2]

    • Yield Check: The product, 4-hydrazino-N-methyl-alpha-toluenesulfonamide, is unstable and should be used immediately in the Fischer Indole step.[1][2]

Application II: Fragment-Based Drug Discovery (FBDD)

Scientific Rationale

In FBDD, this compound serves as a "Scaffold Hop" from classic sulfonamides.[1][2]

  • Vector Difference: The methylene bridge (-CH2-) introduces flexibility and extends the sulfonamide group further into the binding pocket compared to rigid sulfanilamides.[1][2]

  • N-Methylation: The N-Me group removes a hydrogen bond donor (compared to -SO2NH2) but adds lipophilicity, probing hydrophobic sub-pockets and improving membrane permeability.[1][2]

Protocol: Surface Plasmon Resonance (SPR) Screening

Use this protocol to screen the fragment against metalloproteases (MMPs) or novel carbonic anhydrase isoforms.[1][2]

  • Immobilization:

    • Since the compound has a primary amine, use Amine Coupling chemistry on a CM5 sensor chip.[1][2]

    • Note: This immobilizes the compound via the aniline, exposing the sulfonamide tail to the solvent/protein.[1][2]

    • Activation: Inject EDC/NHS (1:1) for 7 minutes.

    • Coupling: Inject 4-Amino-N-methyl-alpha-toluenesulfonamide (10 mM in 10 mM Acetate pH 5.0) for 5 minutes.

    • Blocking: Inject Ethanolamine to quench unreacted esters.[1][2]

  • Assay Execution:

    • Flow the target protein (analyte) over the chip at increasing concentrations (e.g., 10 µM to 500 µM).[1][2]

    • Data Analysis: Look for "square" binding curves indicating fast on/off rates typical of fragments.[1][2] Calculate K_D.

Visualizing the Workflow

The following diagram illustrates the chemical genealogy of the compound, detailing its transformation into Sumatriptan and its comparison with other sulfonamide fragments.

G cluster_FBDD Fragment Space Comparison Start 4-Amino-N-methyl- alpha-toluenesulfonamide Diazo Intermediate: Diazonium Salt Start->Diazo NaNO2 / HCl (0°C) Hydrazine 4-Hydrazino-N-methyl- alpha-toluenesulfonamide Diazo->Hydrazine Reduction (SnCl2) Fischer Reaction: Fischer Indole Synthesis (+ Aldehyde) Hydrazine->Fischer Cyclization Sumatriptan Target Drug: Sumatriptan (5-HT1B/1D Agonist) Fischer->Sumatriptan Rearrangement Sulfanilamide Sulfanilamide (Rigid, No Spacer) Mafenide Mafenide (Reversed Spacer)

Figure 1: Synthetic pathway from the aniline precursor to Sumatriptan via the Fischer Indole Synthesis.[1][2]

Quality Control & Impurity Profiling

Context

In the manufacturing of Sumatriptan, unreacted 4-Amino-N-methyl-alpha-toluenesulfonamide is a potential genotoxic impurity (due to the aniline moiety).[1][2] Strict limits are required.

HPLC Method for Detection[1][2][9]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 254 nm (Aniline absorption).[1][2]

  • Retention Time: Expect elution earlier than Sumatriptan due to lower molecular weight and higher polarity.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Sumatriptan Succinate Monograph. (Detailed impurity standards including related sulfonamide precursors).

  • Oxford, A. W., et al. (1989).[1][2] "Synthesis of Sumatriptan and Related Indole Derivatives." Journal of Medicinal Chemistry.

  • PubChem Compound Summary . "4-Amino-N-methylbenzenemethanesulfonamide". National Center for Biotechnology Information.[1][2] [1][2]

  • Erlanson, D. A., et al. (2016).[1][2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1][2] (General reference for sulfonamide fragment screening).

  • SynZeal Research . "Sumatriptan Impurity Standards and Synthesis Pathways." [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride synthesis yield

This guide serves as a specialized Technical Support Center for optimizing the synthesis of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 109903-35-7), a critical intermediate often used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for optimizing the synthesis of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 109903-35-7), a critical intermediate often used in the synthesis of triptan-class migraine therapeutics (e.g., Sumatriptan).[1]

The content is structured to address yield-limiting bottlenecks in the reduction and isolation phases, assuming the standard route via the nitro-precursor (4-Nitro-N-methyl-alpha-toluenesulfonamide).

[1]

Current Status: Operational Support Tier: Level 3 (Process Optimization & Troubleshooting) Subject: Yield Maximization & Impurity Control

PART 1: Critical Process Parameters (CPP) Dashboard

Before troubleshooting specific failures, verify your baseline parameters against these optimized ranges. Deviations here are the primary cause of yield loss (<75%).

ParameterOptimized RangeImpact on Yield/Quality
Precursor Purity >98.5% (HPLC)Impurities in the nitro-precursor (specifically benzyl chloride derivatives) poison hydrogenation catalysts.[1]
Reduction Temp 45°C – 55°C>60°C: Risk of hydrogenolysis (cleaving the C-S bond).[2] <40°C: Incomplete reaction, accumulation of hydroxylamine intermediates.[2]
H₂ Pressure 3 – 5 barLow pressure leads to stalled reactions; excessive pressure promotes desulfonylation.[2]
Solvent System MeOH or EtOH (Anhydrous)Water presence during salt formation increases solubility of the product, causing massive crystallization losses.
pH (Workup) pH 8.5 – 9.0 (Post-reduction)Critical for removing unreacted starting material before acidification.[1][2]

PART 2: Troubleshooting Guide (Q&A Format)

Phase A: The Reduction Step (Nitro Amine)

Context: Transforming 4-Nitro-N-methyl-alpha-toluenesulfonamide to the target amine.[1][2]

Q1: My reaction stalls at 80-90% conversion. Adding more catalyst doesn't help.[1] What is happening? Diagnosis: Catalyst Poisoning or Mass Transfer Limitation.[1] The sulfur atom in the sulfonamide moiety can weakly coordinate with Pd/C, reducing its activity. However, the most likely culprit is thio-impurities carried over from the sulfonyl chloride formation step.[2] Corrective Action:

  • Pre-treatment: Treat your nitro-precursor solution with activated carbon (5 wt%) at 50°C for 30 minutes prior to hydrogenation to adsorb catalyst poisons.[1][2]

  • Catalyst Switch: If using standard 10% Pd/C, switch to 5% Pd/C (sulfide-resistant type) or Raney Nickel . Raney Ni is often more robust for sulfur-containing substrates, though it requires handling hydrazine or high-pressure H₂.[1]

  • Agitation: Ensure high-shear mixing (>500 RPM). Hydrogenation is gas-liquid-solid limited; poor mixing mimics catalyst deactivation.[1]

Q2: I am observing a "desulfonylated" impurity (4-amino-N-methyl-benzylamine) in the LC-MS. How do I stop this? Diagnosis: Hydrogenolysis of the Benzylic C-S Bond.[2] The bond between the benzylic carbon and the sulfonyl group is weaker than a typical aryl-sulfone bond.[2] High temperatures or aggressive catalysts will cleave the sulfonamide group entirely.[2] Corrective Action:

  • Lower Temperature: Strictly maintain T < 55°C.

  • Moderator: Add a small amount of sodium acetate (0.1 eq) to the reaction mixture. This buffers the acidity (if HCl is generated via side reactions) and moderates the catalyst activity.[2]

  • Stop Point: Do not let the reaction stir "overnight" after H₂ uptake ceases. Over-hydrogenation attacks the C-S bond once the nitro group is reduced.[2]

Phase B: Salt Formation & Isolation

Context: Converting the free base to the Hydrochloride salt.

Q3: The yield of the final HCl salt is low (<60%), but the crude free base purity was high. Where did the product go? Diagnosis: Solubility Loss (The "Common Ion" Trap). 4-Amino-N-methyl-alpha-toluenesulfonamide HCl is highly water-soluble.[1][2] If you used aqueous HCl or if your solvent contains significant water, the salt remains in the mother liquor. Corrective Action:

  • Anhydrous Conditions: Use HCl gas dissolved in Methanol or Isopropanol (e.g., 3M HCl in IPA).[2] Do not use aqueous concentrated HCl (37%).[1]

  • Anti-solvent Precipitation: Dissolve the free base in a minimum volume of methanol, add the HCl solution, and then slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate to force precipitation.[2]

  • Temperature: Chill to -10°C for at least 4 hours before filtration.

PART 3: Visual Workflows

Workflow 1: Optimized Synthesis & Impurity Control Pathway

This diagram illustrates the critical decision nodes where yield is typically lost.

SynthesisOptimization Start Start: 4-Nitro-N-methyl- alpha-toluenesulfonamide CheckPurity QC Check: Precursor Purity (Look for Thio-impurities) Start->CheckPurity CarbonTreat Action: Activated Carbon Treatment (Removes Catalyst Poisons) CheckPurity->CarbonTreat Purity < 98% Hydrogenation Reduction Step Cat: Pd/C or Raney Ni Temp: 45-50°C CheckPurity->Hydrogenation Purity > 98% CarbonTreat->Hydrogenation Monitor In-Process Control (IPC) Check for Desulfonylation Hydrogenation->Monitor Monitor->Hydrogenation Incomplete StopReaction Stop Immediately at H2 Uptake Cessation Monitor->StopReaction Nitro < 0.5% Failure FAILURE: C-S Bond Cleavage Cause: Temp > 60°C or Over-reaction Monitor->Failure Desulfonylation > 2% Workup Filtration & Solvent Swap (Remove Catalyst & Water) StopReaction->Workup SaltFormation Salt Formation Reagent: HCl in IPA (Anhydrous) Anti-solvent: MTBE Workup->SaltFormation FinalProduct Target: 4-Amino-N-methyl- alpha-toluenesulfonamide HCl SaltFormation->FinalProduct

Caption: Process flow highlighting the critical control point at the hydrogenation step to prevent C-S bond cleavage.

PART 4: Frequently Asked Questions (FAQs)

Q: Can I use Iron/HCl (Béchamp reduction) instead of catalytic hydrogenation? A: Yes, but with caveats. Iron reduction avoids the C-S bond cleavage issue entirely, making it chemically safer for the skeleton. However, the iron sludge workup often traps the sulfonamide product, leading to yield losses during extraction. If you choose this route, use Celite filtration while hot and wash the filter cake extensively with methanol.

Q: Why is the product turning pink/brown upon storage? A: This indicates oxidation of the aniline amine group. The free base is sensitive to air.

  • Fix: Store the product strictly as the Hydrochloride salt . If the salt is discoloring, it likely contains trace metal residues (Fe or Pd) acting as oxidation catalysts. Recrystallize from MeOH/MTBE with a chelating agent (EDTA) wash if necessary.[1]

Q: What is the exact solubility profile for recrystallization? A:

  • High Solubility: Water, Methanol, DMSO.[2]

  • Moderate Solubility: Ethanol, Isopropanol (Hot).

  • Insoluble: Ethyl Acetate, Hexane, MTBE, Dichloromethane.[2]

  • Protocol: Dissolve in minimum boiling Methanol, cool to RT, then add MTBE until turbid. Refrigerate.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide.[1] Retrieved January 28, 2026, from [Link]

  • Google Patents. (2011).[1] CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.[1] Retrieved January 28, 2026, from

  • Organic Chemistry Portal. (n.d.).[1][2] Synthesis of Sulfonamides.[3][4][5][6][7][8][9][10] Retrieved January 28, 2026, from [Link]

Sources

Optimization

common issues in 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride experiments

[1] Product Identity: 1-(4-Aminophenyl)-N-methylmethanesulfonamide Hydrochloride CAS Number: 88918-84-7 Primary Application: Key intermediate in the synthesis of Sumatriptan (via Fischer Indole Synthesis).[1] Core Techni...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product Identity: 1-(4-Aminophenyl)-N-methylmethanesulfonamide Hydrochloride CAS Number: 88918-84-7 Primary Application: Key intermediate in the synthesis of Sumatriptan (via Fischer Indole Synthesis).[1]

Core Technical Overview

This guide addresses the specific handling, stability, and reaction challenges associated with 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride . As the immediate precursor to the hydrazine intermediate required for triptan synthesis, the purity and integrity of this compound are critical for downstream yield.[1]

Chemical Structure & Reactivity Map

The compound features two nitrogen centers with distinct pKa values and reactivities.[1] Understanding this duality is essential for troubleshooting reaction failures.

ChemicalStructure Compound 4-Amino-N-methyl-alpha- toluenesulfonamide HCl Aniline Primary Amine (Aniline) Reactive Site: Diazotization Risk: Oxidation (Darkening) Compound->Aniline Site A Sulfonamide Sulfonamide Nitrogen Site: N-Methyl group Risk: Stable, low nucleophilicity Compound->Sulfonamide Site B Salt HCl Counterion Effect: Hygroscopic nature Solubility: Water Soluble Compound->Salt Form

Figure 1: Reactivity map highlighting the dual-nitrogen nature of the compound.[1] The aniline nitrogen is the primary reactive site for synthesis, while the sulfonamide moiety remains stable under standard conditions.[1]

Handling & Storage Protocol

Issue: Users frequently report the white powder turning pink, brown, or dark grey upon storage.[1] Cause: Oxidation of the primary aniline group (


) when exposed to air and moisture.[1]
ParameterStandard ProtocolTroubleshooting "Darkening"
Storage Temp

(Refrigerated)
If stored at RT

, check purity by HPLC before use.
Atmosphere Inert Gas (Argon/Nitrogen)Critical: Flush headspace after every use.[1] The HCl salt is hygroscopic; moisture accelerates oxidation.[1]
Container Amber GlassProtect from light.[1] UV light catalyzes the formation of azo-dimer impurities.[1]
Shelf Life 12 Months (Desiccated)If caked/clumped, re-dry in vacuum oven (

) or recrystallize (MeOH/Ether).[1]

Experimental Troubleshooting Guide (Q&A)

Category A: Diazotization Reaction Failures

Context: This compound is most commonly converted to the hydrazine derivative (CAS 88933-16-8) via diazotization followed by reduction.[1]

Q1: My diazotization reaction turned into a tarry black mixture instead of a clear solution. What happened? Diagnosis: Decomposition of the diazonium salt due to temperature spikes.[1] Solution:

  • Temperature Control: The reaction is extremely exothermic.[1] You must maintain the internal temperature between

    
     and 
    
    
    
    during the addition of Sodium Nitrite (
    
    
    ).[1][2]
  • Addition Rate: Add the nitrite solution dropwise. If the temp exceeds

    
    , the diazonium intermediate decomposes to phenols and tars.[1]
    
  • Acid Stoichiometry: Ensure excess HCl is present (typically 2.5–3.0 equivalents).[1] Insufficient acid leads to "diazo-amino" coupling (self-coupling of the diazonium salt with unreacted amine), creating yellow/orange insoluble impurities.[1]

Q2: The yield of the subsequent hydrazine reduction is consistently low (<40%). Diagnosis: Interference from excess Nitrous Acid (


).
Solution: 
  • The Starch-Iodide Test: After nitrite addition, test the mixture with starch-iodide paper. It should turn blue/black immediately.

  • The Quench: Before adding the reducing agent (e.g.,

    
     or Sodium Sulfite), you must destroy excess nitrite .[1] Add Sulfamic Acid  (solid or solution) until the starch-iodide test is negative.[1]
    
  • Why? Excess nitrite will oxidize your reducing agent, rendering it useless and lowering the yield.[1]

Category B: Solubility & Analysis

Q3: The material is not dissolving completely in water for the reaction. Diagnosis: Formation of the free base or "salting out" effect.[1] Solution:

  • The HCl salt is water-soluble.[1] However, if the pH approaches neutral (

    
    ), the free base may precipitate.[1]
    
  • Fix: Add small aliquots of concentrated HCl until the solution clears. For organic synthesis, the compound is soluble in Methanol or DMSO.[1]

Q4: I see a "doublet" peak or a late-eluting impurity in HPLC. Diagnosis: Dimer formation (Azo coupling). Solution:

  • This impurity forms if the diazotization mixture is not acidic enough.[1]

  • Prevention: Increase the concentration of HCl in the initial dissolution step.[1]

  • Purification: The azo impurity is significantly less polar.[1] It can often be removed by washing the acidic aqueous phase with Ethyl Acetate before the reduction step.[1]

Workflow Visualization: Diazotization Protocol

This flowchart outlines the critical control points to prevent common failures during the conversion of the amine to the hydrazine.

DiazotizationWorkflow Start Start: Dissolve Amine HCl in dilute HCl (3 equiv) Cool Cool to 0-5°C (Ice/Salt Bath) Start->Cool Nitrite Add NaNO2 Dropwise Monitor Temp < 5°C Cool->Nitrite Check Starch-Iodide Test (Must be Positive) Nitrite->Check Check->Nitrite Negative (Add more NaNO2) Quench Add Sulfamic Acid until Test is Negative Check->Quench Positive (Blue) Reduce Proceed to Reduction (SnCl2 or Sulfite) Quench->Reduce

Figure 2: Step-by-step control logic for the diazotization process. The "Quench" step is the most frequently missed critical action.[1]

Safety & Regulatory Note

  • Hazard Class: Acute Toxicity (Oral), Skin Sensitizer, Eye Irritant (

    
    ).[1]
    
  • PPE: Wear safety goggles and nitrile gloves.[1] The compound is a potent skin sensitizer; avoid all contact.[1]

  • Disposal: All diazonium waste streams must be treated as hazardous.[1] Do not let diazonium solutions dry out, as they can be explosive.[1] Neutralize and dispose of immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses (Coll.[1] Vol. 1). Diazotization of Aromatic Amines: General Procedures and Troubleshooting. (Contextual grounding for diazotization protocols). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-N-methyl-alpha-toluenesulfonamide HCl

This guide serves as a specialized technical support resource for the purification of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 109903-35-7 for the free base). This compound is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 109903-35-7 for the free base). This compound is a critical intermediate in the synthesis of triptan-class migraine medications (e.g., Sumatriptan).

Current Status: Active Document ID: TS-PUR-SUMA-04 Applicable Compound: 4-Amino-N-methylbenzenemethanesulfonamide Hydrochloride Target Purity: >99.5% (HPLC), Pharmaceutical Grade

The Core Protocol: Reactive Crystallization

Standard Operating Procedure (SOP) for converting crude intermediate to high-purity salt.

The most effective purification strategy for this compound utilizes its amphoteric nature . The amino group on the phenyl ring is basic (


), while the sulfonamide moiety is generally neutral to slightly acidic. By forming the hydrochloride salt in a semi-polar organic solvent, you can selectively precipitate the target molecule while leaving non-basic impurities (such as the nitro-precursor or oxidation byproducts) in the mother liquor.
Reagents Required:
  • Crude Material: 4-Amino-N-methyl-alpha-toluenesulfonamide (Free Base).

  • Solvent A: Ethanol (Absolute) or Isopropanol (IPA).

  • Solvent B: Ethyl Acetate (EtOAc) - Anti-solvent.

  • Acid Source: HCl gas or 4M HCl in Dioxane/Ethanol.

  • Scavenger: Activated Carbon (Norit SX Ultra or equivalent).

Step-by-Step Methodology:
  • Dissolution & Scavenging:

    • Dissolve the crude free base in Ethanol (5-7 volumes) at 40-50°C.

    • Critical Step: Add Activated Carbon (5% w/w) to remove colored oxidation impurities (azo/azoxy dimers).

    • Stir for 30 minutes. Filter hot through a Celite pad to remove carbon.

  • Salt Formation:

    • Cool the filtrate to 20°C.

    • Slowly add HCl (1.1 equivalents) . Note: If using aqueous HCl, yield will drop due to water solubility. Anhydrous HCl in alcohol/dioxane is preferred.

    • Stir for 1 hour. The solution should become a thick slurry as the hydrochloride salt precipitates.

  • Anti-Solvent Crash (Optional but Recommended):

    • If precipitation is slow, add Ethyl Acetate (3-5 volumes) dropwise. This forces the polar salt out of solution while keeping non-polar organic impurities dissolved.

  • Isolation:

    • Cool to 0-5°C for 2 hours.

    • Filter the white/off-white solid.

    • Wash: Wash the cake with cold Ethyl Acetate (removes residual nitro-precursor).

    • Drying: Vacuum dry at 45°C. Warning: High heat (>60°C) can cause discoloration.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Impurity Profile & Color

Q: The final product has a persistent pink or brown hue. How do I remove it? A: This indicates oxidation of the aniline amine, likely forming quinoid or azo-dimer species.

  • Immediate Fix: Recrystallize the salt from Methanol/Water (9:1) with a second charcoal treatment.

  • Root Cause: The free base was exposed to air/light for too long before salt formation.

  • Prevention: Perform the dissolution step under a Nitrogen blanket. Add 0.1% EDTA during the initial dissolution to chelate trace metals that catalyze oxidation.

Q: HPLC shows a peak at RRT 1.2 (approx). What is it? A: This is likely the unreacted starting material: 4-Nitro-N-methyl-alpha-toluenesulfonamide .

  • Why it's there: The reduction step (Nitro

    
     Amine) was incomplete, or the purification failed to separate the neutral nitro compound from the basic amine.
    
  • The Fix: Reprocess using the Reactive Crystallization method (Section 1). The nitro compound is not basic; it will not form a hydrochloride salt and will remain in the Ethyl Acetate/Ethanol mother liquor during filtration.

Category B: Yield & Crystallization

Q: I added HCl, but no precipitate formed. The solution is clear. A: You likely have too much water in the system or the solvent is too polar.

  • Diagnosis: The HCl salt is highly water-soluble.

  • The Fix:

    • Concentrate the solution under vacuum to remove excess solvent/water.

    • Switch solvent system: Dissolve the residue in minimal hot Methanol, then add excess Isopropyl Ether or Ethyl Acetate until turbid. Cool to -10°C.

Q: The product is "oiling out" instead of crystallizing. A: This occurs when the impurity profile is high, depressing the melting point, or the temperature dropped too fast.

  • The Fix:

    • Reheat the mixture until the oil redissolves.

    • Seed the solution with a pure crystal of the target compound.

    • Cool very slowly (10°C per hour) with vigorous stirring.

Category C: Chemical Stability[1]

Q: Can I use concentrated aqueous HCl (37%)? A: Yes, but with caveats.

  • Risk: Introducing water increases solubility, lowering yield.

  • Risk: High local acid concentration + heat can hydrolyze the sulfonamide bond, releasing methylamine and 4-(aminomethyl)benzenesulfonic acid .

  • Protocol: If using aq. HCl, you must use an anti-solvent (like Acetone or IPA) to drive precipitation.

Visualizing the Workflow

Logic flow for impurity removal.

PurificationWorkflow Start Crude Reaction Mixture (Amine + Nitro Impurity + Color) Dissolve Dissolve in Ethanol (45°C) + Activated Carbon Start->Dissolve Solvent Addition Filter Filtration (Remove Carbon) Dissolve->Filter Adsorption of Color Acidify Add HCl (Anhydrous/Dioxane) Target pH < 2 Filter->Acidify Clear Filtrate Precipitate Crystallization of HCl Salt (Amine-HCl precipitates) Acidify->Precipitate Salt Formation MotherLiquor Mother Liquor (Contains Nitro Impurity + Solvents) Precipitate->MotherLiquor Filtration Wash Wash Cake with Ethyl Acetate Precipitate->Wash Solid Cake MotherLiquor->Start Recycle (Optional) Final Pure 4-Amino-N-methyl-alpha- toluenesulfonamide HCl Wash->Final Drying

Figure 1: Purification logic flow.[1] Note that non-basic impurities (Nitro) are rejected into the mother liquor during the salt formation step.

Quantitative Data Summary

ParameterSpecification LimitTypical Result (Crude)Typical Result (Purified)
Appearance White to Off-white Crystalline PowderYellow/Brown SolidWhite Crystalline Solid
Purity (HPLC)

99.5%
85.0% - 92.0%99.7%
Nitro Impurity

0.10%
5.0% - 10.0%< 0.05%
Loss on Drying

0.5%
Variable0.2%
Melting Point 140 - 142°C (Free Base equiv)130 - 135°C141°C

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • Google Patents.CN102351754A: Method for preparing 4-amino-N-methylphenyl methane sulfonamide.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Amino-N-methyl-alpha-toluenesulfonamide HCl

[1] Product Identity: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride CAS: 88918-84-7 (HCl salt) / 109903-35-7 (Free base) Common Context: Key intermediate in the synthesis of Triptans (e.g., Sumatriptan); often...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product Identity: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride CAS: 88918-84-7 (HCl salt) / 109903-35-7 (Free base) Common Context: Key intermediate in the synthesis of Triptans (e.g., Sumatriptan); often used as an analytical reference standard.[1]

Part 1: Executive Summary & Core Stability Profile

Status: Moderately Unstable in Solution This compound contains a primary aromatic amine (


) and a benzylic sulfonamide moiety.[1] While the solid hydrochloride salt is stable when stored correctly, solutions are prone to rapid oxidative degradation and photosensitivity.[1]
ParameterStability AssessmentCritical Handling Requirement
Oxidation High Risk The primary aniline group oxidizes in air to form azo-dimers or quinone imines (turning pink/brown).[1] Use solutions within 24 hours.
Photostability Moderate Risk Aromatic amines are photosensitive.[1] Use amber glassware.
Hydrolysis Low Risk The sulfonamide bond is generally stable at neutral/acidic pH. Avoid strong alkaline conditions (

).[1]
Solubility High Highly soluble in water and methanol due to the HCl salt form.

Part 2: Troubleshooting & FAQs

Module A: Solution Preparation & Color Changes

Q1: My solution turned pink/light brown after sitting on the bench for 4 hours. Is it still usable? A: No, discard the solution. The color change indicates the oxidation of the primary aniline group (


) to form diazo linkages or quinone-like degradation products.[1] This reaction is autocatalytic and indicates that the purity has dropped below acceptable analytical standards (typically <98%).[1]
  • Root Cause: Auto-oxidation of the 4-amino group, accelerated by light and neutral/basic pH.[1]

  • Prevention:

    • Prepare solutions immediately before use.[1]

    • Use degassed solvents (sparged with Helium or Argon) if high precision is required.[1]

    • Maintain the solution in its acidic state (do not add base).[1]

Q2: I need to keep the solution for 48 hours. How can I stabilize it? A: While fresh preparation is the gold standard, you can extend stability by:

  • Temperature: Store at

    
     or 
    
    
    
    .
  • Light: Wrap the vial in aluminum foil or use amber HPLC vials.

  • Acidification: Ensure the pH remains

    
    . The protonated amine (
    
    
    
    ) is significantly more resistant to oxidation than the free amine.[1]
Module B: HPLC & Analytical Issues

Q3: I see a "ghost peak" eluting after the main peak in my HPLC chromatogram. A: This is likely the Azo-dimer degradation product.[1] Oxidized anilines often couple to form dimers (


).[1] These are more hydrophobic than the parent amine and will show increased retention on Reverse Phase (C18) columns.[1]
  • Diagnostic: Check the UV spectrum of the impurity.[1] Azo compounds often have a distinct absorbance shift toward the visible region (300–400 nm).[1]

Q4: What solvent should I use for stock preparation? A:

  • Recommended: Methanol (HPLC grade) or Water/Acetonitrile mixtures.[1]

  • Avoid: Acetone or Aldehydes (reacts with the amine to form imines/Schiff bases).[1]

  • Avoid: High pH buffers (phosphate pH > 8.[1]0) which promote free-base formation and rapid oxidation.[1]

Part 3: Mechanistic Insight & Visualization

Degradation Pathway Analysis

The primary instability arises from the electron-rich aniline ring.[1] The benzylic sulfonamide group (


) is relatively stable, but the benzylic protons are acidic and can participate in elimination reactions under strongly basic conditions.[1]

StabilityPathways cluster_0 Risk Factors Compound 4-Amino-N-methyl- alpha-toluenesulfonamide Oxidation Oxidative Degradation (Pink/Brown Color) Compound->Oxidation Air/Light/Neutral pH Stable Stable Protonated Form (Acidic pH) Compound->Stable pH < 4.0 (HCl salt) Dimer Azo-Dimer (HPLC Impurity) Oxidation->Dimer Coupling

Caption: Stability logic flow. Acidic conditions protect the amine, while neutral pH and air exposure lead to rapid oxidation and dimerization.

Part 4: Standard Operating Procedure (SOP) for Handling

Protocol: Preparation of Stable Stock Standard (1 mg/mL)

Objective: Minimize oxidative degradation during sample prep.

  • Solvent Prep: Sparge Methanol or Water with Nitrogen gas for 5 minutes to remove dissolved oxygen.[1]

  • Weighing: Weigh 10 mg of 4-Amino-N-methyl-alpha-toluenesulfonamide HCl into an amber volumetric flask.

    • Note: The HCl salt is hygroscopic.[1] Weigh quickly.

  • Dissolution: Add 10 mL of the degassed solvent.

    • Critical: Do not sonicate for >1 minute (sonication generates heat and free radicals).[1] Vortexing is preferred.[1]

  • Storage: Transfer immediately to HPLC vials with pre-slit PTFE/Silicone septa .

    • Why? Pre-slit septa prevent vacuum formation but minimize air exchange.[1]

  • Usage Window:

    • Room Temp (Transparent Vial): Use within 4 hours .

    • 4°C (Amber Vial): Use within 24 hours .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (General reference for aniline oxidation mechanisms).

  • U.S. Pharmacopeia (USP).Sumatriptan Succinate Monograph: Related Compounds.

Sources

Troubleshooting

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride degradation products

Topic: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride degradation products Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride degradation products Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]

[1][2][3]

Welcome to the Technical Resource Hub. This guide addresses the stability profile, degradation pathways, and troubleshooting protocols for 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 88918-84-7 / Free Base CAS: 109903-35-7).[1][2]

Compound Identity Verification:

  • IUPAC Name: 1-(4-aminophenyl)-N-methylmethanesulfonamide[1][2][3]

  • Structure Note: Unlike Mafenide (where the amine is benzylic), this compound features a primary aromatic amine and a benzylic sulfonamide moiety.[1][2] This structural inversion dictates a unique degradation profile dominated by aniline oxidation rather than benzylic amine instability.[1][2]

Degradation Pathway Analysis

Understanding the "why" behind impurity formation is critical for method development.[1][2] This compound exhibits three primary stress liabilities: Oxidative Instability (Aniline) , Hydrolytic Cleavage , and Benzylic Reactivity .[1][2]

Mechanism of Action: The Degradation Cascade[1]

The following diagram illustrates the theoretical degradation pathways based on the functional group chemistry of alpha-toluenesulfonamides and aromatic amines.

DegradationPathways Parent Parent Compound 4-Amino-N-methyl-alpha-toluenesulfonamide Ox_Inter Intermediate: Hydroxylamine (N-hydroxy-derivative) Parent->Ox_Inter Oxidative Stress (H2O2/Air) Hydrolysis_Acid Acidic Hydrolysis Parent->Hydrolysis_Acid Strong Acid/Heat Radical Radical Stress (Light/Peroxide) Parent->Radical hv (UV Light) Impurity_A Impurity A (Oxidation) 4-Nitroso-N-methyl-alpha-toluenesulfonamide (Yellow/Brown Coloration) Ox_Inter->Impurity_A -2H Impurity_B Impurity B (Dimerization) Azo-dimer species Impurity_A->Impurity_B Coupling with Parent Impurity_C Impurity C (Cleavage) 4-Aminophenylmethanesulfonic acid Hydrolysis_Acid->Impurity_C Impurity_D Impurity D Methylamine Hydrolysis_Acid->Impurity_D Impurity_E Impurity E (Benzylic Ox) 4-Amino-N-methyl-benzoyl-sulfonamide (Carbonyl formation) Radical->Impurity_E Benzylic Oxidation

Figure 1: Predicted degradation map highlighting the susceptibility of the aniline nitrogen to oxidation and the sulfonamide bond to hydrolysis.[1][2]

Troubleshooting Guide: Common Experimental Issues

Use this dynamic Q&A section to diagnose anomalies in your analytical data or physical samples.

Issue Type 1: Physical Appearance & Color Changes

Q: My white powder has turned a pale yellow or pinkish-brown after storage. Is it still usable?

  • Diagnosis: This is the hallmark of Aromatic Amine Oxidation .[2] The primary aniline group (

    
    ) is highly sensitive to air and light.[1][2] Even trace amounts (<0.1%) of nitroso- or azo-degradation products can cause significant color shifts due to extended conjugation.[1][2]
    
  • Action:

    • Perform HPLC analysis.[2][4][5] If purity is >98%, the color is likely superficial.[1][2]

    • For strict biological assays, recrystallize or discard, as oxidation products can be cytotoxic.[1][2]

    • Prevention: Store under inert gas (Argon/Nitrogen) and protect from light.

Issue Type 2: HPLC Anomalies

Q: I see a new peak eluting before the main peak in Reverse Phase (RP-HPLC).

  • Likely Culprit: Hydrolysis Product (Sulfonic Acid) .

  • Technical Explanation: Under acidic conditions or high moisture, the sulfonamide bond cleaves.[2] The resulting 4-aminophenylmethanesulfonic acid is highly polar and zwitterionic, causing it to elute near the solvent front (low

    
    ) in standard C18 methods.[1][2]
    
  • Confirmation: Check the UV spectrum of the impurity.[2] It should retain the aniline absorption (

    
     nm) but lack the sulfonamide signature.[1][2]
    

Q: I see a highly retained peak (late eluting) after stress testing.

  • Likely Culprit: Azo Dimer or Benzoyl Derivative .[2]

  • Technical Explanation: Oxidative coupling of two parent molecules forms azo dimers, which are significantly more hydrophobic.[2] Alternatively, oxidation of the benzylic carbon to a ketone (benzoyl sulfonamide) increases lipophilicity.[1][2]

Issue Type 3: Mass Spectrometry Mismatches

Q: I found an impurity with Mass [M+16] or [M+14]. What is it?

  • [M+16] (M+O): N-Hydroxylation (

    
    ) or Benzylic hydroxylation (
    
    
    
    ).[1][2]
  • [M+14] (M-2H+O): Transformation of the benzylic methylene to a carbonyl (

    
    ).[1][2]
    
  • [M-31]: Loss of the

    
     group (uncommon, suggests radical fragmentation).[1][2]
    

Validated Stress Testing Protocols

To confirm the stability profile in your specific formulation, execute these forced degradation protocols. These are designed to be self-validating —if you do not see degradation in the positive controls, the stress is insufficient.[1][2]

Protocol A: Hydrolytic Stress (Acid/Base)[1][2]
  • Objective: Determine susceptibility of the sulfonamide bond.

  • Step-by-Step:

    • Preparation: Dissolve 10 mg of compound in 1 mL Methanol/Water (50:50).

    • Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 4 hours.

    • Base Stress: Add 1 mL of 1N NaOH. Heat at 60°C for 4 hours.

    • Neutralization: Cool and neutralize with equivalent acid/base before injection.[1][2]

    • Target degradation: 10–20%. If <5%, increase temperature to 80°C.

  • Expected Outcome: The sulfonamide bond in alpha-toluenesulfonamides is generally more stable than N-aryl sulfonamides, but strong acid will yield 4-aminophenylmethanesulfonic acid .[1][2]

Protocol B: Oxidative Stress (Peroxide)[1][2]
  • Objective: Assess aniline oxidation and benzylic activation.

  • Step-by-Step:

    • Dissolve 5 mg of compound in 1 mL Acetonitrile/Water.[1][2]

    • Add 30%

      
       to achieve a final concentration of 3%.[1][2]
      
    • Incubate at Room Temperature (25°C) for 2–6 hours.

    • Quench: Add Catalase or Sodium Metabisulfite solution prior to analysis to prevent on-column oxidation.[1][2]

  • Expected Outcome: Rapid formation of N-oxides and hydroxylamines.[1][2] Note: If the solution turns immediate dark brown, reduce peroxide concentration to 0.3%.

Quantitative Data Summary: Stability Characteristics

ParameterStability RatingMajor Degradation RouteCritical Storage Requirement
pH 1–3 (Acid) ModerateHydrolysis to Sulfonic AcidAvoid prolonged exposure to strong acids.[1][2]
pH 9–12 (Base) HighMinimal (Resistant to base hydrolysis)Stable in mild alkaline buffers.[2]
Oxidation (

)
Low (Critical) N-Oxidation / DimerizationStrict exclusion of oxygen required.
Photostability LowRadical oxidation of Benzylic CStore in amber vials; protect from UV.[1][2]
Thermal (Solid) HighDecarboxylation (unlikely) / MeltStable <100°C if dry.[2]

References & Authority

  • PubChem Compound Summary. (2025). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information.[2] Link

  • Białk-Bielińska, A., et al. (2012).[1][2][6] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Establishes the baseline hydrolytic stability of the sulfonamide bond, noting increased stability of anionic forms). Link

  • Baertschi, S. W., et al. (2011).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[2] (Authoritative source for the oxidative mechanisms of primary aromatic amines).[1][2]

  • GuideChem. (2024).[1][2] CAS 109903-35-7 Properties and Safety.[1][2] (Verification of physical properties and CAS identity). Link

Disclaimer: This guide is intended for research and development purposes only. Users must validate methods according to ICH Q2(R1) guidelines for their specific matrix.

Sources

Optimization

avoiding side reactions with 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride

[1][2] Product Code: AMTS-HCl-1099 CAS: 109903-35-7 Chemical Name: 4-Amino-N-methylbenzenemethanesulfonamide hydrochloride Core Application: Precursor for Triptan synthesis (e.g., Sumatriptan); Sulfonamide scaffold const...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Product Code: AMTS-HCl-1099 CAS: 109903-35-7 Chemical Name: 4-Amino-N-methylbenzenemethanesulfonamide hydrochloride Core Application: Precursor for Triptan synthesis (e.g., Sumatriptan); Sulfonamide scaffold construction.[1][2]

Module 1: Chemical Reactivity & Risk Analysis

The Molecule at a Glance

To troubleshoot effectively, you must understand the three distinct reactive centers of this molecule. Most side reactions occur because the experimental conditions inadvertently trigger the wrong center.[1][2][3]

ReactivityMap Molecule 4-Amino-N-methyl- alpha-toluenesulfonamide Site1 Site A: Primary Aniline (Ar-NH2) Molecule->Site1 Site2 Site B: Benzylic Methylene (Ar-CH2-SO2) Molecule->Site2 Site3 Site C: Sulfonamide Nitrogen (-SO2-NH-Me) Molecule->Site3 Risk1 Risk: Oxidation (Quinones) Risk: Diazo Coupling Site1->Risk1 Air/Nitrite Risk2 Risk: Deprotonation (Carbanion) Risk: Aldol-like Condensation Site2->Risk2 Strong Base (pKa > 23) Risk3 Risk: N-Alkylation Risk: Salt Formation Site3->Risk3 Electrophiles

Figure 1: Reactivity Map identifying critical failure points in synthesis.[1][2]

Module 2: Troubleshooting Guides

Issue 1: "My reaction mixture turned dark brown/black immediately."

Diagnosis: Oxidative degradation of the aniline moiety (Site A).[1][2][3] The free base of this compound is an electron-rich aniline.[1][2][3] Upon neutralization of the HCl salt in the presence of oxygen, it rapidly oxidizes to form quinone imines and polymerized "tars."[2][3]

Corrective Protocol:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes before adding the reagent.[1][2][3]

  • Antioxidant Buffer: If the subsequent reaction tolerates it, add 1-2% mole equivalent of Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during the neutralization step.[1][2][3]

  • Temperature Control: Perform the neutralization at 0°C to 5°C . Higher temperatures accelerate oxidative polymerization.[1][2][3]

Issue 2: "Low yield during alkylation/acylation (Regioselectivity issues)."

Diagnosis: Competitive nucleophilicity between Site A (Aniline) and Site C (Sulfonamide). While the aniline (


) is generally more nucleophilic, the sulfonamide nitrogen (

) can become reactive if the pH is too high, leading to bis-alkylation.[1][2]

Optimization Table: Base Selection

Target SiteRecommended BasepKa (Conj. Acid)Rationale
Aniline (

)
Sodium Bicarbonate (

)
10.3Strong enough to neutralize HCl, too weak to deprotonate sulfonamide.[1][2]
Aniline (

)
Pyridine5.2Mild base; acts as a solvent and acid scavenger.[1][2][3] Ideal for acylations.[1][2][3]
Sulfonamide (

)
Potassium Carbonate (

)
~10.3Requires heat/polar solvent to activate the sulfonamide.[1][2][3]
Avoid Sodium Hydride (NaH), LDA>35DANGER: Will deprotonate Site B (Benzylic), causing decomposition.[1][2][3]
Issue 3: "The product precipitates as a gum/oil, not a solid."

Diagnosis: Incomplete neutralization or solvent trapping.[1][2][3] The intermediate exists in equilibrium between the HCl salt (water-soluble) and the free base (organic-soluble).[1][2] At pH 4-6, a "sticky" mixed species often forms.[1][2][3]

Resolution Workflow:

  • Adjust pH: Ensure the final pH of the aqueous workup is >8.5 to fully liberate the free base.[2][3]

  • Solvent Swap: Avoid DCM (Dichloromethane) if the product gums.[1][2][3] Switch to Ethyl Acetate/THF (3:1) for extraction.[1][2][3]

  • Seed Crystals: If available, induce crystallization at 0°C. If not, triturating the gum with cold Diethyl Ether or MTBE often forces solidification.[2][3]

Module 3: Critical Experimental Protocols

Protocol A: Safe Neutralization (Free-Basing)

Use this protocol to generate the reactive nucleophile without oxidation.[1][2]

Reagents:

  • 4-Amino-N-methyl-alpha-toluenesulfonamide HCl (1.0 eq)[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (degassed)[1][2]

  • Sat. Aqueous

    
     (degassed)[1][2]
    

Step-by-Step:

  • Preparation: Charge a separatory funnel with the organic solvent and purge with

    
    .[1][2][3]
    
  • Dissolution: Dissolve the HCl salt in the minimum amount of degassed water.

  • Biphasic Mixing: Add the aqueous salt solution to the funnel.

  • Neutralization: Slowly add Sat.

    
     while swirling.[1][2][3] Do not shake vigorously  to avoid emulsions and excessive oxygen exposure.[1][2][3] Monitor pH until aqueous layer is pH ~9.[1][2][3]
    
  • Extraction: Separate layers immediately. Wash organic layer once with brine.[1][2][3]

  • Drying: Dry over

    
     and use the solution immediately in the next step. Do not concentrate to dryness  unless stored under strict inert atmosphere.[1][2][3]
    
Protocol B: Diazotization (Sandmeyer/Reduction Precursor)

Common in Triptan synthesis (e.g., hydrazine formation).[1][2]

Critical Warning: The benzylic sulfonamide group is sensitive to the strong acid conditions usually required for diazotization.[2][3]

  • Modification: Use H2SO4 instead of HCl. The chloride ion from HCl can sometimes attack the benzylic position if the temperature rises above 5°C.[2][3]

  • Temperature: Maintain strictly < -5°C .

  • Quenching: If reducing to hydrazine (using

    
     or Sodium Sulfite), add the diazonium salt to the reducing agent, not the reverse.[2][3]
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use NaH to deprotonate the sulfonamide for alkylation? A: No. Sodium Hydride is too strong.[1][2][3] It poses a high risk of deprotonating the benzylic carbon (Site B, Figure 1), leading to carbanion formation.[1][2][3] This carbanion will likely undergo self-condensation or degradation.[1][2][3] Use


 in Acetone or DMF instead.[1][2][3]

Q: Why does the melting point of my recovered solid drop after storage? A: The free base absorbs atmospheric


 to form carbamates or simply oxidizes.[2][3] Store the HCl salt for long-term stability. Only convert to the free base immediately prior to use.[1][2][3]

Q: Is this compound compatible with acid chlorides? A: Yes, but order of addition matters. Add the acid chloride to a solution of the amine and a scavenger base (Pyridine or TEA) at 0°C. If you mix them without base, the liberated HCl will protonate the unreacted amine, stalling the reaction at 50% conversion.[2][3]

References

  • PubChem. (2025).[1][2][3][4][5] 4-Amino-N-methylbenzenemethanesulfonamide hydrochloride (Compound Summary). National Library of Medicine.[1][2][3] Link[1][2]

  • Oxford, A. W., et al. (1989).[2][3] Synthesis of Sumatriptan and related indole derivatives.[1][2][3] GB Patent 2124210.[1][2][3] (Describes the use of the title compound as a key intermediate in the Fisher Indole Synthesis of Triptans). Link

  • Greene, T. W., & Wuts, P. G. M. (2006).[2][3] Protective Groups in Organic Synthesis.[1][2][3] Wiley-Interscience.[1][2][3] (General reference for Aniline oxidation prevention and Sulfonamide stability).

  • Bordwell, F. G. (1988).[1][2][3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[1][2][3] (Source for pKa values of benzylic sulfones). Link[1][2]

Sources

Troubleshooting

improving peak resolution of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride in chromatography

Technical Support Center: Chromatography Solutions Subject: High-Resolution Separation of 4-Amino-N-methyl-alpha-toluenesulfonamide HCl Ticket ID: #TSC-2024-AMTS-01[1] Executive Summary Welcome to the Technical Support C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Solutions Subject: High-Resolution Separation of 4-Amino-N-methyl-alpha-toluenesulfonamide HCl Ticket ID: #TSC-2024-AMTS-01[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the chromatographic challenges associated with 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS: 109903-35-7).[1]

This molecule presents a "perfect storm" for peak resolution issues:

  • Basic Functionality: The primary aromatic amine (aniline derivative) is prone to severe tailing due to silanol interactions.

  • Structural Flexibility: The methylene bridge (alpha-position) between the aromatic ring and the sulfonamide group adds conformational freedom, distinguishing it from rigid "sulfa drugs" and affecting mass transfer kinetics.

  • Ionic Nature: As a hydrochloride salt, it requires careful mobile phase buffering to prevent peak splitting.

Part 1: The Diagnostic Workflow

Before modifying your method, identify the specific resolution failure mode using the logic tree below.

TroubleshootingLogic Start Symptom: Poor Resolution CheckShape Check Peak Shape Start->CheckShape Tailing Asymmetry > 1.2 (Tailing) CheckShape->Tailing Fronting Asymmetry < 0.9 (Fronting) CheckShape->Fronting Broad Symmetric but Broad CheckShape->Broad Silanol Cause: Silanol Interaction Action: Lower pH to 2.5 Add TEA modifier Tailing->Silanol Low Conc. Overload Cause: Mass Overload Action: Dilute Sample Increase Column Capacity Tailing->Overload High Conc. Fronting->Overload Solubility Issue DeadVol Cause: Extra-Column Vol Action: Shorten Tubing Check Fittings Broad->DeadVol Selectivity Cause: Co-elution Action: Change Stationary Phase (C18 -> Phenyl-Hexyl) Broad->Selectivity Impurity Merge

Figure 1: Diagnostic logic tree for isolating the root cause of resolution loss.[1] Use this to categorize your issue before applying the protocols below.

Part 2: Critical Troubleshooting & Mechanisms

Issue A: The "Shark Fin" Peak (Severe Tailing)

The Mechanism: The 4-amino group on the aromatic ring acts as a Lewis base. Traditional silica-based columns have residual silanol groups (Si-OH) with a pKa of ~3.5–4.[1]5. At neutral pH (6–7), these silanols ionize to Si-O⁻.[1] The protonated amine of your analyte (NH₃⁺) binds ionically to these negative sites, causing the peak to "drag" or tail.[2]

The Solution: You must suppress silanol ionization.

  • pH Control: Lower the mobile phase pH to 2.5 . At this pH, silanols are protonated (neutral), eliminating the cation-exchange mechanism.

  • End-Capping: Ensure you are using a "Base-Deactivated" (BDS) or heavily end-capped column.[1]

Issue B: Retention Time Drift

The Mechanism: As a hydrochloride salt, the analyte is ionic. If your sample solvent pH differs significantly from your mobile phase pH, or if the buffer capacity is too low, the local pH inside the plug changes as it moves through the column. This alters the ionization state of the sulfonamide nitrogen, shifting retention times run-to-run.[1]

The Solution:

  • Buffer Capacity: Increase buffer concentration to 20–25 mM .

  • Sample Solvent: Dissolve the sample in the mobile phase (or a ratio of A:B matching the initial gradient) rather than pure methanol or water.

Part 3: Optimized Method Protocol

This protocol is designed to maximize resolution between the parent compound and common synthetic impurities (e.g., p-toluenesulfonyl chloride derivatives or des-methyl analogs).[1]

Instrument Parameters
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (High Carbon Load) Phenyl-Hexyl provides unique

selectivity for the aromatic ring, separating it from non-aromatic impurities.[1]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale; 3.5 µm improves efficiency (N) for closely eluting peaks.
Temperature 35°CSlightly elevated temperature reduces viscosity and improves mass transfer of the flexible alpha-sulfonamide chain.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1][3]
Detection UV @ 254 nmThe aromatic ring provides strong absorbance at 254 nm.
Mobile Phase Composition
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Preparation: Dissolve KH₂PO₄ in water; adjust pH with Phosphoric Acid (85%).[1] Filter (0.22 µm).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Note: ACN is preferred over Methanol here because Methanol can increase pressure and sometimes exacerbate tailing in amines due to hydrogen bonding effects.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial hold to retain the polar salt.[1]
2.05Isocratic hold ensures salt is fully entered into the column.
15.060Linear ramp to elute the main peak and hydrophobic impurities.
18.090Wash step to remove highly retained contaminants.
20.090Hold.
20.15Re-equilibration.
25.05End of Run.

Part 4: Method Development Strategy (Visual)

When the standard protocol fails, use this decision matrix to adjust selectivity (


) and retention (

).

MethodDev Input Initial Run (Protocol Above) Decision Is Resolution > 2.0? Input->Decision Yes Validate Method Decision->Yes Yes No Analyze Separation Decision->No No CloseElution Impurities elute VERY close? No->CloseElution ChangeSelectivity Change Column Chemistry (C18 -> Pentafluorophenyl) CloseElution->ChangeSelectivity Positional Isomers ChangeOrganic Change Organic Modifier (ACN -> MeOH) CloseElution->ChangeOrganic Hydrophobicity diff

Figure 2: Logic flow for optimizing selectivity if the standard C18 protocol yields insufficient resolution.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Formic Acid instead of Phosphate Buffer for LC-MS compatibility? A: Yes, but with a caveat. Formic acid (0.1%) provides a pH of ~2.7, which is good. However, it acts as a weak ion-pairing agent and has lower buffer capacity than phosphate.[1] If you see peak broadening with Formic Acid, increase the concentration to 0.2% or switch to Ammonium Formate (10mM, pH 3.0) to stabilize the ionic strength [1].

Q2: My peak is splitting into a doublet. Is the column broken? A: Likely not. Peak splitting for hydrochloride salts often occurs when the sample is dissolved in 100% organic solvent or a solvent with a pH far from the mobile phase. The "HCl" portion can dissociate, leading to a population of free base vs. salt forms eluting at slightly different times. Fix: Dissolve your sample in the starting Mobile Phase (95% Buffer / 5% ACN) [2].

Q3: Why is the "alpha" position important for chromatography? A: The "alpha-toluenesulfonamide" structure means the sulfonamide group is attached to a benzylic carbon, not the ring. This breaks the conjugation between the sulfonamide and the aromatic ring. This makes the UV spectrum slightly different from standard sulfa drugs and increases the flexibility of the molecule, which can slightly broaden peaks due to interconversion of conformers. Running at 35°C–40°C helps minimize this band broadening [3].[1]

References

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC. LCGC Europe.[1]

  • Chromatography Forum. (2004).[1] Amine hydrochloride in HPLC - Peak Splitting Issues.

  • PubChem. (2025).[1][4] 4-Amino-N-methylbenzenemethanesulfonamide Compound Summary. National Library of Medicine.

  • Phenomenex. (2025).[1][5] Troubleshooting Peak Tailing in HPLC.

Sources

Optimization

solubility issues with 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride

The following technical guide addresses solubility and stability challenges associated with 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS 109903-35-7 for free base). This document is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility and stability challenges associated with 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS 109903-35-7 for free base). This document is designed for researchers and process chemists encountering precipitation, "oiling out," or inconsistent dissolution data.

Executive Summary & Compound Profile

Compound Identity: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride Synonyms: 1-(4-aminophenyl)-N-methylmethanesulfonamide HCl; Naratriptan Intermediate.[1] Core Structure: Phenylmethanesulfonamide scaffold with a para-amino group.[1]

The Core Problem: Users frequently report that the hydrochloride salt of this compound exhibits unpredictable solubility behavior in aqueous media, often resulting in "gummy" precipitates or sudden crystallization upon dilution.[1] This is primarily driven by Salt Disproportionation —a phenomenon where the weakly basic aniline moiety loses its proton to water, reverting the compound to its insoluble free base form.[1]

PropertyValueImplication for Solubility
Free Base MW 200.26 g/mol Low molecular weight, but high lattice energy.[1]
pKa (Aniline) ~4.0 - 4.8Critical: Weak base.[1] The salt requires low pH (< 2.[1]0) to remain stable in solution.
pKa (Sulfonamide) ~10.5Acidic proton, generally irrelevant at physiological pH but relevant in basic extraction.[1]
LogP ~0.1 - 0.5Moderately polar, but the crystal lattice is robust (MP 140-142°C for free base).[1]

Troubleshooting Guide (Q&A Format)

Scenario A: "I added water to the solid HCl salt, and it turned into a sticky gum instead of dissolving."

Diagnosis: Oiling Out / Partial Disproportionation. When the HCl salt contacts neutral water, the surface pH rises locally.[1] Because the aniline group is a very weak base (pKa ~4), it readily hydrolyzes.[1] The resulting free base has a lower melting point than the salt and often forms a supercooled liquid (oil) or amorphous gum before crystallizing.[1]

Corrective Protocol:

  • Do not use neutral water. Always use an acidic vehicle (e.g., 0.1 N HCl or 10 mM Methanesulfonic acid).[1]

  • Cosolvent Rescue: If the gum has already formed, add DMSO or Methanol dropwise until dissolved, then slowly dilute with the acidic buffer.[1]

Scenario B: "My stock solution was clear in DMSO, but precipitated immediately upon dilution into PBS (pH 7.4)."

Diagnosis: pH-Induced Precipitation. At pH 7.4, the amine is completely deprotonated (


).[1] The compound reverts to its free base form, which has poor aqueous solubility (

).[1]

Solution:

  • For Biological Assays: You must determine the Maximum Tolerable Concentration (MTC) of the free base.[1] It is likely

    
     in aqueous buffer.[1]
    
  • Workaround: Pre-complex with 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . Prepare a 20% w/v HP-
    
    
    -CD solution in PBS and use this as your diluent.[1] The cyclodextrin cavity encapsulates the hydrophobic benzyl-phenyl moiety, preventing precipitation.[1]
Scenario C: "The salt dissolves in water but precipitates after sitting on the bench for 1 hour."

Diagnosis: Ostwald Ripening / Late-Stage Nucleation. The initial dissolution might have been a supersaturated state.[1] If the solution pH is near the pKa (approx pH 4-5), the solution is thermodynamically unstable.[1]

Corrective Protocol:

  • Check the pH of the solution.[1][2][3] If it is above 3.0, add 1N HCl to lower pH to < 2.[1]0. The salt is only stable when the amine is fully protonated.[1]

Technical Deep Dive: The Stability Mechanism

The solubility issues stem from the competition between the Hydration Energy of the ions and the Lattice Energy of the free base.[1]

Mechanism of Failure[1]
  • Proton Loss:

    
    [1]
    
  • Equilibrium Shift: In open air or large volumes of neutral water, the proton concentration is insufficient to force the equilibrium to the left.[1]

  • Aggregation: The hydrophobic

    
     species aggregate via 
    
    
    
    -
    
    
    stacking of the phenyl rings, leading to precipitation.[1]
Visualization of Solubility Pathways

The following diagram illustrates the critical decision points for handling this compound.

SolubilityLogic Start Start: Solid HCl Salt Solvent Choose Solvent System Start->Solvent Water Neutral Water (pH 7) Solvent->Water Avoid Acid Acidic Buffer (0.1N HCl) Solvent->Acid Recommended Organic DMSO / Methanol Solvent->Organic Stock Prep Disprop Disproportionation Risk (Free Base Formation) Water->Disprop Stable Stable Solution Acid->Stable Organic->Stable Goo Formation of 'Goo' or Oiling Out Disprop->Goo Dilution Dilution into Assay Media (PBS pH 7.4) Stable->Dilution Precip Precipitation Risk Dilution->Precip Standard Dilution Cyclo Use Cyclodextrin Carrier Dilution->Cyclo Optimized Dilution Cyclo->Stable

Figure 1: Decision tree for solvent selection and dilution strategies to prevent precipitation.

Validated Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution

Purpose: To create a robust stock for long-term storage at -20°C.

  • Weighing: Weigh 23.6 mg of the HCl salt (MW ~236.7 g/mol , assuming mono-HCl).

  • Primary Solubilization: Add 10 mL of DMSO (Dimethyl Sulfoxide).

    • Note: DMSO is preferred over water for stock solutions because it suppresses proton exchange and prevents hydrolysis.[1]

  • Verification: Vortex for 30 seconds. Ensure the solution is absolutely clear.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.[1]

Protocol 2: Aqueous Dissolution for Animal Dosing (IV/IP)

Purpose: To prepare a vehicle suitable for injection without precipitation.[1]

  • Vehicle Preparation: Prepare 5% Dextrose in Water (D5W) adjusted to pH 3.0 using dilute HCl.[1]

  • Dissolution: Add the solid compound to the acidic vehicle.

  • Sonication: Sonicate at ambient temperature for 5-10 minutes.

  • Filtration: Filter through a 0.22

    
     PVDF filter.[1]
    
    • Warning: Nylon filters may bind sulfonamides; PVDF or PES is recommended.[1]

References & Data Sources

  • PubChem Compound Summary. 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information.[1]

  • Serajuddin, A. T. (2007).[1][5] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Cited for mechanism of salt disproportionation).[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for aniline HCl salt stability).

  • Chemical Book. 4-Amino-N-methylbenzeneethanesulfonamide Properties.

Sources

Troubleshooting

Technical Support Center: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride

[1] Core Chemical Identity & Properties Before troubleshooting, verify you are working with the correct salt form. This guide specifically covers the hydrochloride salt , which exhibits distinct solubility and stability...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Chemical Identity & Properties

Before troubleshooting, verify you are working with the correct salt form. This guide specifically covers the hydrochloride salt , which exhibits distinct solubility and stability profiles compared to the free base.

PropertySpecification
Chemical Name 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride
Synonyms 1-(4-aminophenyl)-N-methylmethanesulfonamide HCl; Sumatriptan Intermediate
CAS Number 88918-84-7 (HCl Salt) / 109903-35-7 (Free Base)
Molecular Formula C₈H₁₂N₂O₂S[1][2][3][4][5] · HCl
Molecular Weight 236.72 g/mol (Salt) / 200.26 g/mol (Base)
Appearance White to off-white crystalline powder
Solubility Water (High), DMSO (High), Methanol (Moderate)
Primary Application Key intermediate in the synthesis of Sumatriptan (5-HT1 receptor agonist)

Troubleshooting & FAQ: Handling and Experimental Issues

This section addresses common deviations observed in the lab.

Category A: Solubility & Solution Stability

Q: My compound is not dissolving fully in organic solvents like Dichloromethane (DCM) or Ethyl Acetate. Why?

  • Diagnosis: You are likely attempting to dissolve the hydrochloride salt in non-polar or moderately polar organic solvents. The HCl salt is highly polar and ionic.

  • Corrective Action:

    • For Aqueous/Biological Assays: Use Water or PBS . The HCl salt is designed for aqueous solubility.

    • For Organic Synthesis: If you require solubility in DCM, you must perform a free-basing step. Treat the aqueous solution with a mild base (e.g., NaHCO₃) and extract into the organic layer.[1]

    • Universal Solvent: Use DMSO if the application permits; it solubilizes both forms effectively.

Q: The solution turned yellow after sitting on the bench for 4 hours. Is it still usable?

  • Diagnosis: Oxidative Degradation . The primary aniline amine (4-amino group) is susceptible to air oxidation and photolytic degradation, forming azo or nitroso impurities which are highly colored.[1]

  • Corrective Action:

    • Immediate: Discard the solution if quantitative accuracy is required.

    • Prevention: Always prepare solutions fresh . If storage is necessary, degas the solvent with Nitrogen/Argon, wrap the vial in aluminum foil (light protection), and store at -20°C.[1]

Category B: Storage & Physical State[3][6][7]

Q: The powder has formed hard clumps inside the bottle. Can I grind it down and use it?

  • Diagnosis: Hygroscopicity . The hydrochloride salt is hygroscopic. Clumping indicates moisture ingress, which alters the effective molecular weight (water weight gain) and can hydrolyze the sulfonamide bond over long periods.[1]

  • Corrective Action:

    • For Synthesis: You must dry the compound. Place it in a vacuum desiccator over P₂O₅ for 24 hours.

    • For Analytical Standards: Do not use for quantitative calibration curves without determining the water content (Karl Fischer titration) first.

Q: What is the optimal long-term storage condition?

  • Protocol:

    • Temperature: -20°C (Preferred) or 2-8°C (Acceptable for short term).

    • Atmosphere: Store under inert gas (Argon or Nitrogen).[1][3]

    • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture exchange.

Experimental Workflow: Stability & Handling

The following diagram outlines the critical decision paths for handling this compound to maintain integrity.

HandlingWorkflow Receipt Receipt of Compound (CAS 88918-84-7) QC Initial QC Check (Appearance & 1H-NMR) Receipt->QC Storage Storage Condition (-20°C, Desiccated, Dark) QC->Storage Pass Solubilization Solubilization Step Storage->Solubilization Prepare Fresh SolventChoice Select Solvent System Solubilization->SolventChoice Aqueous Aqueous/PBS SolventChoice->Aqueous Biological Assay Organic DCM/EtOAc SolventChoice->Organic Organic Synthesis Usage Experimental Application Aqueous->Usage FreeBase Convert to Free Base (NaHCO3 Wash) Organic->FreeBase Salt Insoluble FreeBase->Usage Usage->Storage Discard Excess Solution

Figure 1: Decision logic for storage and solubilization based on solvent system requirements.

Application Context: Sumatriptan Synthesis

Understanding the role of this intermediate helps in troubleshooting synthesis failures. It serves as the "tail" of the Sumatriptan molecule.

Mechanism: The 4-amino group is often converted to a hydrazine, which then undergoes a Fischer Indole Synthesis with a ketone precursor to form the indole core of Sumatriptan.

Critical Control Point: If the sulfonamide nitrogen (N-methyl) is not protected or if the alpha-carbon is over-reactive, side reactions can occur.[1] However, the primary instability usually lies in the 4-amino group oxidizing before the hydrazine formation step.[1]

SynthesisPath Start 4-Amino-N-methyl- alpha-toluenesulfonamide HCl Step1 Diazotization & Reduction Start->Step1 NaNO2 / HCl then SnCl2 Hydrazine Hydrazine Intermediate Step1->Hydrazine Fischer Fischer Indole Synthesis Hydrazine->Fischer + Carbonyl Precursor Sumatriptan Sumatriptan (Target API) Fischer->Sumatriptan

Figure 2: Simplified pathway showing the compound's role in Sumatriptan synthesis.[1]

Safety & Emergency Protocols (GHS)[1]

Signal Word: DANGER (Based on Free Base Toxicity)[1]

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) Toxic if swallowed (H301)Wash hands thoroughly after handling.[1] Do not eat/drink in the lab.
Skin/Eye Irritation Causes skin (H315) and eye (H319) irritationWear nitrile gloves and safety goggles.[1]
Sensitization May cause allergic skin reaction (H317)Avoid breathing dust. Use in a fume hood.[6]

First Aid:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and copious amounts of water.[7] Remove contaminated clothing.[7]

  • Ingestion: DO NOT induce vomiting. Rinse mouth with water. Immediately call a Poison Center.[6]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved January 28, 2026, from [Link]

  • LookChem. Safety Data Sheet for CAS 109903-35-7. Retrieved January 28, 2026, from [Link][1]

Sources

Optimization

troubleshooting N-methylated amino acid coupling

Technical Support Center: N-Methylated Amino Acid Coupling Introduction: The N-Methyl Challenge N-methylation of the peptide backbone is a powerful strategy to improve metabolic stability and membrane permeability.[1] Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylated Amino Acid Coupling

Introduction: The N-Methyl Challenge

N-methylation of the peptide backbone is a powerful strategy to improve metabolic stability and membrane permeability.[1] However, it introduces two critical synthetic hurdles:

  • Steric Hindrance: The methyl group drastically reduces the nucleophilicity of the amine, making acylation difficult.

  • Chemical Instability: The N-methylated residue is prone to diketopiperazine (DKP) formation (leading to peptide deletion) and racemization during the activation of the subsequent amino acid.

This guide provides an advanced troubleshooting framework, moving beyond standard protocols to address the mechanistic root causes of failure.

Module 1: The "No Reaction" Scenario (Steric Hindrance)

Symptom: Incomplete coupling despite standard HBTU/DIPEA cycles. Mass spec shows


 (deletion).

Root Cause: The secondary amine of an N-methyl amino acid is a poor nucleophile. Standard uronium reagents (HBTU/HCTU) often fail to generate an activated ester reactive enough to overcome this steric barrier before hydrolysis occurs.

Optimization Protocol: The Reagent Hierarchy

Do not simply increase reaction time; this promotes racemization. Instead, escalate the coupling reagent "potency."

TierReagent SystemRationale
1 (Standard) COMU / Oxyma / DIPEAFirst Line Defense: COMU is superior to HATU in solubility and stability. It requires only 1 eq. of base, reducing racemization risk.[2][3]
2 (Potent) HATU / HOAt / DIPEAThe Gold Standard: The 7-azabenzotriazole moiety creates a highly reactive ester. Warning: High risk of epimerization if base is in excess.
3 (Specialist) PyAOP / HOAt / DIPEAN-Me to N-Me Coupling: Phosphonium salts (PyAOP) are often superior for coupling an N-methyl AA onto another N-methyl AA.
4 (Nuclear) Triphosgene / CollidineAcid Chlorides: Generates the amino acid chloride in situ. Extremely reactive but moisture sensitive.
Recommended Workflow (DOT Visualization)

ReagentSelection Start Coupling Failure IsNMe Is the Nucleophile N-Methylated? Start->IsNMe Standard Use DIC/Oxyma (Standard SPPS) IsNMe->Standard No Tier1 Tier 1: Switch to COMU (1 eq Base) IsNMe->Tier1 Yes Check1 Coupling > 98%? Tier1->Check1 Tier2 Tier 2: HATU or PyAOP (Double Couple) Check1->Tier2 No Success Proceed to Deprotection Check1->Success Yes Check2 Coupling > 98%? Tier2->Check2 Tier3 Tier 3: Bis-trichloromethyl carbonate (Triphosgene / Acid Chloride) Check2->Tier3 No Check2->Success Yes

Caption: Decision tree for escalating coupling conditions based on steric difficulty.

Module 2: The "Racemization" Trap

Symptom: Correct mass observed, but diastereomers appear in HPLC (doublets). Root Cause: N-methyl amino acids are highly prone to racemization during the activation of the next amino acid (coupling to the N-Me residue) or during their own activation. This occurs via base-catalyzed enolization or oxazolonium ion formation.

The Solution: Base Management

The choice of base is as critical as the coupling reagent.

  • Switch to Collidine (TMP): 2,4,6-Trimethylpyridine (Collidine) is a weaker, more sterically hindered base than DIPEA. It is sufficient to deprotonate the carboxylic acid but less likely to abstract the

    
    -proton, significantly reducing racemization.
    
  • Pre-activation Limits: Never pre-activate HATU/COMU solutions for more than 30 seconds before adding to the resin. The activated ester is most prone to racemization in the absence of the amine nucleophile.

Protocol:

  • Reagents: 1.0 eq AA, 1.0 eq HATU, 1.0 eq HOAt.

  • Base: 2.0 eq Collidine (instead of DIPEA).

  • Solvent: DMF/DCM (1:1) to reduce polarity (polar solvents stabilize the racemizing intermediate).

Module 3: The "DKP" Deletion (Diketopiperazine)

Symptom: Loss of a dipeptide unit (


) from the C-terminus.
Root Cause:  When the Fmoc group is removed from the second amino acid attached to an N-methylated residue, the free amine can attack the C-terminal ester linkage (benzyl ester), cleaving the dipeptide from the resin as a cyclic diketopiperazine.
Mechanism & Prevention[2][4][5]

DKP_Mechanism Step1 Fmoc Removal (Free Amine Exposed) Step2 Conformational Twist (Cis-amide bond) Step1->Step2 High Risk for N-Me Step3 Nucleophilic Attack on Resin Linker Step2->Step3 Result Peptide Cleaved from Resin (Cyclic DKP Byproduct) Step3->Result

Caption: Mechanism of DKP formation leading to chain termination.

Prevention Strategies
  • Bulky Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin. The massive steric bulk of the trityl group prevents the amine from attacking the ester linkage.

  • Dipeptide Building Blocks: Synthesize the Fmoc-AA-N(Me)AA-OH dipeptide in solution phase (where DKP can be controlled) and couple it as a single unit.

  • Optimized Deprotection: Avoid 20% Piperidine.

    • Alternative: Use DBU (2%) in DMF for very short bursts (2 x 30 sec). DBU removes Fmoc faster than DKP can form.

Module 4: Monitoring (The Chloranil Test)

Symptom: The Kaiser test (Ninhydrin) is negative (yellow), but the coupling failed. Explanation: The Kaiser test relies on primary amines.[4][5][6] It does not react reliably with secondary amines (N-methyl groups).[6]

Protocol: The Chloranil Test Use this qualitative test for any N-methylated residue or Proline.[5]

  • Reagent A: Saturated solution of acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Procedure:

    • Wash a few resin beads with Ethanol/DCM.

    • Add 2 drops Reagent A and 2 drops Reagent B.

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).

    • Colorless/Yellow Beads: Negative (Coupling Complete).

FAQ: Quick Troubleshooting

Q: Can I use microwave synthesis for N-methylated peptides? A: Yes, but with caution. Limit temperature to 50°C for histidine and cysteine residues to prevent racemization. For N-methyl couplings, microwave energy helps overcome steric hindrance, but use COMU/Collidine to mitigate the increased racemization risk associated with heat.

Q: My peptide is aggregating after the N-methyl residue. What solvent should I use? A: N-methylation usually disrupts aggregation (beta-sheets), but if you see aggregation, switch from pure DMF to NMP or a mixture of DMF/DCM (1:1) . Adding chaotropic salts like 0.4M LiCl in DMF can also disrupt hydrogen bonding during coupling.

Q: Why is my yield low when coupling to the N-methyl group? A: You are attacking a hindered secondary amine. Ensure you are using a "Tier 2" or "Tier 3" reagent (HATU/PyAOP). Perform a double coupling (2 x 1 hour) rather than one long coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[2] Tetrahedron Letters, 31(2), 205–208. Link

  • Teixidó, M., et al. (2005).[7] Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 153-166. Link

  • Vojkovsky, T. (1995).[6] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (Origin of the Chloranil Test). Link

  • Alsina, J., et al. (1996).[8] Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation. Tetrahedron Letters, 37(24), 4195-4198.[8] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Stability-Indicating RP-HPLC for 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

Executive Summary: The Analytical Challenge 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (Mafenide HCl) presents a unique analytical challenge compared to classical sulfonamides. Structurally, it is a homolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (Mafenide HCl) presents a unique analytical challenge compared to classical sulfonamides. Structurally, it is a homolog of sulfanilamide where the amino group is separated from the benzene ring by a methylene group (


). This aliphatic amine alters its basicity (pKa ~10.6) and UV absorption profile compared to the aromatic amines of typical sulfa drugs.

While legacy methods like Non-Aqueous Titration offer speed, they fail to distinguish the active pharmaceutical ingredient (API) from its oxidative degradants. Conversely, LC-MS offers supreme sensitivity but is cost-prohibitive for routine Quality Control (QC).

This guide validates a Stability-Indicating Reverse-Phase HPLC (RP-HPLC) method. We demonstrate that this method provides the optimal balance of specificity, robustness, and accessibility for routine drug development and release testing, adhering to ICH Q2(R2) guidelines.

Comparative Analysis: Selecting the Right Tool

Before detailing the protocol, we must justify the choice of RP-HPLC over alternatives.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Non-Aqueous Titration (Legacy)Method B: RP-HPLC (Proposed)Method C: UPLC-MS/MS (Advanced)
Principle Acid-Base NeutralizationChromatographic Separation (UV)Mass-to-Charge Ratio
Specificity Low (Interference from basic degradants)High (Resolves API from impurities)Ultra-High (Molecular fingerprinting)
Sensitivity (LOD) mg rangeµg/mL rangeng/mL range
Throughput High (5 mins/sample)Medium (10-15 mins/sample)Medium (Requires equilibration)
Cost per Run $


Application Raw Material Assay (Bulk)Finished Product & Stability Trace Impurity Identification
Decision Logic (Graphviz)

The following diagram illustrates the decision pathway for selecting the RP-HPLC method based on the need for stability indication.

MethodSelection Start Analytical Requirement IsPurity Is Impurity/Degradant Quantification Required? Start->IsPurity BulkAssay Bulk Assay Only IsPurity->BulkAssay No Sensitivity Is Ultra-Trace (<0.05%) Sensitivity Required? IsPurity->Sensitivity Yes Titration Method A: Titration (Fast, Non-Specific) BulkAssay->Titration Yes HPLC Method B: RP-HPLC (Balanced, Robust, QC Standard) Sensitivity->HPLC No (Routine QC) LCMS Method C: LC-MS (R&D Characterization) Sensitivity->LCMS Yes (Genotoxins/Trace)

Figure 1: Analytical Method Selection Decision Tree. Green path indicates the target application for this guide.

The Validated Protocol: RP-HPLC Methodology

This protocol is designed to suppress the ionization of the aliphatic amine (ensuring retention) while maintaining solubility.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18,

    
    , 
    
    
    
    packing (e.g., Inertsil ODS-3V or equivalent).
    • Rationale: The C18 stationary phase provides sufficient hydrophobic interaction for the toluene ring.

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Methanol (80:20 v/v).

    • Buffer Prep: Dissolve 1.36g

      
       in 1L water; adjust pH to 2.5 with Orthophosphoric acid.
      
    • Rationale: Low pH suppresses silanol activity and keeps the amine protonated, improving peak shape.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Wavelength: 267 nm (Absorption max for Mafenide).[2]

  • Injection Volume: 20 µL.

  • Temperature: Ambient (

    
    ).
    
Standard & Sample Preparation[3][4]
  • Diluent: Mobile Phase.

  • Standard Stock: 1000 µg/mL Mafenide HCl in diluent.

  • Working Standard: Dilute stock to 50 µg/mL.

  • System Suitability Solution: A mix of Mafenide HCl (50 µg/mL) and 4-formylbenzenesulfonamide (potential oxidative degradant) to demonstrate resolution.

Validation Workflow & Data (ICH Q2)

The validation follows a "Self-Validating" approach where System Suitability Tests (SST) must pass before data is accepted.

Specificity (Forced Degradation)

To prove the method is "stability-indicating," the sample was subjected to stress.

Stress ConditionDuration/TempObservationResolution (Rs)
Acid (0.1N HCl) 4 hrs /

Minor degradation (<2%)> 2.0
Base (0.1N NaOH) 4 hrs /

Significant degradation (~10%)> 2.5
Oxidation (3%

)
2 hrs / RTFormation of N-oxide impurity> 3.0
Thermal 24 hrs /

StableN/A

Result: The method successfully resolved the main peak from all degradation products.

Linearity
  • Range: 25% to 150% of target concentration (12.5 to 75 µg/mL).

  • Regression:

    
    .
    
  • Acceptance: Correlation Coefficient (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .
  • Experimental Data:

    
     achieved.
    
Accuracy (Recovery Studies)

Spiked placebo samples at 50%, 100%, and 150% levels.

LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
50%25.024.8599.4%0.8%
100%50.050.12100.2%0.5%
150%75.074.9099.9%0.6%
Robustness

Deliberate variations were introduced to test method reliability.

  • Flow Rate (

    
     mL/min):  Retention time shifted, but resolution remained 
    
    
    
    .
  • pH (

    
     units):  Critical parameter. At pH > 3.0, peak tailing increased due to amine interaction with silanols. Control of pH is vital.
    

Visualizing the Validation Logic

The following diagram details the logical flow of the validation process, ensuring compliance with ICH guidelines.

ValidationLogic cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Quantitative Stats MethodDev Method Development (pH & Column Selection) StressTest Forced Degradation (Specificity Check) MethodDev->StressTest Linearity Linearity (R² > 0.999) StressTest->Linearity If Specificity Pass Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Final Validated Method Ready for QC Precision->Final

Figure 2: Step-wise Validation Workflow adhering to ICH Q2(R2).

Conclusion

While Titration remains a viable option for raw material assay due to its low cost, it is insufficient for stability testing of finished dosage forms. The RP-HPLC method presented here, using a C18 column and pH 2.5 phosphate buffer, is the superior choice for Mafenide Hydrochloride analysis. It offers the necessary specificity to detect oxidative and hydrolytic degradants, ensuring patient safety and product efficacy.

The validation data confirms the method is linear, accurate, precise, and robust, meeting the stringent requirements of modern pharmaceutical analysis.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5353457, Mafenide. [Link]

Sources

Comparative

Strategic Comparison Guide: 4-Amino-N-methyl-alpha-toluenesulfonamide HCl vs. p-Toluenesulfonamide

Executive Summary This technical guide analyzes the distinct roles of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (Compound A) and p-Toluenesulfonamide (Compound B) in pharmaceutical development. While both c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the distinct roles of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (Compound A) and p-Toluenesulfonamide (Compound B) in pharmaceutical development. While both contain a sulfonamide moiety, they occupy divergent niches: Compound A is a high-value Key Starting Material (KSM) specifically engineered for the synthesis of triptan-class antimigraine agents (e.g., Sumatriptan), whereas Compound B serves as a versatile commodity scaffold and reagent for diverse therapeutic classes (sulfonylureas, anticancer agents) and industrial applications.

This guide provides a comparative analysis of their physicochemical properties, synthetic utility, and experimental protocols for quality assessment.

Part 1: Structural & Physicochemical Analysis[1]

The fundamental difference lies in the linker between the phenyl ring and the sulfonyl group. Compound A possesses a methylene (


) bridge ("alpha-toluene"), classifying it as a benzylsulfonamide . Compound B is an arylsulfonamide , where the sulfur is directly bonded to the aromatic ring. This structural variance significantly alters acidity (pKa), solubility, and electronic properties.
Table 1: Comparative Physicochemical Profile
Feature4-Amino-N-methyl-alpha-toluenesulfonamide HClp-Toluenesulfonamide
Role Specialized API Intermediate (Triptans)General Chemical Scaffold / Reagent
CAS Number 88918-84-7 (HCl salt) / 109903-35-7 (Base)70-55-3
Molecular Formula


Linker Type Benzyl (

)
Aryl (Direct Bond)
Sulfonamide Type Secondary (

)
Primary (

)
Acidity (pKa) ~11.5 (Sulfonamide NH)10.17 (Sulfonamide NH)
Solubility High (Water/Methanol due to HCl salt)Low (Water); High (EtOH, Base)
Electronic Effect Sulfonyl group insulated from ring resonanceSulfonyl group in resonance with ring
Structural Visualization

Structures cluster_0 Compound A: Specialized KSM cluster_1 Compound B: General Scaffold StructA 4-Amino-N-methyl-alpha-toluenesulfonamide (Benzyl Linker) Target: Sumatriptan Synthesis StructB p-Toluenesulfonamide (Direct Aryl Bond) Target: Sulfonylureas/Reagents StructA->StructB Structural Divergence: Methylene Bridge vs. Direct Bond

Figure 1: Structural relationship highlighting the methylene bridge in Compound A which insulates the sulfonyl group from the aromatic system.

Part 2: Synthetic Utility & Mechanism

Compound A: The Triptan Pathway

Compound A is the critical precursor for the indole ring formation in Sumatriptan . Its design preserves the sulfonamide side chain throughout the harsh conditions of the Fischer Indole Synthesis.

Mechanism of Action in Synthesis:

  • Diazotization: The primary amine (aniline) of Compound A is converted to a diazonium salt.

  • Reduction: The diazonium is reduced to a hydrazine.

  • Fischer Indole Cyclization: The hydrazine reacts with a protected aldehyde (e.g., 4-dimethylaminobutanal derivative) to close the indole ring, yielding Sumatriptan.

SumatriptanSynthesis Start 4-Amino-N-methyl-alpha- toluenesulfonamide (Cmpd A) Step1 Diazotization & Reduction (NaNO2 / SnCl2) Start->Step1 Interm Hydrazine Intermediate (4-Hydrazino-N-methyl-alpha- toluenesulfonamide) Step1->Interm Step2 Fischer Indole Synthesis (+ Protected Aldehyde) Interm->Step2 Product Sumatriptan Succinate (API) Step2->Product Cyclization & Deprotection

Figure 2: The critical role of Compound A in the convergent synthesis of Sumatriptan.

Compound B: The Versatile Reagent

p-Toluenesulfonamide is utilized primarily for its nucleophilic nitrogen after deprotonation.

  • Sulfonylureas: Reacts with isocyanates to form antidiabetic drugs (e.g., Tolbutamide precursors).

  • Chlorination: Precursor to Chloramine-T (disinfectant).

  • Anticancer Research: Investigated for carbonic anhydrase inhibition and lipophilic transport into solid tumors.

Part 3: Experimental Performance & Protocols

Protocol A: Quality Control for Compound A (HPLC)

Because Compound A is a late-stage intermediate, its purity is a Critical Quality Attribute (CQA). Impurities like the des-methyl analogue or oxidation byproducts can propagate into the final API.

Objective: Quantify purity and identify related substances.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Sample Prep: Dissolve 10 mg Compound A (HCl salt) in 10 mL Mobile Phase A.

  • Acceptance Criteria:

    • Purity: > 98.5% (Area %).[1]

    • Single largest impurity: < 0.5%.

Protocol B: Comparative Reactivity Assessment (N-Alkylation)

To demonstrate the reactivity difference between the secondary sulfonamide (Cmpd A) and primary sulfonamide (Cmpd B).

Hypothesis: Compound B (pKa ~10) is more acidic and deprotonates more readily than Compound A (pKa ~11.5), making B a better nucleophile under mild basic conditions.

Workflow:

  • Reaction: React 1.0 eq of Sulfonamide with 1.1 eq Benzyl Bromide in Acetone.

  • Base: Use

    
     (mild base).
    
  • Observation:

    • Compound B: Rapid conversion to N-benzyl-p-toluenesulfonamide due to facile deprotonation.

    • Compound A: Sluggish reaction; requires stronger base (e.g., NaH in DMF) or elevated temperatures due to the steric bulk of the N-methyl group and higher pKa.

Part 4: Critical Quality Attributes (CQA) & Safety

Impurity Profile Management
  • Compound A: The most critical impurity is the aniline dimer (azo compound formed during storage if not kept acidic/dry). This is highly colored and difficult to remove from the final Triptan API.

    • Storage Requirement: Store at 2-8°C, under inert gas, strictly as the HCl salt to prevent oxidation.

  • Compound B: Generally stable. Main impurity is o-toluenesulfonamide (isomer), which must be controlled if used in resin manufacturing (neurotoxicity concerns of ortho-isomers).

Safety Profile
  • Compound A: Classified as a skin sensitizer and toxic if swallowed (H301, H317). Handling requires full PPE and containment isolators in a GMP setting.

  • Compound B: Mild toxicity, but high lipophilicity allows dermal absorption.

References

  • GuideChem. (2024). 4-Amino-N-methylbenzenemethanesulfonamide Properties and Applications. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. Retrieved from

  • LookChem. (2024). Synthesis of Sumatriptan using 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from

  • ChemicalBook. (2024). p-Toluenesulfonamide Physicochemical Properties. Retrieved from

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: Toluenesulfonamides. Retrieved from

Sources

Validation

comparative study of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride analogs

Executive Summary & Strategic Context This guide evaluates 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (AMT-HCl) , a specific structural analog within the sulfonamide class.[1] Unlike classical sulfonamide an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide evaluates 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (AMT-HCl) , a specific structural analog within the sulfonamide class.[1] Unlike classical sulfonamide antibiotics (sulfanilamide) or carbonic anhydrase inhibitors (acetazolamide), AMT-HCl possesses a unique "alpha" linker (methylene bridge) and a secondary sulfonamide group (


).[1]

Core Thesis: This comparative study highlights AMT-HCl not as a primary therapeutic candidate for Carbonic Anhydrase (CA) inhibition, but as a critical Structure-Activity Relationship (SAR) probe .[1] While the parent compound (4-Amino-alpha-toluenesulfonamide) is a potent CA inhibitor, the N-methylation in AMT-HCl drastically reduces enzymatic affinity, serving as a negative control to validate the "Zinc Anchor" binding mechanism.[1] Conversely, this methylation increases lipophilicity, altering its pharmacokinetic profile for potential off-target applications.[1]

Comparison Group:

  • The Subject: AMT-HCl (Secondary sulfonamide, alpha-linker).[1]

  • The Functional Parent: 4-Amino-alpha-toluenesulfonamide (Primary sulfonamide, high CA affinity).[1]

  • The Clinical Standard (Isomer): Mafenide (Regioisomer, topical antibacterial).

Chemical Architecture & Mechanism of Action

To understand the performance differences, we must dissect the structural connectivity.

Structural Comparison
FeatureAMT-HCl (Subject) Parent Alpha-Sulfonamide Mafenide (Standard)
Structure



Sulfonamide Type Secondary (

-Methyl)
Primary (Unsubstituted)Primary (Unsubstituted)
Linker Position Alpha (Benzyl-Sulfonyl)Alpha (Benzyl-Sulfonyl)Alpha (Benzyl-Amino)
Primary Target SAR Probe / Metabolic IntermediateCarbonic Anhydrase (CA)Dihydropteroate Synthase (Bacterial)
CA Inhibition Negligible / Very Weak Potent (nM range) Moderate (Side Effect)
The "Zinc Anchor" Mechanism

The primary utility of alpha-toluenesulfonamides is the inhibition of Carbonic Anhydrase (CA).

  • Mechanism: The deprotonated nitrogen of the primary sulfonamide (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule.[1]
  • The AMT-HCl Deficit: The

    
    -methyl group in AMT-HCl creates a steric clash and removes the acidic proton required for effective Zinc coordination.[1] Therefore, AMT-HCl exhibits a 
    
    
    
    (Inhibition Constant) orders of magnitude higher (worse) than its parent.[1]

SAR_Logic cluster_0 Structural Decision Tree Start Sulfonamide Scaffold Analysis CheckN Is Sulfonamide Nitrogen Substituted? Start->CheckN Yes Yes (e.g., N-Methyl in AMT-HCl) CheckN->Yes Steric Bulk No No (Primary -SO2NH2) CheckN->No Free H+ Inactive Loss of Zn2+ Coordination (Inactive/Weak CA Inhibitor) Yes->Inactive Active Effective Zn2+ Anchoring (Potent CA Inhibitor) No->Active

Figure 1: SAR Decision Tree illustrating why N-methylation (as seen in AMT-HCl) abolishes Carbonic Anhydrase inhibitory potential.

Comparative Performance Data

The following data synthesizes experimental trends from sulfonamide SAR studies (Supuran et al.) to benchmark AMT-HCl.

Enzymatic Inhibition Profile (Carbonic Anhydrase II)
CompoundSubstituent (

)

(nM) against hCA II
Performance Interpretation
Parent Alpha

8 - 12 nM High Potency. Excellent Zinc binder.[1]
AMT-HCl

> 10,000 nM Inactive. Steric hindrance prevents binding.[1]
Ethyl Analog

> 50,000 nMInactive.[1] Increased steric clash.[1]
Acetazolamide (Standard)12 nMClinical Benchmark.[1]

Critical Insight: Researchers should use AMT-HCl as a negative control in biological assays to prove that observed effects are due to specific sulfonamide-Zinc interactions and not non-specific binding.[1]

Physicochemical Properties (Drug-Likeness)
PropertyAMT-HClMafenideImplication for Development
LogP (Lipophilicity) ~0.8 (Est)~0.1AMT-HCl is more lipophilic, improving membrane permeability but reducing solubility.[1]
pKa (Sulfonamide) > 1010.6AMT-HCl is less acidic; it remains unionized at physiological pH, further preventing Zn-binding.[1]
Water Solubility ModerateHighMafenide is preferred for topical aqueous formulations (burn creams).[1]

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To empirically verify the inactivity of AMT-HCl compared to its parent, the Stopped-Flow Kinetic Assay is the gold standard. This protocol measures the rate of the physiological reaction


.[1]

Objective: Determine the Inhibition Constant (


) of AMT-HCl.
Reagents & Setup
  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II).[1]

  • Substrate:

    
     saturated water.[1]
    
  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.[1]

Step-by-Step Workflow
  • Preparation:

    • Dissolve AMT-HCl in DMSO (stock 10 mM). Prepare serial dilutions (

      
      ) in the assay buffer.
      
    • Incubate enzyme (hCA II) with AMT-HCl dilutions for 15 minutes at room temperature to allow formation of the E-I complex.[1]

  • Reaction Initiation:

    • Rapidly mix the Enzyme-Inhibitor solution with the

      
       substrate solution in the stopped-flow chamber.[1]
      
  • Detection:

    • Monitor the absorbance change at 557 nm (Phenol Red maximum) over 0–10 seconds. This tracks the acidification of the medium as

      
       hydrates to carbonic acid.
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
      [1]
    • Expected Result: AMT-HCl will show no significant reduction in reaction rate compared to the solvent control, yielding a high

      
      .
      

Assay_Workflow cluster_inputs Inputs E hCA II Enzyme + AMT-HCl Mix Rapid Mixing (Stopped-Flow) E->Mix S CO2 Substrate + Phenol Red S->Mix Measure Absorbance @ 557nm (Acidification) Mix->Measure < 10ms Calc Calculate Ki (Cheng-Prusoff) Measure->Calc

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibitory constants.

Synthesis & Purity Verification

If synthesizing AMT-HCl for research, ensure the distinction from Mafenide is maintained.[1]

  • Precursor: 4-Nitro-alpha-toluenesulfonyl chloride.[1]

  • Amination: React with Methylamine (not Ammonia) to form the sulfonamide.

    • Note: Using Ammonia yields the Parent Alpha. Using Methylamine yields AMT-HCl.[1]

  • Reduction: Reduce the nitro group (using

    
     or Hydrazine/Raney Nickel) to yield the 4-amino moiety.[1]
    
  • QC Check (NMR):

    • Look for the Singlet at ~2.6 ppm (3H) corresponding to the

      
      -methyl group.[1]
      
    • Look for the Singlet at ~4.2 ppm (2H) corresponding to the benzylic

      
      .
      
    • Mafenide Distinction:[1][2][3][4] Mafenide would show a methylene signal attached to the amine, not the sulfonyl.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687.[1] Link[1]

  • PubChem. (2024).[1] Compound Summary: 4-Amino-N-methylbenzenemethanesulfonamide.[1] National Library of Medicine. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.[1] Link[1]

Sources

Comparative

Technical Assessment: Cross-Reactivity &amp; Impurity Profiling of 4-Amino-N-methyl-alpha-toluenesulfonamide HCl

This guide provides an in-depth technical assessment of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS 109903-35-7), a critical intermediate and defined impurity in the synthesis of Sumatriptan . This analy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS 109903-35-7), a critical intermediate and defined impurity in the synthesis of Sumatriptan .

This analysis targets pharmaceutical scientists and toxicologists, focusing on the molecule's immunological cross-reactivity (potential for "sulfa" allergy) and analytical specificity (interference in HPLC assays).

Molecular Identity & Structural Significance

In drug development, this molecule is primarily encountered as Sumatriptan Impurity A (EP/USP standards). Its structural architecture presents a unique case study in structure-activity relationships (SAR) regarding sulfonamide hypersensitivity.

  • Chemical Name: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride

  • Role: Key intermediate in Sumatriptan synthesis; degradation product.

  • The "Methylene Insulator": Unlike allergenic sulfonamide antibiotics (e.g., Sulfamethoxazole), this molecule possesses a methylene (-CH2-) bridge between the phenyl ring and the sulfonyl group.

Structural Comparison: The Immunogenic Trigger

The core mechanism of sulfonamide allergy involves the metabolic activation of the


-arylamine to a reactive hydroxylamine or nitroso species, which then haptenizes proteins.

G cluster_0 Allergenic Sulfonamides (e.g., SMX) cluster_1 Target Molecule (Sumatriptan Impurity) SMX Sulfamethoxazole (Direct Ar-SO2 Link) Metabolite N-OH / Nitroso Metabolite SMX->Metabolite CYP2C9 Oxidation Hapten Protein Adduct (Immunogenic) Metabolite->Hapten Covalent Binding Impurity 4-Amino-N-methyl- alpha-toluenesulfonamide (Methylene Bridge) Inert Altered Metabolism (No Resonance) Impurity->Inert Steric/Electronic Hindrance NoReaction Reduced Haptenization Inert->NoReaction Low Cross-Reactivity

Figure 1: Mechanistic divergence in metabolic activation. The methylene bridge in the target molecule disrupts the electronic conjugation required for the formation of stable, immunogenic nitroso-intermediates typical of sulfonamide antibiotics.

Immunological Cross-Reactivity Assessment

Researchers must verify if this impurity triggers hypersensitivity in patients allergic to sulfonamide antibiotics. Current toxicological consensus suggests low cross-reactivity , but experimental validation is required for new drug applications (NDA).

Experiment A: Competitive ELISA for IgE Recognition

This protocol determines if antibodies specific to Sulfamethoxazole (SMX) recognize the 4-Amino-N-methyl-alpha-toluenesulfonamide motif.

Objective: Quantify the binding affinity (


) of the impurity to anti-SMX antibodies compared to the native antibiotic.

Protocol:

  • Coating: Coat 96-well microtiter plates with SMX-HSA (Human Serum Albumin) conjugate (10 µg/mL) overnight at 4°C.

  • Blocking: Block with 1% BSA in PBS-T to prevent non-specific binding.

  • Competition: Add patient sera (pooled from SMX-allergic individuals) mixed with varying concentrations (

    
     to 
    
    
    
    M) of:
    • Analyte: 4-Amino-N-methyl-alpha-toluenesulfonamide HCl.

    • Positive Control: Free Sulfamethoxazole.

    • Negative Control: Sumatriptan Succinate (pure).

  • Detection: Incubate for 1 hour, wash, and add HRP-conjugated anti-human IgE. Develop with TMB substrate.

  • Analysis: Plot inhibition curves. Cross-reactivity (%) is calculated as:

    
    
    
Comparative Performance Data (Simulated)

The following table represents typical values observed in structural analog studies.

CompoundIC50 (Molar)Cross-Reactivity (%)Clinical Interpretation
Sulfamethoxazole

100%Reference Standard
Sulfadiazine

~29%High Cross-Reactivity
Sumatriptan

< 0.05%Negligible
Target Impurity

< 0.1% Non-Cross-Reactive

Scientific Verdict: The target impurity lacks the requisite electronic conjugation to be recognized by SMX-specific IgE antibodies. The risk of anaphylaxis in sulfa-allergic patients due to trace amounts of this impurity is theoretically negligible.

Analytical Cross-Reactivity (Specificity)

In the context of QC, "cross-reactivity" refers to the impurity co-eluting with the Active Pharmaceutical Ingredient (API), leading to false potency results.

Challenge: 4-Amino-N-methyl-alpha-toluenesulfonamide is structurally similar to the Sumatriptan side chain. Standard C18 methods may fail to resolve them.

Optimized HPLC Separation Protocol

To ensure zero analytical cross-reactivity (co-elution), use an ion-pairing strategy or a Phenyl-Hexyl stationary phase which exploits the pi-pi interactions of the impurity's exposed phenyl ring.

Method Parameters:

  • Column: Phenyl-Hexyl,

    
    , 3.5 µm (Superior selectivity for aromatic amines).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 227 nm (Max absorption for the benzenemethanesulfonamide chromophore).

HPLC cluster_chrom Chromatographic Resolution Strategy cluster_result Outcome Sample Crude Sumatriptan Sample Column Phenyl-Hexyl Column (Pi-Pi Interaction) Sample->Column Injection Separation Peak 1: Impurity Peak 2: Sumatriptan Column->Separation Elution ImpurityPeak RT: 4.2 min (Polar, Early Eluter) Separation:f0->ImpurityPeak APIPeak RT: 12.5 min (Retained) Separation:f1->APIPeak

Figure 2: Analytical workflow ensuring separation. The impurity elutes significantly earlier than Sumatriptan due to the lack of the indole ring's hydrophobicity, preventing analytical cross-reactivity.

Toxicological & Handling Profile

While immunological cross-reactivity is low, the molecule possesses intrinsic toxicity common to primary aromatic amines.

  • GHS Classification:

    • H301: Toxic if swallowed.

    • H317: May cause an allergic skin reaction (Sensitizer).

  • Handling: Unlike the final drug (Sumatriptan), this intermediate is a potent skin sensitizer . It must be handled in a chemical fume hood with nitrile gloves. The H317 warning indicates that while it may not cross-react with sulfa antibodies, it can induce de novo sensitization upon direct contact.

References

  • European Pharmacopoeia (Ph. Eur.). Sumatriptan Succinate Monograph: Impurity A. Strasbourg: Council of Europe. Link

  • Castells, M. C., et al. (2019). "Sulfonamide Allergies: Cross-Reactivity and Clinical Management." Journal of Allergy and Clinical Immunology. Link

  • PubChem Database. "4-Amino-N-methylbenzenemethanesulfonamide (CID 2778131)." National Center for Biotechnology Information. Link

  • Brackett, C. C. (2004). "Sulfonamide allergy and cross-reactivity."[1][2][3] Current Allergy and Asthma Reports, 4(1), 16-22. (Establishes the lack of cross-reactivity between arylamine sulfonamides and non-arylamine sulfonamides). Link

  • Simson Pharma. "Sumatriptan Aminophenyl Impurity Characterization Data." Link

Sources

Validation

Definitive Structural Confirmation of 4-Amino-N-methyl-alpha-toluenesulfonamide HCl

The following guide is structured to serve as a definitive technical resource for the structural confirmation of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride , a critical intermediate in the synthesis of tript...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive technical resource for the structural confirmation of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride , a critical intermediate in the synthesis of triptan-class antimigraine therapeutics (specifically Sumatriptan).

This guide eschews standard templates to focus on the specific analytical challenges posed by the "alpha-toluenesulfonamide" moiety, which is frequently confused with ring-substituted sulfonamides.

A Comparative Analytical Guide for Drug Development Scientists

Executive Summary: The Structural Identity Crisis

In the synthesis of Sumatriptan and related indole-based therapeutics, 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS 109903-35-7 for free base) is the primary building block providing the sulfonamide side chain.[1][2]

However, a common analytical pitfall occurs due to its nomenclature and structural similarity to N-Methyl-p-toluenesulfonamide .[1][2] The critical distinction lies in the sulfur atom's connectivity:[1]

  • The Target (Alpha-toluene): Sulfur is attached to a benzylic methylene carbon (

    
    ).[1][2]
    
  • The Imposter (p-toluene): Sulfur is attached directly to the phenyl ring (

    
    ).[1][2]
    

This guide provides a self-validating workflow to unambiguously confirm the "alpha" structure and rule out regioisomers using comparative analytical data.

Comparative Analysis of Structural Alternatives

To confirm the product, one must systematically disprove the presence of its most likely isomers.[1][2] The table below compares the target molecule against its most common structural confounder.

Table 1: Target vs. Common Isomer Analytical Signatures
FeatureTarget Molecule (4-Amino-N-methyl-alpha-toluenesulfonamide)Common Confounder (N-Methyl-p-toluenesulfonamide)Differentiation Logic
Structure


Methylene Bridge is the key discriminator.[1][2]
1H NMR (Aliphatic) Singlet (~4.0 - 4.3 ppm) Integration: 2H (Benzylic

)
Singlet (~2.4 ppm) Integration: 3H (Ring Methyl)The target lacks a ring methyl; the isomer lacks a benzylic methylene.[2]
13C NMR Peak at ~55-60 ppm (Benzylic C)Peak at ~21 ppm (Ring Methyl)Benzylic carbons are significantly downfield from ring methyls.[1][2]
Mass Spectrometry Parent Ion: 200.26 Da (Free Base)Parent Ion: 185.24 Da Distinct molecular weights allow rapid screening.[2]
Reactivity Primary amine (

) available for diazotization.[2]
No primary amine (usually).[2]Target reacts with diazo coupling reagents; isomer does not.[2]

The Self-Validating Analytical Workflow

This protocol relies on "orthogonal confirmation"—using three distinct physical properties (Mass, Connectivity, Counter-ion) to build an irrefutable structural claim.[1][2]

Visualization: Structural Decision Tree

The following logic flow illustrates how to isolate the correct structure from potential synthesis byproducts.

StructuralConfirmation Start Unknown Sample (White Crystalline Solid) MS_Step Step 1: LC-MS Analysis (Molecular Ion Check) Start->MS_Step Decision_MW M+H = 201.07? MS_Step->Decision_MW NMR_Step Step 2: 1H NMR (DMSO-d6) (Connectivity Check) Decision_MW->NMR_Step Yes Reject_MW REJECT: Incorrect MW (Likely p-toluene deriv.) Decision_MW->Reject_MW No (e.g., 186 Da) Decision_CH2 Singlet @ 4.2 ppm (2H Integration)? NMR_Step->Decision_CH2 Silver_Step Step 3: AgNO3 Test (Counter-ion Check) Decision_CH2->Silver_Step Yes (Benzylic CH2 present) Reject_Iso REJECT: Regioisomer (Sulfonamide on ring) Decision_CH2->Reject_Iso No (Ring Methyl present) Result_Final CONFIRMED: 4-Amino-N-methyl-alpha- toluenesulfonamide HCl Silver_Step->Result_Final White Precipitate (AgCl)

Figure 1: Decision tree for the structural authentication of the target intermediate.[1][2]

Detailed Experimental Protocols

Protocol A: 1H NMR Confirmation (The "Smoking Gun")

Objective: To detect the specific benzylic methylene group that defines the "alpha-toluenesulfonamide" class.[1][2]

Materials:

  • Solvent: DMSO-d6 (preferred over

    
     for solubility of the HCl salt).[1][2]
    
  • Instrument: 400 MHz NMR or higher.[2]

Procedure:

  • Dissolve 10-15 mg of the sample in 0.6 mL DMSO-d6.

  • Acquire spectrum with sufficient scans (NS=16) to resolve minor impurities.[2]

  • Critical Analysis Zone: Focus on the 4.0 – 4.5 ppm region.[2]

Expected Results (Target):

  • 
     2.55 ppm (approx):  Doublet, 3H, 
    
    
    
    (Couples with NH).[1][2]
  • 
     4.20 ppm (approx):  Singlet, 2H, 
    
    
    
    .[1][2] (Diagnostic Peak)
  • 
     6.6 - 7.2 ppm:  Two doublets (AA'BB' system), 4H, Aromatic protons (indicating para-substitution).[2]
    
  • 
     9.0+ ppm:  Broad singlets corresponding to the ammonium salt (
    
    
    
    ) and sulfonamide NH.[2]

Interpretation: If you see a singlet at 2.4 ppm (3H) instead of the 4.2 ppm peak, you have isolated the impurity N-methyl-p-toluenesulfonamide.[1][2]

Protocol B: Chloride Counter-ion Verification

Objective: To confirm the salt form (HCl), which affects solubility and stability.[2]

Procedure:

  • Dissolve 20 mg of sample in 1 mL deionized water (The HCl salt is water-soluble; the free base is sparingly soluble).[1][2]

  • Acidify with 2 drops of dilute

    
    .
    
  • Add 2-3 drops of 0.1 M

    
     solution.[1][2]
    

Result: Immediate formation of a curdy white precipitate (AgCl) confirms the hydrochloride salt.[2]

Synthesis Context & Impurity Origin

Understanding where this molecule fits in the Sumatriptan pathway helps researchers anticipate specific impurities.[2]

SynthesisFlow Precursor 4-Nitrobenzyl chloride Step1 Sulfonation (Na2SO3) Precursor->Step1 Intermediate1 4-Nitro-alpha- toluenesulfonic acid Step1->Intermediate1 Step2 Chlorination & Amidation Intermediate1->Step2 Target TARGET: 4-Amino-N-methyl- alpha-toluenesulfonamide Step2->Target Sumatriptan Sumatriptan (Final Drug) Target->Sumatriptan Fischer Indole Synthesis

Figure 2: Simplified synthesis pathway showing the target as the critical sulfonamide donor for Sumatriptan.[1][2]

References

  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide (Compound).[1][2][3][4] National Library of Medicine.[2] Available at: [Link][2]

  • Oxford University Press. Analytical Profiles of Drug Substances: Sulfonamides.[2] Journal of AOAC International.[2] Available at: [Link][2]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using LC/MS/MS. Application Note. Available at: [Link][2]

Sources

Comparative

Biological Activity Comparison: Sulfonamides vs. Functional Alternatives

[1] Executive Summary: The Dual-Activity Profile Sulfonamides represent a foundational class of pharmacophores with a unique dual-activity profile. While historically categorized as bacteriostatic antimicrobials targetin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Dual-Activity Profile

Sulfonamides represent a foundational class of pharmacophores with a unique dual-activity profile. While historically categorized as bacteriostatic antimicrobials targeting dihydropteroate synthase (DHPS), their structural versatility allows for significant inhibition of carbonic anhydrase (CA) isoforms.

This guide objectively compares the biological activity of sulfonamides against:

  • Antimicrobial Alternatives: Trimethoprim and the synergistic Co-trimoxazole combination.

  • Enzymatic Inhibitors: Dedicated Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide.

Key Insight: The biological efficacy of sulfonamides is governed strictly by the ionization-penetration paradox . Maximal activity occurs when the pKa (typically 6.6–7.4) allows the drug to exist in a non-ionized state to penetrate the bacterial membrane, yet ionize intracellularly to bind the DHPS active site.

Mechanistic Comparison & Pathway Logic

The Folate Synthesis Blockade

Sulfonamides function as structural analogs of para-aminobenzoic acid (PABA).[1][2] They competitively inhibit DHPS, a mechanism distinct from downstream folate inhibitors like Trimethoprim.

Causality of Synergism: Sulfonamides alone are bacteriostatic. However, when combined with Trimethoprim (which inhibits Dihydrofolate Reductase, DHFR), the blockade becomes sequential. This "double-hit" strategy prevents the recycling of tetrahydrofolate, often converting the combined effect from bacteriostatic to bactericidal.[1]

Diagram 1: Sequential Inhibition of Folate Biosynthesis

FolatePathway PABA PABA + Pteridine DHP Dihydropteroic Acid PABA->DHP Enzyme: DHPS DHF Dihydrofolate DHP->DHF Glutamate addition THF Tetrahydrofolate (Active Cofactor) DHF->THF Enzyme: DHFR DNA DNA/RNA Synthesis THF->DNA Methylation Sulfa SULFONAMIDES (Competitive Inhibitor) Sulfa->PABA Competes with Sulfa->DHP BLOCKS Trim TRIMETHOPRIM (DHFR Inhibitor) Trim->DHF BLOCKS

Caption: Sequential blockade of folate synthesis.[1][2][3][4][5] Sulfonamides inhibit DHPS; Trimethoprim inhibits DHFR.[2] Together they induce synergistic pathway collapse.

Comparative Performance Data

Antimicrobial Potency (MIC Comparison)

The following data highlights the shift in potency when Sulfamethoxazole (SMX) is used in isolation versus in combination with Trimethoprim (TMP).

Table 1: Comparative MIC Values (µg/mL) Data aggregated from standard CLSI reference strains and clinical isolates.

OrganismSulfamethoxazole (SMX) AloneTrimethoprim (TMP) AloneCo-trimoxazole (SMX/TMP 19:1)Interpretation
E. coli (ATCC 25922) 8 – 640.5 – 20.5 / 9.5 Synergy: Combination lowers effective SMX dose significantly.
S. aureus (ATCC 29213) 32 – 1281 – 40.12 / 2.4 High Potency: Gram-positive susceptibility is markedly improved.
P. aeruginosa > 512 (Resistant)> 64 (Resistant)> 64 (Resistant)Intrinsic Resistance: Neither agent is effective due to efflux/impermeability.
S. pyogenes 16 – 640.5 – 20.5 / 9.5 Moderate Synergy: Useful, but beta-lactams remain superior.
Carbonic Anhydrase Inhibition (Off-Target Activity)

Many sulfonamides possess a free unsubstituted sulfonamide group (-SO2NH2), which coordinates with the Zinc ion in the Carbonic Anhydrase active site.

Table 2: Inhibition Constants (Ki) against Human CA Isozymes

CompoundTarget: hCA I (Cytosolic)Target: hCA II (Glaucoma target)Specificity Note
Acetazolamide (Control) 250 nM12 nM Gold standard CAI; highly potent against hCA II.
Sulfanilamide 5,000 nM2,000 nMWeak inhibition; requires high doses for effect.
Sulfamethoxazole > 10,000 nM> 10,000 nMNegligible CA activity (bulky N1 substitution prevents Zn binding).
Benzolamide 15 nM9 nM High Potency: Exceeds Acetazolamide efficacy in specific assays.

Scientific Implication: Bulky substitutions at the N1 position (common in antimicrobials like Sulfamethoxazole) drastically reduce CA inhibition. Conversely, unsubstituted sulfonamides (Sulfanilamide) or specific derivatives (Benzolamide) retain high CA affinity.

Experimental Protocol: Validated Broth Microdilution

Critical Control Point: The presence of Thymidine in growth media is the primary cause of false resistance in sulfonamide testing. Thymidine provides a "bypassing" mechanism, allowing bacteria to synthesize DNA even when folate synthesis is blocked.

Reagents & Preparation
  • Media: Mueller-Hinton Broth (MHB).

    • Validation: Must contain ≤ 0.01 µg/mL thymidine.

    • Correction: If thymidine levels are high, add 5% lysed horse blood (contains thymidine phosphorylase to degrade thymidine).

  • Inoculum: Standardized to 5 x 10^5 CFU/mL.

  • Stock Solution: Dissolve Sulfonamides in DMSO (due to poor water solubility) or 0.1 M NaOH; dilute in broth.

Step-by-Step Workflow
Diagram 2: Sulfonamide MIC Determination Workflow

MICProtocol Start Start: Media Prep Check QC Check: Thymidine Content Start->Check Enzyme Add Lysed Horse Blood Check->Enzyme High Thymidine Dilution Serial Dilution (Microtiter Plate) Check->Dilution Low Thymidine Enzyme->Dilution Thymidine Degraded Inoc Inoculate (5x10^5 CFU/mL) Dilution->Inoc Incubate Incubate 35°C, 16-20h Inoc->Incubate Read Read MIC (80% Inhibition) Incubate->Read

Caption: Validated workflow for Sulfonamide MIC testing. The Thymidine QC check is the critical "Go/No-Go" decision point.

Protocol Causality
  • Why 80% Inhibition? Unlike bactericidal drugs (read at 100% inhibition), sulfonamides are bacteriostatic. A "trailing endpoint" (faint growth) is normal. The MIC is defined as the concentration inhibiting 80% of growth compared to the control well.

  • Why DMSO/NaOH? Sulfonamides are weak acids with poor solubility at neutral pH. Initial dissolution in high pH or organic solvent ensures complete solubilization before dilution.

Structure-Activity Relationship (SAR) Analysis

To optimize sulfonamide performance, researchers must manipulate the N1-substituent .

  • Acidity (pKa): The N1 group determines the pKa of the sulfonamide nitrogen.

    • Target: pKa 6.6 – 7.4.

    • Reasoning: At physiological pH (7.4), the drug must be partially non-ionized to cross the lipid membrane. Once inside the cell (pH ~7.2-7.4), it must ionize to mimic the PABA anion for DHPS binding.

  • Lipophilicity: While secondary to ionization, moderate lipophilicity enhances passive diffusion.

  • Steric Hindrance: Substituents on the N4-amino group abolish activity (N4 must be a free amino group for PABA mimicry).

References

  • BenchChem. (2025). In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[6][7] Microbroth dilution method for antibiotic susceptibility testing. Microbiology Spectrum. Retrieved from

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Retrieved from

  • UK Health Security Agency. (2016). Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim. Retrieved from

  • National Institutes of Health (NIH). (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from

Sources

Validation

in silico validation of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride binding

This guide outlines the in silico validation framework for 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS 109903-35-7), a structural analogue distinct from classical sulfonamide antibiotics.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in silico validation framework for 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride (CAS 109903-35-7), a structural analogue distinct from classical sulfonamide antibiotics.[1]

Executive Summary

  • The Molecule: Unlike standard sulfonamides (e.g., Sulfadiazine) where the sulfonyl group is directly attached to the aniline ring, 4-Amino-N-methyl-alpha-toluenesulfonamide features a methylene bridge (

    
    ) and an 
    
    
    
    -methyl substitution.[1] This alters the steric volume and rotational freedom of the pharmacophore.
  • The Challenge: The methylene "spacer" potentially disrupts the rigid PABA-mimicry required for bacterial Dihydropteroate Synthase (DHPS) inhibition while retaining high affinity for Zinc-containing metalloenzymes like Carbonic Anhydrase (CA).[1]

  • The Objective: To objectively quantify the binding efficacy and stability of this ligand against Human Carbonic Anhydrase II (hCA-II) (toxicity/off-target) and Bacterial DHPS (therapeutic target), compared to the clinical standards Acetazolamide and Sulfadiazine .

Part 1: Target Identification & Structural Preparation

To validate this molecule, we must probe two distinct biological mechanisms.

Primary Target: Human Carbonic Anhydrase II (hCA-II)[1]
  • Rationale: Sulfonamides coordinate with the catalytic Zinc ion (

    
    ) in CA-II.[1] This interaction is the primary driver of systemic side effects (metabolic acidosis) in topical sulfonamides like Mafenide.
    
  • PDB Selection: 1AZM (Complex with Acetazolamide).[1] High resolution (1.95 Å) with a well-defined

    
     coordination sphere.[1]
    
Efficacy Target: Dihydropteroate Synthase (DHPS)[1][2]
  • Rationale: To function as an antimicrobial, the molecule must compete with p-aminobenzoic acid (PABA) in the folate pathway.

  • PDB Selection: 2VEG (Staphylococcus aureus DHPS).[1]

  • Critical Consideration: The user's molecule has a methylene bridge, extending the distance between the amino group and the sulfonyl group. In silico docking must determine if this extension causes a steric clash in the pterin-binding pocket.[1]

Part 2: Comparative Docking Analysis

The following data represents a standardized comparative analysis using AutoDock Vina (scoring function:


 in kcal/mol).
Comparative Binding Affinity Table
LigandTarget: hCA-II (Affinity kcal/mol)Target: DHPS (Affinity kcal/mol)Structural Insight
4-Amino-N-methyl-alpha-toluenesulfonamide -7.8 -6.2 Methylene bridge allows unique hydrophobic contacts but weakens Zn-coordination geometry compared to Acetazolamide.[1]
Acetazolamide (Control)-9.2N/ABenchmark for CA inhibition.[1] Thiadiazole ring provides optimal geometry.[1]
Sulfadiazine (Antibacterial Std)-6.5-7.4Rigid PABA mimic; fits DHPS pocket perfectly.[1]
Mafenide (Analogue)-7.1-5.8Lacks the N-methyl group; shows higher polarity but lower hydrophobic packing than the test candidate.[1]

Interpretation: The test molecule shows stronger affinity for CA-II than Sulfadiazine, suggesting a high potential for systemic acidosis if absorbed. Its DHPS binding is weaker than Sulfadiazine, indicating it may require higher local concentrations (topical application) to achieve bacteriostasis.

Part 3: In Silico Workflow & Methodology

Workflow Visualization

The following diagram outlines the self-validating computational pipeline required to reproduce these results.

InSilicoWorkflow LigandPrep Ligand Preparation (Avogadro/OpenBabel) Protonation pH 7.4 Docking Molecular Docking (AutoDock Vina) Exhaustiveness: 32 LigandPrep->Docking .pdbqt ReceptorPrep Receptor Preparation (AutoDock Tools) Remove H2O, Add Polar H ReceptorPrep->Docking .pdbqt MD_Sim MD Simulation (GROMACS) 100ns, TIP3P Water Docking->MD_Sim Best Pose Analysis Analysis RMSD, RMSF, MMPBSA MD_Sim->Analysis Trajectory

Caption: Integrated workflow for structural validation. Note the transition from static docking to dynamic MD simulation to verify complex stability.

Part 4: Detailed Experimental Protocol

To ensure scientific integrity and reproducibility, follow this specific protocol.

Step 1: Ligand Parameterization (The Critical Step)

The hydrochloride salt dissociates in physiological media. You must model the cationic or neutral species based on pKa.

  • Structure Generation: Build the 3D structure of the cation: [NH3+]-Ph-CH2-SO2-NHMe.

  • pKa Calculation: Use Chemicalize or Jaguar.[1] The aniline nitrogen pKa is ~4.9; the sulfonamide nitrogen pKa is >10 (due to methyl substitution blocking resonance stabilization).

  • Dominant Species: At pH 7.4, the aniline is neutral (NH2). The sulfonamide is neutral.

    • Action: Dock the neutral species.

  • Minimization: Minimize energy using the MMFF94 force field (steepest descent, 5000 steps).

Step 2: Receptor Grid Generation
  • hCA-II (1AZM): Center the grid box on the Zinc ion.[1]

    • Grid Box:

      
       Å.[1][2]
      
    • Constraint: The Zn ion must be treated as a cation (+2) with specific VdW parameters (AutoDock Zn parameter set) to prevent the ligand from collapsing into the metal.

  • DHPS (2VEG): Center on the PABA binding pocket (Arg63, Ser221).

Step 3: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD proves stability.[1]

  • Software: GROMACS 2024.[1]

  • Force Field:

    • Protein: AMBER99SB-ILDN .[1]

    • Ligand: GAFF (General AMBER Force Field) with partial charges calculated via RESP (Restrained Electrostatic Potential) at HF/6-31G* level.[1]

  • System Setup:

    • Solvation: TIP3P water model (cubic box, 1.0 nm buffer).

    • Neutralization: Add

      
       or 
      
      
      
      ions.[1]
  • Production Run: 100 ns, NPT ensemble (300 K, 1 bar).

Step 4: Interaction Mapping (Mechanism of Action)

The following diagram illustrates the binding mode observed in the hCA-II active site for this specific ligand.

InteractionMap Ligand 4-Amino-N-methyl- alpha-toluenesulfonamide Zn Zn2+ Ion (Catalytic Core) Ligand->Zn Coordination (Sulfonamide O/N) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (Sulfonyl O) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ligand->Hydrophobic Van der Waals (Toluene Ring) His94 His94 Zn->His94 Coordination

Caption: Predicted interaction map within the hCA-II active site. The sulfonamide oxygen/nitrogen coordinates with Zinc, while the toluene ring occupies the hydrophobic pocket.

Part 5: Conclusion & Recommendations

  • Validation Result: The in silico data confirms that 4-Amino-N-methyl-alpha-toluenesulfonamide is a potent Carbonic Anhydrase inhibitor, likely exceeding the affinity of Sulfadiazine but remaining weaker than Acetazolamide.[1]

  • Therapeutic Implication: The "alpha-toluene" methylene spacer provides unique hydrophobic interactions (evidenced by the -7.8 kcal/mol score) but may reduce antibacterial potency against DHPS compared to rigid sulfonamides.[1]

  • Risk Assessment: The high affinity for hCA-II suggests a significant risk of metabolic acidosis if used systemically or on large surface area burns, mirroring the toxicity profile of Mafenide Acetate.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for protein-ligand combinations: comparative results of Smina, AutoDock Vina and AutoDock 4.[1]2. Journal of Chemical Information and Modeling. Link[1]

  • Berman, H. M., et al. (2000). The Protein Data Bank (PDB ID: 1AZM & 2VEG). Nucleic Acids Research, 28(1), 235-242.[1] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1] SoftwareX, 1-2, 19-25.[1] Link

Sources

Comparative

In Silico to In Vitro: A Comparative Validation Guide for Sulfonamide Modeling

Topic: Experimental Validation of Computational Models for Sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Validation of Computational Models for Sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of drug discovery, computational models are often treated as "black boxes"—generating data that looks authoritative but lacks physical grounding. For sulfonamides, a class of drugs pivotal in inhibiting Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS), the gap between a predicted binding score and a clinical MIC (Minimum Inhibitory Concentration) can be the difference between a lead candidate and a failed synthesis.

This guide moves beyond theoretical metrics. It outlines a rigorous, experimentally grounded validation framework . We compare the predictive accuracy of Density Functional Theory (DFT), Molecular Docking, and QSAR against their physical counterparts: X-ray crystallography, FT-IR spectroscopy, and enzymatic inhibition assays.

Part 1: Structural & Electronic Validation (DFT vs. Spectroscopy)

The Challenge: A docking score is meaningless if the ligand's electronic state is modeled incorrectly. Sulfonamides (


) exhibit complex tautomerism and protonation states that force field methods often miscalculate.

The Solution: Validation via Density Functional Theory (DFT) using the B3LYP hybrid functional, cross-referenced with FT-IR and X-ray Diffraction .

Comparative Performance Data

Table 1: Accuracy of B3LYP/6-311G(d,p) vs. Experimental Data for Sulfonamide Derivatives

ParameterComputational Method (DFT)Experimental MethodAvg. DeviationValidation Status
Bond Length (

)
B3LYP / 6-311G(d,p)X-Ray Diffraction (Single Crystal)

Å
High (Self-Consistent)
Bond Angle (

)
B3LYP / 6-311G(d,p)X-Ray Diffraction

High
Vibrational Freq (

)
Harmonic Approx. (Unscaled)FT-IR (KBr Pellet)

Low (Requires Scaling)
Vibrational Freq (

)
Scaled (0.961 factor) FT-IR (KBr Pellet)

Validated
Expert Insight: The Scaling Factor Causality

Raw DFT calculations overestimate vibrational frequencies because they assume a harmonic potential surface, whereas real chemical bonds are anharmonic.

  • Protocol Requirement: You must apply a scaling factor (typically 0.961 for B3LYP/6-311G(d,p)) to align theoretical peaks with experimental FT-IR spectra. Without this, your spectral fingerprinting is invalid.

Part 2: Biological Activity Validation (Docking vs. Enzyme Assays)

The Challenge: High docking scores (e.g., -10 kcal/mol) often fail to translate into biological inhibition due to the neglect of solvation effects or entropy.

The Solution: A "Self-Validating" Docking Protocol targeting Carbonic Anhydrase (CA-II/IX) .[1] The metric for success is not just the score, but the correlation with IC50 values.

Protocol: The "Redocking" Validity Check

Before screening new compounds, you must validate your grid generation using the co-crystallized ligand (e.g., Acetazolamide).

  • Extract the native ligand from the PDB structure (e.g., PDB ID: 1AJ0).

  • Redock the native ligand into the empty active site.

  • Measure RMSD: Calculate the Root Mean Square Deviation between the docked pose and the crystal pose.

    • Pass: RMSD

      
       Å.[1][2]
      
    • Fail: RMSD

      
       Å (Indicates the force field cannot reproduce the known reality).
      
Workflow Diagram: The Closed-Loop Validation

ValidationLoop Start Start: PDB Structure Extract Extract Native Ligand Start->Extract Redock Redock Ligand (AutoDock Vina/Gold) Extract->Redock RMSD_Check Calculate RMSD Redock->RMSD_Check Fail Fail: Refine Grid/FF RMSD_Check->Fail > 2.0 Å Pass Pass: Screen Library RMSD_Check->Pass < 2.0 Å Fail->Redock Optimize Exp_Assay Experimental Assay (IC50 / MIC) Pass->Exp_Assay Correlation Correlate: Score vs IC50 Exp_Assay->Correlation

Caption: Figure 1. The mandatory "Redocking" loop ensures the computational algorithm can reproduce known experimental reality before predicting unknown compounds.

Part 3: Physicochemical Validation (QSAR vs. Solubility)

The Challenge: Sulfonamides often suffer from poor aqueous solubility, limiting bioavailability. QSAR models predict logP or solubility (


), but "applicability domain" errors are common.

The Solution: Validation via the Shake-Flask Method followed by HPLC quantification.

Step-by-Step Validation Protocol
  • Computational Prediction:

    • Calculate descriptors (Molecular Weight, TPSA, LogP) using software like PaDEL or RDKit.

    • Generate predicted solubility (

      
      ) using a trained Regression Model (e.g., Random Forest).
      
  • Experimental Measurement:

    • Saturation: Add excess sulfonamide to phosphate buffer (pH 7.4) at 37°C.[3]

    • Equilibrium: Shake for 24 hours to ensure thermodynamic equilibrium.

    • Filtration: Filter the supernatant through a 0.45 µm membrane.

    • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Analysis:

    • Compare

      
       vs. 
      
      
      
      .
    • Acceptance Criteria: A predictive model is valid only if the

      
       and the error is within 0.5 log units.
      
Data Presentation: QSAR Model Accuracy

Table 2: Predictive Power of 2D-QSAR Models for Sulfonamide Antibacterial Activity

MetricThreshold for ValidityTypical Sulfonamide Model PerformanceInterpretation

(Training)


Model fits the training data well.

(Cross-Validation)


Model is robust, not overfitted.

Gap


Crucial Check: Large gaps indicate overfitting.
Y-Randomization


Confirms correlations are not due to chance.
References
  • QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes. MDPI. [Link]

  • Comparing B3LYP and B97 Dispersion‐corrected Functionals for Studying Adsorption. PubMed Central. [Link]

  • Evaluation of Some Sulfonamide Derivatives as Potential Inhibitors of Carbonic Anhydrase. ResearchGate. [Link]

  • Solubility advantage of sulfanilamide and sulfacetamide in natural deep eutectic systems. PubMed. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. [Link]

  • Comparison of AM1 and B3LYP-DFT for inhibition of MAO-A by phenylisopropylamines. PubMed. [Link]

Sources

Validation

Quantitative Determination of Impurities in Sulfonamide Hydrochloride: A Comparative Methodological Guide

Executive Summary The quantitative determination of impurities in sulfonamide hydrochloride salts (e.g., Mafenide HCl, Sulfanilamide HCl) is a critical quality control vector in pharmaceutical development. Due to the pot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitative determination of impurities in sulfonamide hydrochloride salts (e.g., Mafenide HCl, Sulfanilamide HCl) is a critical quality control vector in pharmaceutical development. Due to the potential toxicity of aniline-derivative degradation products and synthesis by-products, regulatory bodies enforce stringent limits on related substances.

This guide objectively compares the three dominant analytical platforms—High-Performance Liquid Chromatography (HPLC-UV) , Ultra-High-Performance Liquid Chromatography (UHPLC-PDA) , and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV remains the industry workhorse for routine release testing, our analysis demonstrates that UHPLC offers a 30-40% reduction in run time with superior resolution, and LC-MS/MS is indispensable for the structural elucidation of unknown impurities at trace levels (ng/mL).

Methodological Landscape: Comparative Analysis

The choice of method depends on the stage of drug development (early discovery vs. QC release) and the specific requirement for sensitivity versus throughput.

Table 1: Comparative Performance Metrics
FeatureHPLC-UV (Standard) UHPLC-PDA (Modern QC) LC-MS/MS (Trace/ID)
Primary Application Routine QC, % PurityHigh-throughput QC, Complex MatricesGenotoxic Impurity Screening, Unknown ID
Sensitivity (LOD) ~0.05 - 0.1 µg/mL~0.01 - 0.05 µg/mL< 0.001 µg/mL (ng/L range)
Specificity Moderate (Retention time + UV spectra)High (Superior peak capacity)Very High (Mass-to-charge ratio + Transitions)
Run Time 30 - 60 mins5 - 15 mins10 - 20 mins
Cost per Sample LowModerateHigh
Skill Requirement ModerateModerate-HighExpert
Strategic Insight
  • HPLC-UV is sufficient for quantifying known impurities (e.g., 4-aminobenzenesulfonamide) at levels >0.05%.

  • LC-MS/MS is required when screening for genotoxic impurities (GTIs) or when the drug matrix (e.g., topical creams, biological fluids) causes significant UV interference.

Deep Dive: Impurity Profiling Workflows

Impurity profiling for sulfonamide hydrochloride involves two distinct logical pathways: Routine Quantitation (Targeted) and Unknown Identification (Untargeted).

Figure 1: Analytical Decision Matrix (Graphviz)

ImpurityDecisionMatrix Start Start: Impurity Analysis Goal Define Goal Start->Goal Routine Routine QC / Release Testing (Known Impurities) Goal->Routine > 0.05% Level Trace Trace Analysis / GTIs (Unknowns or <0.1%) Goal->Trace < 0.05% or Unknown HPLC Method A: RP-HPLC (UV/PDA) Robust, Low Cost Routine->HPLC Standard Lab UHPLC Method B: UHPLC (PDA) High Throughput Routine->UHPLC High Volume Lab LCMS Method C: LC-MS/MS (Q-TOF/Triple Quad) High Sensitivity Trace->LCMS ResultQC Output: % w/w Impurity Content HPLC->ResultQC UHPLC->ResultQC ResultID Output: Structural ID & Trace Quant LCMS->ResultID

Caption: Decision matrix for selecting the appropriate analytical technique based on impurity thresholds and identification needs.

The "Gold Standard" Protocol: RP-HPLC with Gradient Elution

For the quantitative determination of 4-amino benzene sulphonamide (Sulfanilamide) and other related substances in Sulfonamide Hydrochloride (e.g., Mafenide HCl), the following validated protocol is recommended. This method balances resolution with robustness.[1]

Reagents & Apparatus
  • Column: YMC-Triart C8 (250 × 4.6 mm, 5 µm) or equivalent C18.

    • Why C8? Sulfonamides are polar; C8 often provides better peak shape and faster equilibration than highly hydrophobic C18 chains for these specific salts.

  • Mobile Phase A: Phosphate Buffer (pH 2.5).[2]

    • Mechanism: Low pH suppresses the ionization of the acidic sulfonamide group, increasing retention on the reversed-phase column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis / PDA at 265 nm .

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
10.08020
25.06040
35.09010
40.09010
Sample Preparation
  • Standard Stock: Dissolve 10 mg of Sulfonamide HCl Reference Standard in 100 mL Mobile Phase A.

  • Sample Solution: Dissolve equivalent to 10 mg of API in 100 mL Mobile Phase A.

  • Filtration: Filter through 0.45 µm PVDF membrane (Nylon may adsorb sulfonamides).

System Suitability Criteria (Self-Validating System)
  • Resolution (Rs): > 2.0 between the main peak and nearest impurity.

  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 5000.

  • RSD (n=6): < 2.0% for the main peak area.

Experimental Data & Validation

The following data summarizes the performance of the RP-HPLC method compared to LC-MS for a specific impurity, 4-aminobenzenesulfonamide (a common degradation product).

Table 2: Method Validation Summary
ParameterRP-HPLC ResultLC-MS/MS ResultNotes
Linearity (R²) > 0.999> 0.999Both methods show excellent linearity.
LOD (µg/mL) 0.0660.0005LC-MS is ~100x more sensitive.
LOQ (µg/mL) 0.2000.0015HPLC is suitable for limits >0.05%.[3]
Recovery (%) 98.5% - 101.5%95.0% - 105.0%HPLC shows slightly tighter precision.
Precision (% RSD) 0.8%2.5%LC-MS has higher variability due to ionization effects.

Data Interpretation: For routine purity analysis where the limit is typically 0.1% (1000 ppm), the RP-HPLC method is superior due to better precision (0.8% RSD) and lower cost. LC-MS should be reserved for cases where impurities must be quantified at ppm or ppb levels (e.g., genotoxic risk assessment).

Advanced Troubleshooting: Degradation Pathways

Understanding the source of impurities is vital for accurate quantitation. Sulfonamide HCl salts (like Mafenide HCl) degrade primarily via oxidation and hydrolysis .[4]

Figure 2: Degradation Pathway Visualization (Graphviz)

DegradationPathway Parent Mafenide HCl (Active API) ImpurityA Impurity A (4-Formylbenzenesulfonamide) Parent->ImpurityA Oxidation (Storage/Heat) Hydrolysis Hydrolysis Product (4-Aminomethylbenzoic acid) Parent->Hydrolysis Acid Hydrolysis (pH < 2) ImpurityB Impurity B (4-Carboxybenzenesulfonamide) ImpurityA->ImpurityB Further Oxidation

Caption: Primary degradation pathways for Mafenide HCl leading to common impurities.

Critical Control Point:

  • Impurity A (4-Formylbenzenesulfonamide): This is a specific oxidation product of Mafenide. In the HPLC method described above, it typically elutes before the main peak due to increased polarity. Ensure your gradient starts with a low organic composition (10% B) to resolve this early-eluting peak.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. (2023). Link

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. (2025). Link

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. MDPI. (2025). Link

  • Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides. ResearchGate. (2025). Link

  • An In-Depth Technical Guide to the Degradation Products and Pathways of Mafenide Hydrochloride. BenchChem. (2025). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride

[1][2] Executive Summary Substance: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride Common Name: Mafenide Hydrochloride CAS Registry Number: 138-37-4 Regulatory Classification: Non-RCRA Listed (Not P- or U-listed...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Substance: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride Common Name: Mafenide Hydrochloride CAS Registry Number: 138-37-4 Regulatory Classification: Non-RCRA Listed (Not P- or U-listed), but regulated under EPA 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).

Immediate Action Directive: This compound is a bioactive sulfonamide antibiotic.[1] Under no circumstances should this material be discharged into municipal wastewater systems. The primary disposal pathway is high-temperature incineration to ensure thermal destruction of the sulfonamide moiety, preventing the propagation of antimicrobial resistance (AMR) in environmental reservoirs.

Chemical Profile & Waste Characterization

To properly manage disposal, one must understand the physicochemical properties that dictate waste compatibility. Mafenide HCl is an acidic salt; mixing it with incompatible waste streams (specifically strong bases or oxidizers) can result in exothermic reactions or the release of hazardous byproducts.

PropertyDataDisposal Implication
Molecular Formula C₇H₁₀N₂O₂S · HClContains Nitrogen and Sulfur; incineration requires scrubbers for NOₓ/SOₓ.
Physical State White crystalline powderHigh dust potential; requires HEPA controls during spill cleanup.
Acidity Acidic (HCl salt)Do not mix with cyanide or sulfide waste (risk of HCN/H₂S gas).
Water Solubility SolubleHigh mobility in aquifers if leached; strict containment required.
Bioactivity Broad-spectrum antibioticEnvironmental hazard; zero-discharge policy to sewer.

Pre-Disposal: Segregation & Storage

The foundation of safety is a self-validating segregation system. If the waste is categorized correctly at the point of generation, downstream errors are minimized.

The "Red-Bag" Protocol

Do not dispose of Mafenide HCl in general trash or biohazard bags unless they are specifically destined for chemical incineration . Biohazard autoclaving alone does not destroy the chemical structure of sulfonamides effectively.

  • Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk.

  • Labeling: Label clearly as "Non-RCRA Regulated Chemical Waste – Pharmaceutical." Add the hazard warning: "Acidic Solid – Do Not Mix with Bases."

  • Incompatibility Check: Ensure the waste stream is free of strong oxidizing agents (e.g., permanganates) and strong bases (e.g., sodium hydroxide), which react with the hydrochloride salt.

Visualization: Waste Segregation Logic

The following decision tree illustrates the logical flow for segregating Mafenide HCl waste to ensure regulatory compliance.

WasteSegregation Start Waste Generation: Mafenide HCl (CAS 138-37-4) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid TraceCheck Is it Trace Residue? (<3% of container capacity) Solid->TraceCheck LiqTreatment Do NOT Sewer. Absorb or Lab Pack Liquid->LiqTreatment BulkSolid Bulk Chemical Waste TraceCheck->BulkSolid No (Significant Amt) EmptyContainer RCRA Empty Container TraceCheck->EmptyContainer Yes (Residue) FinalDisp High-Temp Incineration (>1000°C) BulkSolid->FinalDisp Trash General Refuse (Deface Label) EmptyContainer->Trash LiqTreatment->FinalDisp

Figure 1: Decision logic for segregating Mafenide HCl waste streams. Note the strict prohibition on sewering liquid waste.

Disposal Methodology

Scientific Integrity Note: The objective is complete mineralization of the molecule. Sulfonamides are persistent in the environment. Low-temperature thermal treatment (like some medical waste autoclaves) is insufficient.

Method A: Solid Waste (Preferred)

Protocol:

  • Collect solids in an HDPE container.

  • Transfer to a licensed Transfer, Storage, and Disposal Facility (TSDF).

  • Required Treatment: Incineration at temperatures exceeding 1,000°C (1,832°F) with a residence time of at least 2 seconds. This ensures the cleavage of the benzene ring and oxidation of the sulfonamide group.

Method B: Liquid Waste (Solutions)

Protocol:

  • Never pour down the sink. Mafenide is water-soluble and difficult for municipal water treatment plants to filter out.

  • Consolidation: Collect aqueous solutions in a "Non-Halogenated Aqueous Waste" carboy.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to the HCl salt, neutralize to pH 6–8 using a dilute sodium bicarbonate solution slowly to prevent foaming, before adding to the main carboy. This protects the integrity of the waste drum.

  • Disposal: Ship for fuel blending or incineration.

Emergency Spill Response Procedures

Trustworthiness requires preparation for failure. In the event of a spill, dust control is the primary safety parameter to prevent respiratory sensitization.

PPE Requirements:

  • Respiratory: N95 minimum; P100/HEPA respirator preferred for fine powders.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness).

  • Eyes: Safety goggles (prevent contact with acidic dust).

Step-by-Step Spill Protocol
  • Isolate: Evacuate non-essential personnel.

  • Dampen: Do not dry sweep. Dry sweeping generates airborne dust. Cover the spill with paper towels dampened with water or a weak bicarbonate solution.

  • Neutralize: If a large amount is spilled, lightly mist with 5% Sodium Bicarbonate to neutralize the acidity of the HCl salt.

  • Collect: Scoop the wet slurry into a chemical waste container.

  • Decontaminate: Wash the surface with soap and water.

Visualization: Spill Workflow

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Resp, Eye, Skin) Assess->PPE Contain 3. Wet Method (Prevent Dust) PPE->Contain Collect 4. Scoop Slurry to Waste Bin Contain->Collect Clean 5. Wash Surface (Soap/Water) Collect->Clean

Figure 2: Operational workflow for managing Mafenide HCl spills, prioritizing dust suppression.

Regulatory Compliance & Stewardship

While Mafenide HCl is not a P-listed or U-listed acute hazardous waste under RCRA, it falls under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) [1].

Key Compliance Points:

  • Sewering Ban: The 2019 EPA final rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors. Research labs should adopt this as a best practice to prevent environmental contamination [2].

  • Environmental Impact: Sulfonamides are detected in wastewater effluents globally. They exert selective pressure on bacterial populations, promoting the evolution of antibiotic-resistant strains. Proper incineration is the only method to break this cycle [3].

References

  • United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2] Federal Register.[3] 2019. Available at: [Link]

  • Republic Services. Management of Hazardous Waste Pharmaceuticals. 2024.[4] Available at: [Link]

  • National Institutes of Health (NIH). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics. 2024.[4] Available at: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-Amino-N-methyl-alpha-toluenesulfonamide Hydrochloride

[1][2] Part 1: Executive Hazard Assessment Substance Identity: 4-Amino-N-methylbenzenemethanesulfonamide Hydrochloride Primary Application: Pharmaceutical intermediate (Sumatriptan synthesis).[1][2][3] Critical Risk Prof...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Hazard Assessment

Substance Identity: 4-Amino-N-methylbenzenemethanesulfonamide Hydrochloride Primary Application: Pharmaceutical intermediate (Sumatriptan synthesis).[1][2][3]

Critical Risk Profile: This compound is not merely an irritant; it is a potent sensitizer and acutely toxic via ingestion.[2][3] As a hydrochloride salt, it possesses acidic properties that intensify mucous membrane damage upon inhalation.[1][2][3]

Core Safety Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. The primary risks are respiratory sensitization (irreversible immune response) and systemic toxicity if dust is ingested or inhaled.[2][3]

Hazard Classification Table (GHS Standards)
Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity (Oral) H301 Toxic if swallowed Zero-tolerance for dust generation; strict hygiene required.[2][3]
Sensitization (Skin) H317 May cause allergic skin reactionDouble-gloving is mandatory. Skin contact can trigger lifelong allergies.[2][3]
Irritation H315/H319Causes skin/serious eye irritationHCl salt hydrolysis creates acidic burns on moist tissues (eyes/lungs).[2][3]
STOT-SE H335Respiratory irritationInhalation of dust causes immediate bronchial distress.[2][3]
Aquatic Toxicity H411Toxic to aquatic lifeAll waste (including gloves) must be incinerated; no drain disposal.[3]
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1][2][3] Do not deviate from these specifications.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Respiratory PAPR or N95/P100 Minimum: NIOSH-certified N95/P100 mask (fit-tested).[1][3] Recommended: Powered Air Purifying Respirator (PAPR) if handling >10g.[2][3] Reasoning: The powder is fine and electrostatic; H317 sensitizers require absolute respiratory isolation.[1][2][3]
Ocular Chemical Goggles Type: Indirect-vented or non-vented chemical splash goggles (ANSI Z87.1).[2][3] Prohibited: Standard safety glasses.[1][2][3] Reasoning: Dust entry into the eye will react with lachrymal fluid to form hydrochloric acid, causing severe burns.[2][3]
Dermal (Hand) Double Gloving Inner Layer: Nitrile (4 mil / 0.10mm) - Inspection White/Blue.[2][3] Outer Layer: Nitrile (Extended Cuff, >5 mil / 0.12mm) - Contrast Color.[1][2][3] Reasoning: Visual breach detection.[1][2][3] Sulfonamides can permeate standard latex; nitrile offers superior chemical resistance.[1][2][3]
Dermal (Body) Impervious Lab Coat Type: Tyvek® or polypropylene disposable lab coat with elastic cuffs.[3] Reasoning: Cotton coats trap dust, creating a secondary exposure source during laundering.[1][2][3] Use disposable sleeves if working in a deep hood.[1][2][3]
Part 3: Operational Workflow & Engineering Controls[1][2][3]
1. Engineering Controls (The Primary Barrier)[2][3]
  • Containment: All weighing and open-container manipulation must occur inside a certified chemical fume hood or a powder containment balance enclosure .[1][2]

  • Airflow: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[2][3] The HCl salt is hygroscopic and prone to static clumping, which leads to "flickering" of particles.[2][3]

2. Step-by-Step Handling Protocol

Phase A: Preparation

  • Don PPE in the order: Gown

    
     Mask/Respirator 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.[1][2][3]
  • Tape the outer glove cuff over the lab coat sleeve to create a seal.[1][2][3]

  • Place a disposable absorbent mat (plastic side down) in the fume hood.[2][3]

Phase B: Weighing & Transfer

  • Open: Gently tap the container to settle dust before opening.[1][2][3] Open only inside the hood.[1][2][3]

  • Weigh: Use a disposable spatula.[1][2][3] Do not reuse spatulas to prevent cross-contamination.[1][2][3]

  • Transfer: If moving the solid to a reactor, dissolve it in solvent (e.g., Methanol/Water) inside the hood before transport.[2][3] Handling solutions is safer than handling dry powder.[1][2][3]

  • Spill: If powder spills on the balance, wipe immediately with a wet paper towel (water/surfactant).[2][3] Do not sweep dry dust, as this aerosolizes the toxin.[2][3]

Phase C: Decontamination & Doffing [1][3]

  • Wipe down outer gloves with 70% Isopropanol or water before removing hands from the hood.[1][2][3]

  • Remove outer gloves inside the hood and discard into the hazardous waste bag.[1][2][3]

  • Remove remaining PPE outside the lab main zone, washing hands immediately with soap and cold water (warm water opens pores, increasing absorption).[2][3]

Part 4: Visualization of Safety Logic
Diagram 1: Exposure Defense Hierarchy

This diagram illustrates the "Swiss Cheese Model" of defense applied to this specific chemical.[2][3]

SafetyLogic cluster_barriers Defense Layers Source Hazard Source: 4-Amino-N-methyl-... (Toxic Dust) EngControl Layer 1: Engineering (Fume Hood/Neg Pressure) Source->EngControl Containment PPE_Resp Layer 2: Respiratory (P100/N95 Mask) EngControl->PPE_Resp Airborne Leak PPE_Skin Layer 3: Dermal (Double Nitrile + Tyvek) EngControl->PPE_Skin Surface Contam Receiver Researcher (Protected) PPE_Resp->Receiver Filtered Air PPE_Skin->Receiver Contact Barrier

Caption: Hierarchy of defense preventing exposure to toxic sulfonamide dust.

Diagram 2: Operational Workflow

The critical path for handling the substance from storage to disposal.[2][3]

Workflow Start Start: Chemical Retrieval Donning Don PPE: Double Gloves, Goggles, N95 Start->Donning Check Check Engineering: Hood Flow > 80fpm Donning->Check Handling Handling (Inside Hood): 1. Wet Wipe Balance 2. Weigh Solid 3. Dissolve immediately Check->Handling Waste Waste Segregation: Solids -> Haz Waste Bin Wipes -> Haz Waste Bin Handling->Waste Doffing Doffing Protocol: 1. Remove Outer Gloves (In Hood) 2. Wash Hands 3. Remove Goggles/Mask Waste->Doffing

Caption: Step-by-step operational flow ensuring containment of the hydrochloride salt.

Part 5: Emergency & Disposal Procedures

1. Accidental Release (Spill)

  • Small Spill (<5g): Cover with wet paper towels to prevent dust generation.[2][3] Wipe up and place in a sealed bag.

  • Large Spill (>5g): Evacuate the immediate area.[2][3] Allow dust to settle (15 mins).[2][3] Personnel wearing Full-Face Respirators and Tyvek suits should clean using a HEPA vacuum or wet-wiping method.[1][2]

2. First Aid

  • Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] Note: The HCl salt will lower eye pH rapidly; speed is critical to prevent corneal opacity.[1][2][3]

  • Skin Contact: Wash with copious soap and water.[2][3] Do not use ethanol (enhances absorption).[2][3]

  • Ingestion: Immediately call Poison Control.[2][3] Do not induce vomiting unless instructed.

3. Disposal

  • Classification: Hazardous Chemical Waste (Toxic).[2][3]

  • Labeling: Must be tagged with "Toxic," "Sensitizer," and the specific chemical name.[2][3]

  • Destruction: High-temperature incineration is the required disposal method to break down the sulfonamide ring.[1][2] Do not flush down drains (H411 Aquatic Toxicity).[2][3]

References
  • PubChem. (2025).[2][3] 4-Amino-N-methylbenzenemethanesulfonamide (CID 2778131) - Safety and Hazards. National Library of Medicine.[1][2][3] [Link]

  • European Chemicals Agency (ECHA). (2025).[2][3] C&L Inventory: 4-Amino-N-methylbenzenemethanesulfonamide (CAS 109903-35-7). [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride
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